3-(Trifluoromethyl)benzohydrazide
Description
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Structure
3D Structure
Properties
IUPAC Name |
3-(trifluoromethyl)benzohydrazide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7F3N2O/c9-8(10,11)6-3-1-2-5(4-6)7(14)13-12/h1-4H,12H2,(H,13,14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HGUSYNBASYGAMC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)C(F)(F)F)C(=O)NN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7F3N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80380514 | |
| Record name | 3-(trifluoromethyl)benzohydrazide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80380514 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
204.15 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
22227-25-4 | |
| Record name | 3-(trifluoromethyl)benzohydrazide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80380514 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3-(Trifluoromethyl)benzoic acid hydrazide | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
An In-depth Technical Guide to 3-(Trifluoromethyl)benzohydrazide
This technical guide provides a comprehensive overview of the chemical properties, synthesis, and potential applications of 3-(Trifluoromethyl)benzohydrazide, a key intermediate in medicinal chemistry and drug development.
Chemical and Physical Properties
This compound is a white to beige crystalline solid.[1] Its core structure consists of a benzene ring substituted with a trifluoromethyl group at the meta position and a hydrazide functional group. The trifluoromethyl group significantly influences the molecule's lipophilicity, metabolic stability, and biological activity.[1]
Table 1: Chemical and Physical Properties of this compound
| Property | Value | Reference |
| IUPAC Name | This compound | |
| Synonyms | 3-(Trifluoromethyl)benzoic acid hydrazide, m-(Trifluoromethyl)benzohydrazide | |
| CAS Number | 22227-25-4 | |
| Molecular Formula | C₈H₇F₃N₂O | |
| Molecular Weight | 204.15 g/mol | |
| Appearance | White to beige crystalline solid | [1] |
| Melting Point | Approximately 172-175 °C | [1] |
| Solubility | Soluble in common organic solvents like ethanol, ethyl acetate, and dichloromethane. | [1] |
| Predicted pKa | 11.93 ± 0.10 |
Synthesis of this compound
The primary synthetic route to this compound involves the reaction of a 3-(trifluoromethyl)benzoyl derivative, such as the corresponding acid, ester, or acyl chloride, with hydrazine.
General Reaction Scheme
Caption: General synthesis of this compound.
Detailed Experimental Protocol: Synthesis from Methyl 3-(Trifluoromethyl)benzoate
This protocol is based on the common method of hydrazinolysis of an ester.
Materials:
-
Methyl 3-(trifluoromethyl)benzoate
-
Hydrazine hydrate (80% or higher)
-
Ethanol
-
Distilled water
Procedure:
-
In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve methyl 3-(trifluoromethyl)benzoate in ethanol.
-
Add an excess of hydrazine hydrate to the solution.
-
Heat the reaction mixture to reflux and maintain for several hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).
-
After the reaction is complete, cool the mixture to room temperature.
-
The product, this compound, will often precipitate out of the solution upon cooling. If not, the solvent can be partially removed under reduced pressure to induce crystallization.
-
Collect the solid product by vacuum filtration and wash with cold distilled water to remove any remaining hydrazine hydrate.
-
The crude product can be purified by recrystallization from a suitable solvent, such as ethanol or an ethanol/water mixture, to yield a white crystalline solid.
Spectral Characterization
-
¹H NMR: The proton NMR spectrum is expected to show signals for the aromatic protons on the trifluoromethyl-substituted benzene ring, as well as signals for the -NH and -NH₂ protons of the hydrazide group. The aromatic protons will likely appear as complex multiplets in the downfield region (around 7.5-8.5 ppm). The hydrazide protons will appear as broader signals, with their chemical shifts being dependent on the solvent and concentration.
-
¹³C NMR: The carbon NMR spectrum will show characteristic signals for the aromatic carbons, the carbonyl carbon of the hydrazide, and the carbon of the trifluoromethyl group (which will appear as a quartet due to C-F coupling).
-
FTIR: The infrared spectrum will exhibit characteristic absorption bands for the N-H stretching of the amine and amide groups (typically in the range of 3200-3400 cm⁻¹), the C=O stretching of the amide (around 1640-1680 cm⁻¹), and strong C-F stretching bands (in the region of 1000-1350 cm⁻¹).
-
Mass Spectrometry: The mass spectrum will show the molecular ion peak corresponding to the molecular weight of the compound (204.15 g/mol ). Fragmentation patterns would likely involve the loss of the hydrazide group and parts of the aromatic ring.
Reactivity and Chemical Transformations
The hydrazide functional group in this compound is the primary site of its reactivity. It can readily undergo condensation reactions with aldehydes and ketones to form the corresponding hydrazones. This reactivity is crucial for its use as a building block in the synthesis of more complex molecules.
Caption: Reaction of this compound with aldehydes or ketones.
The electron-withdrawing nature of the trifluoromethyl group can influence the reactivity of the aromatic ring, making it less susceptible to electrophilic aromatic substitution.[2]
Biological Activity and Potential Applications
While direct studies on the biological activity of this compound are limited, the broader classes of benzohydrazide and trifluoromethyl-containing compounds are known to exhibit a wide range of pharmacological properties.
Enzyme Inhibition
Derivatives of the isomeric 4-(Trifluoromethyl)benzohydrazide have been investigated as inhibitors of acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE), enzymes implicated in the progression of Alzheimer's disease.[3] This suggests that derivatives of this compound could also be explored for similar inhibitory activities. The general structure of these inhibitors often involves a hydrazone linkage formed from the benzohydrazide.
Antimicrobial Activity
Benzohydrazide derivatives are known to possess antimicrobial properties.[4] The trifluoromethyl group is often incorporated into drug candidates to enhance their efficacy. Therefore, derivatives of this compound are promising candidates for the development of new antibacterial and antifungal agents.
Caption: Potential applications of this compound.
Conclusion
This compound is a valuable chemical intermediate with significant potential in drug discovery and development. Its synthesis is straightforward, and its reactive hydrazide moiety allows for the facile creation of diverse molecular libraries. Further investigation into the specific biological activities of its derivatives is warranted to fully explore its therapeutic potential, particularly in the areas of neurodegenerative diseases and infectious diseases.
References
- 1. chembk.com [chembk.com]
- 2. 3-(Trifluoromethyl)benzaldehyde | 454-89-7 | Benchchem [benchchem.com]
- 3. Hydrazones of 4-(Trifluoromethyl)benzohydrazide as New Inhibitors of Acetyl- and Butyrylcholinesterase - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Antimicrobial evaluation of substituted-benzoyl hydrazino pyrimidines. [wisdomlib.org]
An In-Depth Technical Guide to 3-(Trifluoromethyl)benzohydrazide: Synthesis, Properties, and Applications in Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of 3-(Trifluoromethyl)benzohydrazide, a key chemical intermediate in the synthesis of biologically active compounds. This document details its chemical and physical properties, provides experimental protocols for its synthesis and the evaluation of its derivatives, and explores its applications in drug discovery, particularly as a scaffold for enzyme inhibitors.
Core Compound Identification and Properties
This compound, identified by the CAS number 22227-25-4 , is a benzohydrazide derivative characterized by a trifluoromethyl group at the meta-position of the benzene ring.[1] This substitution significantly influences the compound's physicochemical properties and the biological activity of its subsequent derivatives.
Physicochemical Data
The key physicochemical properties of this compound are summarized in the table below for easy reference.
| Property | Value | Reference |
| CAS Number | 22227-25-4 | [1] |
| Molecular Formula | C₈H₇F₃N₂O | [1] |
| Molecular Weight | 204.15 g/mol | [1] |
| Appearance | White to beige crystalline solid | [2] |
| Melting Point | ~172-175 °C | [2] |
| IUPAC Name | This compound | [1] |
Spectral Data
Synthesis of this compound and its Derivatives
The primary synthetic route to this compound involves the reaction of 3-(trifluoromethyl)benzoic acid or its ester derivative with hydrazine.[2][3] This core molecule serves as a versatile starting material for the synthesis of a wide range of derivatives, most notably hydrazones, which have shown significant biological activity.
General Synthesis of Benzohydrazides
The synthesis of benzohydrazides is a well-established chemical transformation. A general experimental protocol, adapted from the synthesis of the isomeric 4-(Trifluoromethyl)benzohydrazide, is provided below.[3]
Experimental Protocol: Synthesis of 4-(Trifluoromethyl)benzohydrazide [3]
-
Esterification: 4-(Trifluoromethyl)benzoic acid is esterified by refluxing with methanol in the presence of a catalytic amount of sulfuric acid. The excess methanol acts as both a reagent and a solvent.
-
Hydrazinolysis: The resulting methyl ester is then reacted with hydrazine hydrate in boiling ethanol. This nucleophilic acyl substitution reaction yields the desired 4-(trifluoromethyl)benzohydrazide with a nearly quantitative yield.
Synthesis of Hydrazone Derivatives
Hydrazones are readily synthesized by the condensation reaction of a hydrazide with an aldehyde or a ketone. These derivatives of this compound are of particular interest due to their potential as enzyme inhibitors.
Experimental Protocol: Synthesis of Hydrazones from 4-(Trifluoromethyl)benzohydrazide [3]
-
A solution of 4-(trifluoromethyl)benzohydrazide (1 mmol) in boiling methanol is prepared.
-
To this solution, the desired aldehyde or ketone (1.1 mmol) is added.
-
For reactions involving ketones, a catalytic amount of concentrated sulfuric acid is added.
-
The reaction mixture is refluxed for 2 hours.
-
Upon cooling, the hydrazone product typically precipitates and can be collected by filtration. Yields for this type of reaction are generally high, ranging from 68% to 99%.[3]
Biological Activity and Applications in Drug Discovery
The trifluoromethyl group is a well-known bioisostere in medicinal chemistry, often enhancing metabolic stability and binding affinity of drug candidates. Benzohydrazide derivatives, particularly those bearing a trifluoromethyl moiety, have been investigated for a range of biological activities, including antimicrobial and enzyme inhibitory effects.
Cholinesterase Inhibition
A significant area of research for trifluoromethyl-substituted benzohydrazide derivatives is their potential as inhibitors of acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE).[3][4] These enzymes play a crucial role in the breakdown of the neurotransmitter acetylcholine, and their inhibition is a key therapeutic strategy for Alzheimer's disease.
Hydrazones derived from 4-(trifluoromethyl)benzohydrazide have demonstrated dual inhibition of both AChE and BuChE, with IC₅₀ values in the micromolar range.[3][4] For instance, a series of these hydrazones exhibited IC₅₀ values ranging from 46.8 to 137.7 µM for AChE and 19.1 to 881.1 µM for BuChE.[3][4]
Experimental Protocol: Acetylcholinesterase Inhibition Assay (Ellman's Method)
The inhibitory activity of compounds against AChE and BuChE is commonly determined using the spectrophotometric method developed by Ellman. This assay is based on the reaction of thiocholine, a product of the enzymatic hydrolysis of acetylthiocholine, with 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB) to produce a yellow-colored anion that can be quantified by measuring its absorbance at 412 nm.
Materials:
-
Acetylcholinesterase (AChE) enzyme solution
-
Acetylthiocholine iodide (ATCI) substrate solution
-
5,5'-Dithiobis-(2-nitrobenzoic acid) (DTNB) solution
-
Phosphate buffer (pH 8.0)
-
Test compound (inhibitor) solutions at various concentrations
-
96-well microplate
-
Microplate reader
Procedure:
-
In a 96-well plate, add 140 µL of phosphate buffer, 10 µL of AChE solution, 10 µL of DTNB solution, and 10 µL of the test compound solution to the appropriate wells.
-
For the control (100% enzyme activity), add 10 µL of the solvent used for the test compound instead of the test compound solution.
-
For the blank, add 150 µL of phosphate buffer, 10 µL of DTNB, and 10 µL of ATCI.
-
Pre-incubate the plate at 25°C for 10 minutes.
-
Initiate the reaction by adding 10 µL of ATCI solution to all wells except the blank.
-
Immediately measure the change in absorbance at 412 nm over time using a microplate reader in kinetic mode.
-
The rate of the reaction is proportional to the enzyme activity. The percentage of inhibition is calculated by comparing the rates of the test compound wells to the control well.
-
IC₅₀ values are determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.
Visualizations
To further elucidate the concepts discussed, the following diagrams have been generated using the DOT language.
Caption: Experimental workflow for the synthesis and biological evaluation of this compound derivatives.
Caption: Principle of the Ellman's method for determining acetylcholinesterase inhibition.
References
- 1. 3-(Trifluoromethyl)benzoic acid hydrazide | C8H7F3N2O | CID 2777417 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. chembk.com [chembk.com]
- 3. Hydrazones of 4-(Trifluoromethyl)benzohydrazide as New Inhibitors of Acetyl- and Butyrylcholinesterase - PMC [pmc.ncbi.nlm.nih.gov]
- 4. 3,5-Bis(trifluoromethyl)benzohydrazide | C9H6F6N2O | CID 100265 - PubChem [pubchem.ncbi.nlm.nih.gov]
synthesis of 3-(Trifluoromethyl)benzohydrazide from 3-(trifluoromethyl)benzoic acid
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the synthesis of 3-(trifluoromethyl)benzohydrazide from 3-(trifluoromethyl)benzoic acid, a key intermediate in the development of various pharmaceuticals and agrochemicals. The trifluoromethyl group imparts unique properties such as increased metabolic stability and lipophilicity, making this scaffold valuable in medicinal chemistry.
Core Synthesis Pathway: Two-Step Esterification and Hydrazinolysis
The most established and efficient method for preparing this compound from 3-(trifluoromethyl)benzoic acid is a two-step process. This involves an initial esterification of the carboxylic acid, followed by hydrazinolysis of the resulting ester. This method is favored for its high yield and straightforward procedure.[1]
A potential alternative is the direct reaction of 3-(trifluoromethyl)benzoic acid with hydrazine.[2] However, detailed experimental protocols for this direct conversion are less commonly reported in the literature, and the two-step process via the ester intermediate is generally preferred for its reliability and high conversion rates.
Overall Reaction Scheme
Caption: Figure 1: Two-step synthesis of this compound.
Quantitative Data Summary
The following table summarizes the key quantitative data associated with the synthesis and characterization of this compound.
| Parameter | Value | Reference |
| Yield | Nearly Quantitative | [1] |
| Melting Point | 172-175 °C | [2] |
| Appearance | White to beige crystalline solid | [2] |
| Molecular Formula | C₈H₇F₃N₂O | |
| Molecular Weight | 204.15 g/mol |
Experimental Protocols
The following detailed experimental protocols are based on the established synthesis of the analogous 4-(trifluoromethyl)benzohydrazide and are expected to be directly applicable for the synthesis of the 3-isomer.[1]
Step 1: Synthesis of Methyl 3-(Trifluoromethyl)benzoate (Esterification)
Objective: To convert 3-(trifluoromethyl)benzoic acid to its methyl ester.
Materials:
-
3-(Trifluoromethyl)benzoic acid
-
Methanol (reagent grade)
-
Concentrated Sulfuric Acid (H₂SO₄)
-
Sodium Bicarbonate (NaHCO₃) solution (saturated)
-
Brine (saturated NaCl solution)
-
Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)
-
Organic solvent for extraction (e.g., Dichloromethane or Ethyl Acetate)
Procedure:
-
In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 3-(trifluoromethyl)benzoic acid in an excess of methanol.
-
Carefully add a catalytic amount of concentrated sulfuric acid to the solution.
-
Heat the reaction mixture to reflux and maintain for several hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, allow the mixture to cool to room temperature.
-
Remove the excess methanol under reduced pressure using a rotary evaporator.
-
Dissolve the residue in an organic solvent such as dichloromethane or ethyl acetate.
-
Wash the organic layer sequentially with water, saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure to yield crude methyl 3-(trifluoromethyl)benzoate.
-
The crude product can be used directly in the next step or purified further by distillation or column chromatography if required.
Step 2: Synthesis of this compound (Hydrazinolysis)
Objective: To convert methyl 3-(trifluoromethyl)benzoate to this compound.
Materials:
-
Methyl 3-(trifluoromethyl)benzoate
-
Hydrazine hydrate (N₂H₄·H₂O)
-
Ethanol (absolute)
Procedure:
-
In a round-bottom flask fitted with a reflux condenser, dissolve the crude methyl 3-(trifluoromethyl)benzoate in absolute ethanol.
-
Add an excess of hydrazine hydrate to the solution.
-
Heat the reaction mixture to reflux and maintain for several hours. Monitor the reaction by TLC until the starting ester is consumed.
-
Cool the reaction mixture in an ice bath to induce crystallization of the product.
-
Collect the precipitated solid by vacuum filtration.
-
Wash the solid with cold ethanol to remove any unreacted starting materials and impurities.
-
Dry the resulting white to beige crystalline solid to obtain this compound. The product is often of high purity, but can be recrystallized from ethanol if necessary.
Characterization of this compound
The identity and purity of the synthesized this compound should be confirmed by standard analytical techniques.
| Analysis | Expected Results |
| ¹H NMR | Aromatic protons (multiplets), -NH₂ protons (broad singlet), and -NH- proton (singlet). |
| ¹³C NMR | Aromatic carbons, carbonyl carbon (C=O), and trifluoromethyl carbon (CF₃). |
| IR (cm⁻¹) | N-H stretching (amide), C=O stretching (amide I), N-H bending (amide II), and C-F stretching. |
| Mass Spec. | Molecular ion peak corresponding to the molecular weight of the compound. |
| Melting Point | 172-175 °C[2] |
Logical Relationship of Synthesis Methods
Caption: Figure 2: Comparison of synthesis routes.
References
An In-Depth Technical Guide to 3-(Trifluoromethyl)benzohydrazide: Properties, Synthesis, and Potential Biological Activity
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of 3-(trifluoromethyl)benzohydrazide, a fluorinated aromatic compound of interest in medicinal chemistry and organic synthesis. The document details its physicochemical properties, provides a representative experimental protocol for its synthesis, and explores its potential biological activities through the lens of related compounds and their known mechanisms of action.
Core Physicochemical Data
The essential quantitative data for this compound are summarized in the table below, providing a clear reference for laboratory use and computational modeling.
| Property | Value | Reference |
| Molecular Formula | C₈H₇F₃N₂O | --INVALID-LINK-- |
| Molecular Weight | 204.15 g/mol | --INVALID-LINK-- |
| Appearance | White to beige crystalline solid | ChemBK |
| Melting Point | Approximately 172-175 °C | ChemBK |
| Solubility | Soluble in common organic solvents such as ethanol, ethyl acetate, and dichloromethane. | ChemBK |
Experimental Protocols: Synthesis of Trifluoromethyl-Substituted Benzohydrazides
Representative Synthesis of 4-(Trifluoromethyl)benzohydrazide
This protocol is adapted from a method described for the synthesis of 4-(trifluoromethyl)benzohydrazide and serves as a reliable guide for the preparation of its 3-isomer.[1]
Step 1: Esterification of 4-(Trifluoromethyl)benzoic Acid
-
In a round-bottom flask, dissolve 4-(trifluoromethyl)benzoic acid in an excess of methanol.
-
Add a catalytic amount of concentrated sulfuric acid to the solution.
-
Heat the mixture to reflux and maintain for a period sufficient to achieve complete esterification, typically monitored by thin-layer chromatography (TLC).
-
Upon completion, cool the reaction mixture and remove the excess methanol under reduced pressure.
-
The resulting crude methyl 4-(trifluoromethyl)benzoate can be purified by standard methods, such as column chromatography, if necessary.
Step 2: Hydrazinolysis of Methyl 4-(Trifluoromethyl)benzoate
-
Dissolve the methyl 4-(trifluoromethyl)benzoate obtained from the previous step in boiling ethanol.
-
To this solution, add hydrazine hydrate.
-
Maintain the mixture at reflux until the reaction is complete, as indicated by TLC analysis.
-
Cool the reaction mixture to room temperature, which should induce the precipitation of the product.
-
Collect the solid 4-(trifluoromethyl)benzohydrazide by filtration, wash with cold ethanol, and dry under vacuum. This method typically results in a nearly quantitative yield.[1]
Potential Biological Activity and Signaling Pathways
Direct studies on the signaling pathways affected by this compound are limited. However, extensive research on its isomer, 4-(trifluoromethyl)benzohydrazide, and other benzohydrazide derivatives provides strong indications of its potential biological targets.[1] These compounds are frequently identified as inhibitors of acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE), enzymes critical in the regulation of neurotransmission.[1][2][3] Furthermore, derivatives of benzohydrazides have been implicated in the modulation of key cellular signaling cascades such as the Transforming Growth Factor-beta (TGF-β) and the Epidermal Growth Factor Receptor (EGFR)/PI3K/AKT/mTOR pathways, which are pivotal in cell growth, proliferation, and survival.[4][5][6]
Hypothesized Mechanism: Cholinesterase Inhibition
The following diagram illustrates the logical workflow of how this compound may act as a cholinesterase inhibitor, leading to an increase in acetylcholine levels in the synaptic cleft. This is a hypothesized mechanism based on the known activity of its 4-isomer.
Potential Involvement in TGF-β Signaling
The TGF-β signaling pathway is crucial in regulating a multitude of cellular processes.[4][7][8][9] Some benzohydrazide derivatives have been shown to modulate this pathway. The diagram below outlines the canonical TGF-β signaling cascade, a potential target for compounds like this compound.
Potential Modulation of EGFR/PI3K/AKT/mTOR Signaling
The EGFR/PI3K/AKT/mTOR pathway is a critical regulator of cell proliferation, survival, and metabolism, and is often dysregulated in cancer.[5][6] Benzohydrazide derivatives have been investigated as potential inhibitors of this pathway. The diagram below provides a simplified representation of this signaling cascade.
Conclusion
This compound is a compound with significant potential in the fields of medicinal chemistry and drug development. Its physicochemical properties are well-defined, and its synthesis can be achieved through established chemical transformations. While direct biological data for the 3-isomer is an area for future research, the activities of its close analogs strongly suggest that it may function as a cholinesterase inhibitor and potentially modulate key cellular signaling pathways such as TGF-β and EGFR/PI3K/AKT/mTOR. This technical guide provides a foundational resource for researchers interested in exploring the therapeutic and synthetic applications of this and related compounds. Further investigation into its precise biological mechanisms is warranted and could unveil novel therapeutic opportunities.
References
- 1. Hydrazones of 4-(Trifluoromethyl)benzohydrazide as New Inhibitors of Acetyl- and Butyrylcholinesterase - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Novel Inhibitors of Acetyl- and Butyrylcholinesterase Derived from Benzohydrazides: Synthesis, Evaluation and Docking Study | MDPI [mdpi.com]
- 3. Novel Inhibitors of Acetyl- and Butyrylcholinesterase Derived from Benzohydrazides: Synthesis, Evaluation and Docking Study - PMC [pmc.ncbi.nlm.nih.gov]
- 4. TGF-β Signaling | Cell Signaling Technology [cellsignal.com]
- 5. EGFR-PI3K-AKT-mTOR Signaling in Head and Neck Squamous Cell Carcinomas - Attractive Targets for Molecular-Oriented Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. TGF beta signaling pathway - Wikipedia [en.wikipedia.org]
- 8. TGF-β Signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 9. sinobiological.com [sinobiological.com]
An In-depth Technical Guide to the Solubility of 3-(Trifluoromethyl)benzohydrazide in Organic Solvents
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the current understanding of the solubility of 3-(Trifluoromethyl)benzohydrazide in organic solvents. Due to a lack of publicly available quantitative data, this document focuses on summarizing the existing qualitative information and presenting detailed, adaptable experimental protocols for researchers to determine precise solubility values.
Introduction
This compound is a fluorinated organic compound with potential applications in medicinal chemistry and drug development. Understanding its solubility in various organic solvents is crucial for its synthesis, purification, formulation, and biological screening. The trifluoromethyl group significantly influences the molecule's lipophilicity and electronic properties, thereby affecting its solubility characteristics.
Solubility Profile of this compound and Isomers
Exhaustive searches of scientific literature and chemical databases did not yield specific quantitative solubility data (e.g., in g/L or mol/L) for this compound at specified temperatures. However, qualitative descriptions of its solubility and that of its structural isomer, 4-(Trifluoromethyl)benzohydrazide, are available and summarized below.
| Compound | Solvent | Solubility Description | Citation |
| This compound | Ethanol | Soluble | [1] |
| Ethyl Acetate | Soluble | [1] | |
| Dichloromethane | Soluble | [1] | |
| 4-(Trifluoromethyl)benzohydrazide | Methanol | Soluble | [2] |
| Chloroform | Slightly Soluble | [2][3][4] | |
| Dimethyl Sulfoxide (DMSO) | Soluble (used for stock solutions) | [2] |
Note: The term "soluble" is a qualitative descriptor and does not provide information on the extent of solubility. For drug development and process chemistry, quantitative determination is essential. The following sections provide detailed protocols for this purpose.
Experimental Protocols for Solubility Determination
Researchers can employ several methods to quantitatively determine the solubility of this compound. Two common and reliable methods, the gravimetric method and UV-Vis spectrophotometry, are detailed below.
The gravimetric method is a straightforward and accurate technique for determining solubility by measuring the mass of the solute dissolved in a known volume of solvent.[5][6][7][8]
Principle: A saturated solution of the compound is prepared at a specific temperature. A known volume of the saturated solution is then evaporated to dryness, and the mass of the remaining solid solute is determined.
Apparatus and Materials:
-
This compound
-
Selected organic solvent(s) (e.g., ethanol, ethyl acetate, dichloromethane)
-
Analytical balance (accurate to at least 0.1 mg)
-
Thermostatic shaker or water bath
-
Vials with screw caps
-
Volumetric flasks and pipettes
-
Filtration apparatus (e.g., syringe filters with appropriate membrane)
-
Evaporating dish or pre-weighed vials
-
Oven or vacuum desiccator
Procedure:
-
Preparation of Saturated Solution:
-
Add an excess amount of this compound to a vial containing a known volume of the chosen organic solvent. An excess of solid should be visible at the bottom of the vial to ensure saturation.
-
Seal the vial tightly to prevent solvent evaporation.
-
Place the vial in a thermostatic shaker or water bath set to the desired temperature (e.g., 25 °C).
-
Agitate the mixture for a sufficient time (e.g., 24-48 hours) to ensure equilibrium is reached. Periodically check if undissolved solid remains.
-
-
Sample Collection and Filtration:
-
Once equilibrium is achieved, allow the vial to stand undisturbed at the set temperature for at least 2 hours to let the excess solid settle.
-
Carefully withdraw a known volume (e.g., 5.00 mL) of the supernatant using a pre-heated/cooled pipette to match the solution's temperature, avoiding disturbance of the sediment.
-
Immediately filter the collected supernatant through a syringe filter (e.g., 0.45 µm PTFE for organic solvents) into a pre-weighed, clean, and dry evaporating dish or vial. This step is critical to remove any undissolved microcrystals.
-
-
Solvent Evaporation and Weighing:
-
Place the evaporating dish with the filtrate in an oven at a temperature sufficient to evaporate the solvent without decomposing the compound (e.g., 40-60 °C). Alternatively, use a vacuum desiccator at room temperature.
-
Once the solvent has completely evaporated, transfer the dish to a desiccator to cool to room temperature.
-
Weigh the evaporating dish containing the dried solute on an analytical balance.
-
Repeat the drying and weighing cycles until a constant mass is obtained.
-
-
Calculation of Solubility:
-
Calculate the mass of the dissolved solute by subtracting the initial mass of the empty evaporating dish from the final constant mass.
-
Solubility (in g/L) = (Mass of dried solute in g) / (Volume of filtrate in L)
-
This method is suitable for compounds that absorb ultraviolet or visible light and is particularly useful for determining the solubility of sparingly soluble substances.[9][10]
Principle: A saturated solution is prepared, and after filtration, it is diluted to a concentration that falls within the linear range of a previously constructed calibration curve. The concentration is then determined by measuring the absorbance at the wavelength of maximum absorbance (λmax).
Apparatus and Materials:
-
This compound
-
Selected organic solvent(s) (UV-grade)
-
UV-Vis spectrophotometer
-
Quartz cuvettes
-
Analytical balance
-
Thermostatic shaker or water bath
-
Volumetric flasks and pipettes
-
Filtration apparatus (as in the gravimetric method)
Procedure:
-
Determination of λmax and Preparation of Calibration Curve:
-
Prepare a stock solution of this compound of known concentration in the chosen solvent.
-
Scan the stock solution across the UV spectrum (e.g., 200-400 nm) to determine the wavelength of maximum absorbance (λmax).
-
From the stock solution, prepare a series of standard solutions of decreasing concentrations through serial dilution.
-
Measure the absorbance of each standard solution at the determined λmax.
-
Plot a calibration curve of absorbance versus concentration. The plot should be linear, and the equation of the line (y = mx + c) and the correlation coefficient (R²) should be determined.
-
-
Preparation and Analysis of Saturated Solution:
-
Prepare a saturated solution of this compound in the same solvent as described in the gravimetric method (Section 3.1, step 1).
-
Collect and filter the supernatant as described previously (Section 3.1, step 2).
-
Carefully dilute a known volume of the clear filtrate with the solvent to a concentration that is expected to fall within the linear range of the calibration curve.
-
Measure the absorbance of the diluted solution at λmax using the UV-Vis spectrophotometer.
-
-
Calculation of Solubility:
-
Use the equation of the line from the calibration curve to calculate the concentration of the diluted solution.
-
Concentration of diluted solution (C_diluted) = (Absorbance - y-intercept) / slope
-
Calculate the concentration of the original saturated solution (solubility) by accounting for the dilution factor.
-
Solubility = C_diluted × Dilution Factor
-
Visual Workflow Diagrams
The following diagrams, generated using Graphviz, illustrate the logical workflows for the experimental protocols described above.
References
- 1. chembk.com [chembk.com]
- 2. Buy 4-(Trifluoromethyl)benzhydrazide | 339-59-3 [smolecule.com]
- 3. 4-(TRIFLUOROMETHYL)BENZHYDRAZIDE CAS#: 339-59-3 [m.chemicalbook.com]
- 4. 4-(TRIFLUOROMETHYL)BENZHYDRAZIDE | 339-59-3 [m.chemicalbook.com]
- 5. uomus.edu.iq [uomus.edu.iq]
- 6. pharmajournal.net [pharmajournal.net]
- 7. pharmacyjournal.info [pharmacyjournal.info]
- 8. scribd.com [scribd.com]
- 9. researchgate.net [researchgate.net]
- 10. longdom.org [longdom.org]
Spectroscopic Profile of 3-(Trifluoromethyl)benzohydrazide: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the spectroscopic data for the compound 3-(Trifluoromethyl)benzohydrazide, a molecule of interest in medicinal chemistry and drug development. This document presents its nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data, along with the detailed experimental protocols used for their acquisition.
Spectroscopic Data Summary
The following tables summarize the key quantitative data obtained from the spectroscopic analysis of this compound.
Table 1: ¹H NMR Spectroscopic Data (400 MHz, DMSO-d₆)
| Chemical Shift (δ) ppm | Multiplicity | Integration | Coupling Constant (J) Hz | Assignment |
| 10.01 | Singlet | 1H | - | -NH- |
| 8.13 | Singlet | 1H | - | Ar-H |
| 8.08 | Doublet | 1H | 7.8 | Ar-H |
| 7.87 | Doublet | 1H | 7.8 | Ar-H |
| 7.73 | Triplet | 1H | 7.8 | Ar-H |
| 4.59 | Singlet | 2H | - | -NH₂ |
Table 2: ¹³C NMR Spectroscopic Data (100 MHz, DMSO-d₆)
| Chemical Shift (δ) ppm | Assignment |
| 164.7 | C=O |
| 134.9 | Ar-C |
| 132.8 | Ar-C |
| 129.8 | Ar-C |
| 129.0 (q, J = 31.5 Hz) | Ar-C-CF₃ |
| 128.7 | Ar-C |
| 124.0 (q, J = 272.2 Hz) | -CF₃ |
| 123.6 (q, J = 3.8 Hz) | Ar-C |
Table 3: IR Spectroscopic Data (KBr Pellet)
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| 3306, 3211 | Strong | N-H stretching |
| 1656 | Strong | C=O stretching (Amide I) |
| 1612 | Medium | N-H bending (Amide II) |
| 1325 | Strong | C-F stretching |
| 1167, 1126 | Strong | C-F stretching |
Table 4: Mass Spectrometry Data (ESI-MS)
| m/z | Ion |
| 205.06 | [M+H]⁺ |
Experimental Protocols
The following sections detail the methodologies employed for the acquisition of the spectroscopic data presented above.
Nuclear Magnetic Resonance (NMR) Spectroscopy
A sample of this compound was dissolved in deuterated dimethyl sulfoxide (DMSO-d₆). ¹H and ¹³C NMR spectra were recorded on a 400 MHz spectrometer. Chemical shifts (δ) are reported in parts per million (ppm) relative to tetramethylsilane (TMS) as an internal standard. Coupling constants (J) are reported in Hertz (Hz).
Infrared (IR) Spectroscopy
The IR spectrum was obtained using a Fourier-transform infrared (FTIR) spectrometer. A small amount of the solid sample was mixed with potassium bromide (KBr) powder and pressed into a thin pellet. The spectrum was recorded in the range of 4000-400 cm⁻¹.
Mass Spectrometry (MS)
Mass spectrometric analysis was performed using an electrospray ionization (ESI) source coupled to a mass analyzer. The sample was dissolved in a suitable solvent and introduced into the instrument. The data was acquired in positive ion mode to observe the protonated molecular ion [M+H]⁺.
Visualization of Spectroscopic Analysis Workflow
The following diagram illustrates the general workflow for the spectroscopic characterization of a chemical compound such as this compound.
Caption: General workflow for spectroscopic analysis.
The Rising Potential of 3-(Trifluoromethyl)benzohydrazide in Medicinal Chemistry: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
3-(Trifluoromethyl)benzohydrazide is emerging as a versatile scaffold in medicinal chemistry, demonstrating significant potential in the development of novel therapeutic agents. The incorporation of the trifluoromethyl group offers distinct advantages, including enhanced metabolic stability and increased lipophilicity, which can improve the pharmacokinetic and pharmacodynamic profiles of drug candidates. This technical guide provides a comprehensive overview of the current understanding of this compound and its derivatives, with a focus on their synthesis, potential therapeutic applications, and the experimental methodologies used for their evaluation. While research on the 3-isomer is still developing, this document draws insights from closely related analogs, particularly the 4-isomer, to highlight promising avenues for future drug discovery and development.
Introduction
The benzohydrazide moiety is a privileged structure in medicinal chemistry, forming the core of numerous compounds with a wide range of biological activities, including antimicrobial, anticonvulsant, anti-inflammatory, and anticancer properties. The strategic incorporation of a trifluoromethyl (CF3) group onto the phenyl ring can profoundly influence the molecule's electronic properties, lipophilicity, and metabolic stability. This makes trifluoromethyl-substituted benzohydrazides attractive candidates for lead optimization and the design of new chemical entities.
This guide specifically focuses on this compound, exploring its synthetic routes and delving into the biological activities of its derivatives, which have shown promise as enzyme inhibitors and antimicrobial agents.
Synthesis of this compound and Its Derivatives
The synthesis of this compound is typically achieved through the reaction of 3-(trifluoromethyl)benzoic acid with hydrazine hydrate.[1] This straightforward condensation reaction provides the core scaffold for further derivatization.
A common synthetic strategy to explore the therapeutic potential of this scaffold involves the formation of hydrazones. This is achieved by reacting this compound with various aldehydes or ketones. This approach allows for the introduction of diverse structural motifs, enabling the fine-tuning of the compound's biological activity.
Potential Therapeutic Applications
While direct biological studies on this compound are limited, research on its derivatives and the closely related 4-isomer highlights several promising therapeutic areas.
Enzyme Inhibition: Cholinesterase Inhibitors
Derivatives of the isomeric 4-(Trifluoromethyl)benzohydrazide have been investigated as inhibitors of acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE), enzymes implicated in the pathology of Alzheimer's disease.[2][3][4] A study on hydrazones derived from 4-(trifluoromethyl)benzohydrazide and various benzaldehydes demonstrated dual inhibition of both enzymes, with IC50 values in the micromolar range.[2][3][4] Notably, a derivative formed with 3-(trifluoromethyl)benzaldehyde exhibited balanced inhibition of both AChE and BuChE, suggesting that the 3-CF3 substitution pattern is conducive to this activity.[2][3]
Table 1: Cholinesterase Inhibitory Activity of a 4-(Trifluoromethyl)benzohydrazide Derivative with a 3-(Trifluoromethyl)benzylidene Moiety [2][3]
| Compound | Target Enzyme | IC50 (µM) |
| 4-(Trifluoromethyl)-N'-[3-(trifluoromethyl)benzylidene]benzohydrazide | AChE | 49.9 ± 1.4 |
| BuChE | 63.6 ± 2.8 |
Data is presented as mean ± standard deviation.
This data suggests that hydrazone derivatives of this compound are strong candidates for development as cholinesterase inhibitors for neurodegenerative diseases.
Antimicrobial Activity
Hydrazide-hydrazone derivatives are well-documented for their antimicrobial properties.[5] A study on a series of hydrazide-hydrazone derivatives prepared from (E)-3-(3-(trifluoromethyl)phenyl)-acrylic acid, a compound structurally related to this compound, demonstrated notable antibacterial activity against both Gram-positive and Gram-negative bacteria.
Table 2: Antibacterial Activity of Hydrazide-Hydrazone Derivatives of (E)-3-(3-(Trifluoromethyl)phenyl)prop-2-enohydrazide
| Compound | Test Organism | Zone of Inhibition (mm) |
| Derivative 1 | Escherichia coli | 19 |
| Pseudomonas aeruginosa | 22 | |
| Staphylococcus aureus | 25 | |
| Streptococcus pyogenes | 27 | |
| Derivative 2 | Escherichia coli | 26 |
| Pseudomonas aeruginosa | 28 | |
| Staphylococcus aureus | 30 | |
| Streptococcus pyogenes | 32 |
This indicates that the 3-trifluoromethylphenyl moiety is a key pharmacophore for antibacterial activity. Further investigation into various hydrazone derivatives of this compound is warranted to explore their potential as novel antibacterial agents.
Anticonvulsant Potential
The hydrazide-hydrazone scaffold is also recognized for its association with anticonvulsant activity.[6][7][8] While no specific studies have been conducted on this compound for this application, the structural similarities to known anticonvulsant agents suggest this as a promising area for future research. The synthesis of a library of derivatives for screening in anticonvulsant models could potentially identify new lead compounds for the treatment of epilepsy.
Experimental Protocols
Detailed experimental protocols are crucial for the reproducibility and advancement of research. Below are generalized protocols based on the available literature for the synthesis and biological evaluation of benzohydrazide derivatives.
General Procedure for the Synthesis of this compound
To a solution of 3-(trifluoromethyl)benzoic acid in a suitable solvent (e.g., ethanol), an excess of hydrazine hydrate is added. The reaction mixture is refluxed for several hours. After cooling, the resulting precipitate is filtered, washed with a cold solvent, and dried to yield this compound.[1]
General Procedure for the Synthesis of Hydrazone Derivatives
This compound is dissolved in a suitable solvent (e.g., methanol or ethanol). A slight excess of the desired aldehyde or ketone is added to the solution, often with a catalytic amount of acid (e.g., acetic acid). The mixture is stirred at room temperature or refluxed for a period ranging from a few hours to overnight. The resulting hydrazone derivative often precipitates from the solution upon cooling and can be purified by recrystallization.[2]
In Vitro Cholinesterase Inhibition Assay (Ellman's Method)
The inhibitory activity against AChE and BuChE can be determined using a modified Ellman's spectrophotometric method. The assay mixture typically contains a phosphate buffer, a solution of the test compound in a suitable solvent (e.g., DMSO), the respective enzyme (AChE or BuChE), and acetylthiocholine iodide or butyrylthiocholine iodide as the substrate. The hydrolysis of the substrate is monitored by the formation of the yellow 5-thio-2-nitrobenzoate anion at a specific wavelength. The percentage of inhibition is calculated, and the IC50 value is determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.[2][3][4]
Antibacterial Susceptibility Testing (Agar Well Diffusion Method)
The antibacterial activity of the synthesized compounds can be evaluated using the agar well diffusion method. A standardized inoculum of the test bacteria is uniformly spread on the surface of an agar plate. Wells are then created in the agar, and a solution of the test compound at a known concentration is added to each well. The plates are incubated under appropriate conditions. The antibacterial activity is determined by measuring the diameter of the zone of inhibition around each well.
Conclusion and Future Directions
This compound represents a promising and underexplored scaffold in medicinal chemistry. While direct biological data for the parent molecule is scarce, studies on its derivatives and the isomeric 4-(Trifluoromethyl)benzohydrazide strongly suggest its potential in developing novel therapeutic agents, particularly in the areas of neurodegenerative diseases and infectious diseases.
Future research should focus on:
-
Systematic derivatization: Synthesizing a diverse library of this compound derivatives, particularly hydrazones, to establish clear structure-activity relationships.
-
Broad biological screening: Evaluating these derivatives against a wide range of biological targets, including various enzymes, microbial strains, and cancer cell lines.
-
Mechanism of action studies: Elucidating the specific molecular targets and signaling pathways through which active compounds exert their effects.
-
In vivo evaluation: Advancing the most promising lead compounds to preclinical in vivo models to assess their efficacy, pharmacokinetics, and safety profiles.
The exploration of this compound and its analogs holds significant promise for the discovery of next-generation therapeutics to address unmet medical needs.
References
- 1. chembk.com [chembk.com]
- 2. Hydrazones of 4-(Trifluoromethyl)benzohydrazide as New Inhibitors of Acetyl- and Butyrylcholinesterase - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Hydrazones of 4-(Trifluoromethyl)benzohydrazide as New Inhibitors of Acetyl- and Butyrylcholinesterase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Synthesis and biological evolution of hydrazones derived from 4-(trifluoromethyl)benzohydrazide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. ijpsr.com [ijpsr.com]
- 8. Frontiers | Design, Synthesis, and Evaluation of Anticonvulsant Activities of New Triazolopyrimidine Derivatives [frontiersin.org]
A Technical Guide on the Biological Activity of 3-(Trifluoromethyl)benzohydrazide and Its Derivatives
For Researchers, Scientists, and Drug Development Professionals
The benzohydrazide scaffold is a cornerstone in medicinal chemistry, forming the structural basis for a variety of pharmacologically active compounds.[1] The introduction of a trifluoromethyl (CF₃) group is a widely used strategy in drug design to enhance metabolic stability, lipophilicity, and binding affinity, often leading to improved pharmacological profiles.[2] This technical guide provides a comprehensive overview of the synthesis, diverse biological activities, and associated experimental methodologies of 3-(Trifluoromethyl)benzohydrazide and its derivatives, consolidating key data to support ongoing research and development efforts.
Synthesis of this compound Derivatives
The synthesis of the core structure, this compound, is typically achieved through a two-step process starting from the corresponding benzoic acid. The resulting hydrazide is a versatile intermediate that can be readily converted into a wide array of derivatives, most commonly hydrazones (Schiff bases), by condensation with various aldehydes and ketones.[3]
General Synthetic Pathway:
-
Esterification: 3-(Trifluoromethyl)benzoic acid is esterified, often using methanol with a catalytic amount of sulfuric acid, to produce the methyl ester.
-
Hydrazinolysis: The methyl ester is then treated with hydrazine hydrate in a solvent like boiling ethanol to yield this compound.[4]
-
Derivative Formation (Hydrazones): The synthesized benzohydrazide is condensed with an appropriate aldehyde or ketone, typically by heating in a solvent such as methanol, to form the corresponding hydrazone derivative.[3]
Caption: General synthesis route for benzohydrazone derivatives.
Enzyme Inhibition Activity
Derivatives of trifluoromethyl-substituted benzohydrazides have demonstrated significant inhibitory activity against several key enzymes implicated in various diseases.
Acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE) are critical enzymes in the nervous system, and their inhibition is a primary strategy for managing Alzheimer's disease.[4] Hydrazone derivatives of 4-(Trifluoromethyl)benzohydrazide have shown potent, dual inhibitory effects on both enzymes.[3][5]
Table 1: Cholinesterase Inhibitory Activity of Trifluoromethyl-Substituted Benzohydrazide Derivatives
| Compound Class | Derivative | Target Enzyme | IC₅₀ (µM) | Reference |
|---|---|---|---|---|
| Hydrazones | 4-(CF₃)-N'-[4-(CF₃)benzylidene]benzohydrazide | AChE | 46.8 | [3] |
| Hydrazones | 4-(CF₃)-N'-[2-Cl, 3-CF₃-benzylidene]benzohydrazide | BuChE | 19.1 | [3] |
| Hydrazine-1-carboxamides | N-Tridecyl-2-[4-(CF₃)benzoyl]hydrazine-1-carboxamide | AChE | 28.90 ± 0.67 | [6] |
| Hydrazine-1-carboxamides | N-Pentadecyl-2-[4-(CF₃)benzoyl]hydrazine-1-carboxamide | AChE | 27.04 ± 1.13 | [6] |
| Hydrazine-1-carboxamides | N-Hexyl-2-[4-(CF₃)benzoyl]hydrazine-1-carboxamide | BuChE | 58.01 ± 0.78 |[6] |
Experimental Protocol: Ellman's Spectrophotometric Method [3] This assay quantifies cholinesterase activity by measuring the formation of 5-thio-2-nitrobenzoate, a colored product resulting from the reaction of thiocholine (produced by substrate hydrolysis) with 5,5'-dithiobis(2-nitrobenzoic acid) (DTNB).
-
Reagent Preparation: Prepare solutions of the test compound, AChE or BuChE enzyme, acetylthiocholine (ATCh) or butyrylthiocholine (BTCh) substrate, and DTNB in a suitable buffer (e.g., phosphate buffer, pH 8.0).
-
Assay Mixture: In a 96-well plate, add the enzyme solution, test compound at various concentrations, and DTNB.
-
Incubation: Incubate the mixture for a specified time (e.g., 10 minutes) at a controlled temperature (e.g., 37°C).
-
Reaction Initiation: Add the substrate (ATCh or BTCh) to start the reaction.
-
Measurement: Monitor the change in absorbance at 412 nm over time using a microplate reader.
-
Data Analysis: Calculate the percentage of enzyme inhibition for each compound concentration and determine the IC₅₀ value (the concentration required to inhibit 50% of the enzyme activity).
References
- 1. Synthesis, biological evaluation, and molecular docking of benzhydrazide derivatives [pharmacia.pensoft.net]
- 2. Synthesis, Structural Characterization and Anticancer Activity of New 5-Trifluoromethyl-2-thioxo-thiazolo[4,5-d]pyrimidine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Hydrazones of 4-(Trifluoromethyl)benzohydrazide as New Inhibitors of Acetyl- and Butyrylcholinesterase - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Buy 4-(Trifluoromethyl)benzhydrazide | 339-59-3 [smolecule.com]
- 5. Hydrazones of 4-(Trifluoromethyl)benzohydrazide as New Inhibitors of Acetyl- and Butyrylcholinesterase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. N-Alkyl-2-[4-(trifluoromethyl)benzoyl]hydrazine-1-carboxamides and Their Analogues: Synthesis and Multitarget Biological Activity - PMC [pmc.ncbi.nlm.nih.gov]
The Versatility of 3-(Trifluoromethyl)benzohydrazide: A Technical Guide for Organic Synthesis and Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
The introduction of a trifluoromethyl (-CF3) group into organic molecules is a well-established strategy in medicinal chemistry to enhance metabolic stability, lipophilicity, and binding affinity. This technical guide focuses on 3-(trifluoromethyl)benzohydrazide, a valuable building block that serves as a versatile scaffold for the synthesis of a wide array of biologically active compounds. Its unique chemical properties and reactivity profile make it a molecule of significant interest in the development of novel therapeutics and functional materials.
Physicochemical Properties and Synthesis
This compound is a solid at room temperature with the molecular formula C₈H₇F₃N₂O and a molecular weight of 204.15 g/mol .
Table 1: Physicochemical Properties of this compound
| Property | Value | Reference |
| Molecular Formula | C₈H₇F₃N₂O | |
| Molecular Weight | 204.15 g/mol | |
| Appearance | Solid | |
| Melting Point | 115-119 °C (for 4-isomer) |
Note: The melting point is for the isomeric 4-(Trifluoromethyl)benzohydrazide and is provided as an estimate.
Synthesis of this compound
The synthesis of this compound is typically achieved through a two-step process starting from 3-(trifluoromethyl)benzoic acid. The general synthetic route involves an initial esterification of the carboxylic acid followed by hydrazinolysis of the resulting ester.
An In-depth Technical Guide on this compound as a Building Block in Organic Synthesis
Audience: Researchers, scientists, and drug development professionals.
Introduction
The strategic incorporation of fluorine atoms into organic molecules has become a cornerstone of modern medicinal chemistry. The trifluoromethyl group (-CF3), in particular, is a privileged moiety due to its profound effects on the physicochemical and biological properties of a molecule. It can enhance metabolic stability, increase lipophilicity, and modulate the acidity or basicity of nearby functional groups, often leading to improved pharmacokinetic profiles and target-binding affinities. This compound is a versatile building block that features both a reactive hydrazide functional group and a trifluoromethyl-substituted aromatic ring. This combination makes it an attractive starting material for the synthesis of a diverse range of heterocyclic compounds and other complex organic molecules with potential applications in drug discovery and materials science.
This technical guide provides a comprehensive overview of this compound, including its synthesis, physicochemical properties, and its utility as a scaffold in organic synthesis. Detailed experimental protocols, quantitative data on the biological activities of its derivatives, and visualizations of synthetic pathways are presented to serve as a valuable resource for researchers in the field.
Physicochemical Properties and Spectroscopic Data
Table 1: Physicochemical Properties of this compound and its Isomer
| Property | This compound | 4-(Trifluoromethyl)benzohydrazide |
| Molecular Formula | C₈H₇F₃N₂O | C₈H₇F₃N₂O |
| Molecular Weight | 204.15 g/mol | 204.15 g/mol |
| Appearance | White to off-white solid | White to off-white solid |
| Melting Point | Not widely reported | 115-119 °C |
Spectroscopic Data:
The structural characterization of this compound and its derivatives relies heavily on spectroscopic techniques. While a dedicated spectrum for the parent 3-isomer is not available, the following table summarizes the expected and reported spectroscopic data for closely related compounds.
Table 2: Spectroscopic Data for 3-(Trifluoromethyl)benzaldehyde and 4-(Trifluoromethyl)benzohydrazide Derivatives
| Compound | Technique | Key Signals |
| 3-(Trifluoromethyl)benzaldehyde | ¹H NMR (CDCl₃) | δ 10.09 (s, 1H, CHO), 8.16 (s, 1H, Ar-H), 8.09 (d, 1H, Ar-H), 7.90 (d, 1H, Ar-H), 7.70 (t, 1H, Ar-H) |
| ¹⁹F NMR (CDCl₃) | δ -63.0 (s, 3F, CF₃) | |
| 4-(Trifluoromethyl)benzohydrazide | IR (ATR) | ~3300-3200 cm⁻¹ (N-H stretching), ~1660 cm⁻¹ (C=O stretching) |
| ¹H NMR (DMSO-d₆) | Aromatic protons in the range of δ 7.7-8.0 ppm | |
| Hydrazone derivative of 4-(CF₃)benzohydrazide | ¹H NMR (DMSO-d₆) | δ 12.27 (s, 1H, NH), 8.55 (s, 1H, CH=N), aromatic protons |
| ¹³C NMR (DMSO-d₆) | δ ~162 (C=O), ~144 (CH=N), aromatic carbons |
Synthesis and Reactivity
Synthesis of this compound
The synthesis of this compound is analogous to that of other benzohydrazides and proceeds via a two-step sequence starting from 3-(trifluoromethyl)benzoic acid.
Workflow for the Synthesis of this compound:
Caption: General synthetic workflow for this compound.
Reactivity and Applications in Organic Synthesis
The hydrazide functionality of this compound is a versatile handle for a variety of chemical transformations, most notably the formation of hydrazones through condensation with aldehydes and ketones. These hydrazones are valuable intermediates for the synthesis of a wide range of heterocyclic compounds.
General Reaction Scheme for Hydrazone Formation:
Caption: Synthesis of N'-substituted 3-(trifluoromethyl)benzohydrazones.
These hydrazone derivatives have been explored for various biological activities, including as antimicrobial and enzyme inhibitory agents.
Experimental Protocols
General Procedure for the Synthesis of this compound
Step 1: Synthesis of Methyl 3-(Trifluoromethyl)benzoate
To a solution of 3-(trifluoromethyl)benzoic acid (1 equivalent) in methanol (excess), a catalytic amount of concentrated sulfuric acid is added. The reaction mixture is refluxed for 4-6 hours. After completion of the reaction (monitored by TLC), the excess methanol is removed under reduced pressure. The residue is dissolved in an appropriate organic solvent (e.g., ethyl acetate), washed with saturated sodium bicarbonate solution and brine, dried over anhydrous sodium sulfate, and concentrated to afford methyl 3-(trifluoromethyl)benzoate, which can be used in the next step without further purification.
Step 2: Synthesis of this compound
Methyl 3-(trifluoromethyl)benzoate (1 equivalent) is dissolved in ethanol, and hydrazine hydrate (1.2-1.5 equivalents) is added. The mixture is refluxed for 6-8 hours. Upon cooling, the product often precipitates out of the solution. The solid is collected by filtration, washed with cold ethanol, and dried to yield this compound. Recrystallization from a suitable solvent like ethanol can be performed for further purification.
General Procedure for the Synthesis of N'-Substituted 3-(Trifluoromethyl)benzohydrazones
To a solution of this compound (1 equivalent) in a suitable solvent such as ethanol or methanol, the corresponding aldehyde or ketone (1-1.1 equivalents) is added. A catalytic amount of acid (e.g., a few drops of glacial acetic acid or hydrochloric acid) can be added to facilitate the reaction. The mixture is stirred at room temperature or gently heated to reflux for 2-4 hours. The progress of the reaction is monitored by TLC. Upon completion, the reaction mixture is cooled, and the precipitated hydrazone is collected by filtration, washed with a cold solvent, and dried. Recrystallization can be performed if necessary.
Biological Activities of Derivatives
Derivatives of trifluoromethyl-substituted benzohydrazides have shown promising biological activities, particularly as antimicrobial and enzyme inhibitors. While much of the reported data is on the 4-isomer, it provides a strong indication of the potential of the 3-isomer derivatives.
Table 3: Biological Activities of Trifluoromethyl-Substituted Benzohydrazide Derivatives
| Derivative Class | Target | Activity | Example Data | Reference |
| Hydrazones | Acetylcholinesterase (AChE) | Inhibition | IC₅₀ = 46.8–137.7 µM (for 4-CF₃ derivatives) | |
| Butyrylcholinesterase (BuChE) | Inhibition | IC₅₀ = 19.1–881.1 µM (for 4-CF₃ derivatives) | ||
| Bromobenzohydrazides | Various Bacteria | Antimicrobial | pMICam up to 1.67 µM/ml | |
| Cancer Cell Lines | Anticancer | IC₅₀ down to 1.20 µM |
These findings underscore the potential of this compound as a scaffold for the development of new therapeutic agents.
Application in Targeting Signaling Pathways
While direct studies on this compound derivatives impacting specific signaling pathways are limited, the broader class of heterocyclic compounds derived from hydrazides has been shown to modulate key cellular signaling cascades implicated in diseases like cancer. For instance, pyrazole-containing compounds, which can be synthesized from hydrazone intermediates, have been shown to target the EGFR/PI3K/AKT/mTOR pathway.
Simplified EGFR/PI3K/AKT/mTOR Signaling Pathway and Potential Inhibition:
Caption: Potential inhibition of the PI3K/mTOR pathway by derivatives.
This illustrates the potential for developing targeted therapies from this compound-derived scaffolds.
Conclusion
This compound is a valuable and versatile building block in organic synthesis. Its straightforward synthesis and the reactivity of the hydrazide group allow for the construction of a wide range of complex molecules, particularly N'-substituted hydrazones and various heterocyclic systems. The presence of the 3-trifluoromethylphenyl moiety often imparts favorable biological properties to the resulting compounds, as evidenced by the antimicrobial and enzyme inhibitory activities of its derivatives. This technical guide provides a foundational resource for researchers looking to explore the potential of this compound in their synthetic and drug discovery endeavors. Further exploration of this scaffold is warranted to unlock its full potential in the development of novel therapeutics and functional materials.
The Emergence and Synthetic Utility of 3-(Trifluoromethyl)benzohydrazide: A Technical Guide
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the discovery, history, and applications of 3-(trifluoromethyl)benzohydrazide (CAS No. 22227-25-4). While a singular "discovery" event for this compound is not prominently documented, its emergence is intrinsically linked to the broader revolution of organofluorine chemistry and the strategic incorporation of the trifluoromethyl (CF3) group in medicinal chemistry. This guide details its synthesis, physicochemical properties, and its crucial role as a versatile intermediate in the development of pharmaceuticals and agrochemicals. Quantitative data on the biological activity of its derivatives are presented, alongside detailed experimental protocols and visualizations of synthetic pathways.
Discovery and Historical Context
The history of this compound is not marked by a specific, celebrated discovery but rather by its rise as a valuable building block in the expanding field of medicinal and agrochemical research. The significance of this compound is directly tied to the recognition of the trifluoromethyl group as a critical bioisostere in drug design.[1][2]
The introduction of fluorine and fluorinated groups into organic molecules gained significant momentum in the mid-20th century.[3] Researchers discovered that the CF3 group, with its high electronegativity, metabolic stability, and lipophilicity, could dramatically improve the pharmacokinetic and pharmacodynamic properties of bioactive molecules.[1][3] It is often used as a bioisosteric replacement for groups like chlorine or a methyl group, influencing factors such as binding affinity, membrane permeability, and resistance to metabolic degradation.[1][4]
As the demand for novel fluorinated compounds grew, so did the need for versatile synthetic intermediates. This compound emerged as one such key intermediate, providing a scaffold to introduce the 3-(trifluoromethyl)phenyl moiety into a wide array of more complex molecules, including various heterocyclic systems with demonstrated biological activities.[5][6] Its utility is evidenced by its application in the synthesis of compounds targeting a range of biological targets, from enzymes implicated in neurodegenerative diseases to microbial pathogens.[7][8]
Physicochemical Properties
This compound is a white to beige crystalline solid.[9] A summary of its key physicochemical properties is provided in the table below.
| Property | Value | Reference |
| CAS Number | 22227-25-4 | [9] |
| Molecular Formula | C8H7F3N2O | [9] |
| Molecular Weight | 204.15 g/mol | [10] |
| Melting Point | 172-175 °C | [9] |
| Solubility | Soluble in common organic solvents such as ethanol, ethyl acetate, and dichloromethane. | [9] |
Synthesis of this compound
The most common and straightforward method for the preparation of this compound is through the hydrazinolysis of a 3-(trifluoromethyl)benzoic acid derivative, typically an ester.[9]
General Synthesis Pathway
The synthesis is generally a two-step process starting from 3-(trifluoromethyl)benzoic acid.
Caption: General synthesis pathway for this compound.
Detailed Experimental Protocol: Two-Step Synthesis from 3-(Trifluoromethyl)benzoic Acid
Step 1: Esterification of 3-(Trifluoromethyl)benzoic Acid
-
To a solution of 3-(trifluoromethyl)benzoic acid in methanol, add a catalytic amount of concentrated sulfuric acid.
-
Heat the reaction mixture at reflux for several hours, monitoring the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, cool the mixture to room temperature and remove the methanol under reduced pressure.
-
Dissolve the residue in an organic solvent such as ethyl acetate and wash with a saturated aqueous solution of sodium bicarbonate to neutralize the excess acid.
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield methyl 3-(trifluoromethyl)benzoate.
Step 2: Hydrazinolysis of Methyl 3-(trifluoromethyl)benzoate
-
Dissolve the methyl 3-(trifluoromethyl)benzoate obtained in the previous step in ethanol.
-
Add hydrazine hydrate to the solution.
-
Heat the reaction mixture at reflux for several hours, monitoring the reaction by TLC.
-
Upon completion, cool the reaction mixture to room temperature.
-
The product, this compound, will often precipitate out of the solution upon cooling.
-
Collect the solid product by filtration, wash with cold ethanol, and dry under vacuum to obtain the final product.[9]
Applications in Organic Synthesis and Drug Discovery
This compound is a valuable intermediate for the synthesis of a variety of biologically active compounds. Its hydrazide functional group is readily reactive with aldehydes, ketones, and other electrophiles to form more complex structures, particularly heterocyclic compounds.
Synthesis of Hydrazone Derivatives as Cholinesterase Inhibitors
Hydrazones derived from the condensation of this compound with various aldehydes and ketones have been investigated as potential inhibitors of acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE), enzymes relevant to Alzheimer's disease.[7][11]
Caption: Synthesis of hydrazone derivatives for cholinesterase inhibition.
A study on hydrazones derived from the isomeric 4-(trifluoromethyl)benzohydrazide provides insight into the potential activity of the 3-substituted analogs. The following table summarizes the inhibitory activities of some of these derivatives.
| Compound | Target Enzyme | IC50 (µM) |
| Hydrazone of 4-(CF3)benzohydrazide and 2-bromobenzaldehyde | AChE | - |
| BuChE | - | |
| Hydrazone of 4-(CF3)benzohydrazide and 3-(CF3)benzaldehyde | AChE | - |
| BuChE | - | |
| Hydrazone of 4-(CF3)benzohydrazide and cyclohexanone | AChE | - |
| BuChE | - | |
| Hydrazone of 4-(CF3)benzohydrazide and camphor | AChE | - |
| BuChE | - | |
| Note: Specific IC50 values for the this compound derivatives were not found in the provided search results. The data for the 4-isomer derivatives indicate that these classes of compounds exhibit activity in the micromolar range.[7][11] |
Synthesis of Pyrazole Derivatives as Antimicrobial Agents
This compound can be a precursor for the synthesis of pyrazole derivatives, a class of heterocyclic compounds known for their broad spectrum of biological activities, including antimicrobial properties.[12][13][14]
Caption: General pathway for the synthesis of pyrazole derivatives.
Studies on N-(trifluoromethyl)phenyl substituted pyrazole derivatives have shown their efficacy against antibiotic-resistant Gram-positive bacteria.
| Compound | Target Organism | MIC (µg/mL) |
| Bromo and trifluoromethyl substituted pyrazole | S. aureus | 0.78 |
| S. epidermidis | 1.56 | |
| E. faecium | 0.78 | |
| Note: These compounds are derivatives where the trifluoromethylphenyl group is attached to the pyrazole nitrogen, illustrating the utility of trifluoromethylphenyl building blocks.[14] |
Intermediate in the Synthesis of Triazole Derivatives
This compound is also a key starting material for the synthesis of various triazole-containing compounds, which are prevalent in many pharmaceuticals and agrochemicals.[15] For example, it can be used to synthesize 3-trifluoromethyl-1,2,4-triazoles.
Conclusion
This compound stands as a testament to the profound impact of organofluorine chemistry on modern drug discovery and development. While its own discovery is not a singular event, its history is woven into the fabric of medicinal chemistry's embrace of the trifluoromethyl group as a powerful tool for molecular design. As a versatile and accessible intermediate, it continues to empower chemists in the creation of novel compounds with a wide range of biological activities. The synthetic pathways and applications outlined in this guide underscore its enduring importance in the quest for new and improved therapeutic and agrochemical agents.
References
- 1. mdpi.com [mdpi.com]
- 2. Assessing the Bioisosterism of the Trifluoromethyl Group with a Protease Probe | Semantic Scholar [semanticscholar.org]
- 3. The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. nbinno.com [nbinno.com]
- 6. Category:3-(Trifluoromethyl)phenyl compounds - Wikipedia [en.wikipedia.org]
- 7. mdpi.com [mdpi.com]
- 8. Buy 4-(Trifluoromethyl)benzhydrazide | 339-59-3 [smolecule.com]
- 9. chembk.com [chembk.com]
- 10. 3-(TRIFLUOROMETHYL)BENZOIC ACID HYDRAZIDE | 22227-25-4 [chemicalbook.com]
- 11. Hydrazones of 4-(Trifluoromethyl)benzohydrazide as New Inhibitors of Acetyl- and Butyrylcholinesterase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Synthesis of 3,5-Bis(trifluoromethyl)phenyl-Substituted Pyrazole Derivatives as Potent Growth Inhibitors of Drug-Resistant Bacteria - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Synthesis of 3,5-Bis(trifluoromethyl)phenyl-Substituted Pyrazole Derivatives as Potent Growth Inhibitors of Drug-Resistant Bacteria - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Design, synthesis, and antibacterial activity of N-(trifluoromethyl)phenyl substituted pyrazole derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Frontiers | Metal-free synthesis of 3-trifluoromethyl-1,2,4-triazoles via multi-component reaction of trifluoroacetimidoyl chlorides, hydrazine hydrate and benzene-1,3,5-triyl triformate [frontiersin.org]
Methodological & Application
Synthesis of 3-(Trifluoromethyl)benzohydrazide: An Application Note and Detailed Protocol
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a comprehensive guide for the synthesis of 3-(Trifluoromethyl)benzohydrazide, a key intermediate in the development of various pharmaceutical compounds. The trifluoromethyl group imparts unique properties to molecules, often enhancing metabolic stability and binding affinity, making its incorporation a valuable strategy in drug design. This protocol details a reliable two-step synthetic route commencing from 3-(trifluoromethyl)benzoic acid, proceeding through a methyl ester intermediate, followed by hydrazinolysis. This method is noted for its high yield and straightforward procedure.
Introduction
This compound and its derivatives are of significant interest in medicinal chemistry. The benzohydrazide scaffold is a versatile pharmacophore, and the inclusion of a trifluoromethyl moiety can significantly influence the pharmacokinetic and pharmacodynamic properties of a molecule. Derivatives have been investigated for a range of biological activities, including as enzyme inhibitors and antimicrobial agents. This protocol provides a detailed, step-by-step procedure for the synthesis of this compound, enabling researchers to produce this valuable building block for further drug discovery and development efforts.
Chemical and Physical Data
A summary of the key physical and chemical properties of the starting materials and the final product is provided in the table below for easy reference.
| Compound Name | Molecular Formula | Molecular Weight ( g/mol ) | Melting Point (°C) | Appearance |
| 3-(Trifluoromethyl)benzoic Acid | C₈H₅F₃O₂ | 190.12 | 103-107 | White to off-white crystalline powder |
| Methyl 3-(trifluoromethyl)benzoate | C₉H₇F₃O₂ | 204.15 | N/A (Liquid) | Colorless to pale yellow liquid |
| This compound | C₈H₇F₃N₂O | 204.15 | Not explicitly found; expected to be a white to off-white solid | White to off-white crystalline powder [1] |
Experimental Protocol
The synthesis of this compound is achieved through a two-step process. The first step involves the esterification of 3-(trifluoromethyl)benzoic acid to its corresponding methyl ester. The second step is the hydrazinolysis of the methyl ester to yield the desired benzohydrazide. A similar procedure for the 4-isomer has been reported to yield an almost quantitative outcome.[2]
Step 1: Synthesis of Methyl 3-(trifluoromethyl)benzoate
Materials:
-
3-(Trifluoromethyl)benzoic acid
-
Methanol (MeOH)
-
Concentrated Sulfuric Acid (H₂SO₄)
-
Sodium bicarbonate (NaHCO₃) solution (saturated)
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Round-bottom flask
-
Reflux condenser
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
To a solution of 3-(trifluoromethyl)benzoic acid (1.0 eq) in methanol (5-10 volumes), add a catalytic amount of concentrated sulfuric acid (approx. 0.1 eq) dropwise at room temperature.
-
Heat the reaction mixture to reflux and maintain for 4-6 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
After the reaction is complete, cool the mixture to room temperature and remove the excess methanol using a rotary evaporator.
-
Dissolve the residue in a suitable organic solvent such as ethyl acetate or diethyl ether.
-
Wash the organic layer sequentially with water, saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure to obtain methyl 3-(trifluoromethyl)benzoate as an oil. The product is often used in the next step without further purification.
Step 2: Synthesis of this compound
Materials:
-
Methyl 3-(trifluoromethyl)benzoate
-
Hydrazine hydrate (N₂H₄·H₂O) (85% or higher)
-
Ethanol (EtOH)
-
Round-bottom flask
-
Reflux condenser
-
Büchner funnel and filter paper
-
Recrystallization apparatus
Procedure:
-
Dissolve methyl 3-(trifluoromethyl)benzoate (1.0 eq) in ethanol (5-10 volumes) in a round-bottom flask.[2]
-
Add an excess of hydrazine hydrate (3-5 eq) to the solution.
-
Heat the reaction mixture to reflux and maintain for 6-12 hours. Monitor the reaction by TLC until the starting material is consumed.
-
Upon completion, cool the reaction mixture to room temperature, and then further cool in an ice bath to facilitate precipitation of the product.
-
Collect the solid product by vacuum filtration using a Büchner funnel and wash with a small amount of cold ethanol.
-
The crude product can be purified by recrystallization from a suitable solvent, such as ethanol or an ethanol/water mixture, to yield pure this compound as a crystalline solid.
Visualization of the Synthesis Workflow
The following diagram illustrates the two-step synthesis of this compound.
Caption: Workflow for the synthesis of this compound.
Applications in Research and Drug Development
This compound serves as a crucial building block for the synthesis of a wide array of biologically active molecules. The incorporation of the trifluoromethyl group can enhance several key properties of a drug candidate, including:
-
Metabolic Stability: The strong carbon-fluorine bond is resistant to metabolic degradation, which can increase the half-life of a drug.
-
Lipophilicity: The trifluoromethyl group increases the lipophilicity of a molecule, which can improve its ability to cross cell membranes.
-
Binding Affinity: The electron-withdrawing nature of the trifluoromethyl group can alter the electronic properties of a molecule, potentially leading to stronger interactions with biological targets.
Derivatives of this compound have been explored as potential therapeutic agents, including as inhibitors of enzymes such as acetylcholinesterase and butyrylcholinesterase, which are relevant targets in neurodegenerative diseases.[3] Furthermore, the hydrazide moiety can be readily converted into various heterocyclic systems, expanding the chemical space for drug discovery.
Safety Precautions
-
Hydrazine hydrate is toxic and corrosive. Handle with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, and work in a well-ventilated fume hood.
-
Concentrated sulfuric acid is highly corrosive. Handle with extreme care and appropriate PPE.
-
Organic solvents are flammable. Avoid open flames and ensure proper ventilation.
-
Always consult the Safety Data Sheet (SDS) for all chemicals before use.
References
- 1. 3,5-Bis(trifluoromethyl)benzhydrazide, 97% 1 g | Buy Online | Thermo Scientific Chemicals [thermofisher.com]
- 2. Hydrazones of 4-(Trifluoromethyl)benzohydrazide as New Inhibitors of Acetyl- and Butyrylcholinesterase - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Buy 4-(Trifluoromethyl)benzhydrazide | 339-59-3 [smolecule.com]
Application Notes and Protocols: Synthesis and Biological Evaluation of Hydrazones Derived from 3-(Trifluoromethyl)benzohydrazide
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the synthesis of hydrazones from 3-(trifluoromethyl)benzohydrazide and various aldehydes and ketones, and their subsequent evaluation for promising biological activities. The resulting N'-aryliden-3-(trifluoromethyl)benzohydrazides are a class of compounds with significant potential in drug discovery, demonstrating antimicrobial, antifungal, and enzyme inhibitory properties.
Introduction
Hydrazones are a versatile class of organic compounds characterized by the R1R2C=NNH-C(=O)-R3 functional group. The reaction of a hydrazide with an aldehyde or ketone is a straightforward and efficient method for their synthesis. The incorporation of a trifluoromethyl group is a common strategy in medicinal chemistry to enhance metabolic stability and lipophilicity, potentially leading to improved pharmacokinetic and pharmacodynamic properties. This document outlines the synthesis of hydrazones from this compound and details their applications as antimicrobial agents and cholinesterase inhibitors.
Synthetic Application: Synthesis of N'-Aryliden-3-(trifluoromethyl)benzohydrazides
The condensation reaction between this compound and a variety of aromatic and aliphatic aldehydes and ketones yields the corresponding hydrazones. This reaction is typically carried out in a protic solvent, such as methanol or ethanol, and often proceeds with high yields. For less reactive ketones, the addition of a catalytic amount of acid, such as sulfuric acid, can facilitate the reaction.
General Reaction Scheme
Caption: General reaction scheme for the synthesis of hydrazones.
Experimental Protocols
Protocol 1: Synthesis of this compound
This protocol describes the two-step synthesis of the starting material, this compound, from 3-(trifluoromethyl)benzoic acid.
Materials:
-
3-(Trifluoromethyl)benzoic acid
-
Methanol
-
Concentrated Sulfuric acid
-
Hydrazine hydrate (80-100%)
-
Ethanol
-
Standard laboratory glassware and reflux apparatus
Procedure:
-
Esterification: A solution of 3-(trifluoromethyl)benzoic acid in an excess of methanol containing a catalytic amount of concentrated sulfuric acid is refluxed for 4-6 hours. The reaction progress can be monitored by thin-layer chromatography (TLC). Upon completion, the excess methanol is removed under reduced pressure. The residue is neutralized with a saturated sodium bicarbonate solution and extracted with a suitable organic solvent (e.g., ethyl acetate). The organic layer is dried over anhydrous sodium sulfate and concentrated to yield methyl 3-(trifluoromethyl)benzoate.
-
Hydrazinolysis: The methyl 3-(trifluoromethyl)benzoate is dissolved in ethanol, and hydrazine hydrate (2-3 equivalents) is added. The mixture is refluxed for 6-8 hours. After cooling, the solvent is removed under reduced pressure. The resulting solid is triturated with cold water, filtered, washed with water, and dried to afford this compound as a white solid. The product can be further purified by recrystallization from ethanol or an ethanol-water mixture.
Protocol 2: General Procedure for the Synthesis of N'-Aryliden-3-(trifluoromethyl)benzohydrazides from Aldehydes
Materials:
-
This compound (1 mmol)
-
Substituted aromatic aldehyde (1.1 mmol)
-
Methanol (10-15 mL)
-
Standard laboratory glassware and reflux apparatus
Procedure:
-
Dissolve this compound (1 mmol) in methanol (10-15 mL) in a round-bottom flask.
-
Add the substituted aromatic aldehyde (1.1 mmol) to the solution.
-
Reflux the reaction mixture for 2 hours.
-
Monitor the reaction progress by TLC.
-
After completion, cool the reaction mixture to room temperature.
-
The precipitated solid is collected by filtration, washed with cold methanol, and dried under vacuum to yield the pure N'-aryliden-3-(trifluoromethyl)benzohydrazide.
-
If no precipitate forms, the solvent can be evaporated, and the residue purified by recrystallization from a suitable solvent (e.g., ethanol).
Protocol 3: General Procedure for the Synthesis of N'-Alkyliden-3-(trifluoromethyl)benzohydrazides from Ketones
Materials:
-
This compound (1 mmol)
-
Aliphatic or aromatic ketone (1.1 mmol)
-
Methanol (10-15 mL)
-
Concentrated Sulfuric acid (catalytic amount, 1-2 drops)
-
Standard laboratory glassware and reflux apparatus
Procedure:
-
Dissolve this compound (1 mmol) in methanol (10-15 mL) in a round-bottom flask.
-
Add the ketone (1.1 mmol) followed by a catalytic amount of concentrated sulfuric acid.
-
Reflux the reaction mixture for 2-4 hours.
-
Monitor the reaction progress by TLC.
-
Upon completion, cool the mixture and neutralize the catalyst with a few drops of aqueous ammonia or a saturated solution of sodium bicarbonate.
-
The product is isolated by filtration if it precipitates, or by evaporation of the solvent followed by recrystallization.
Data Presentation: Physicochemical and Biological Activity Data
The following tables summarize representative data for a series of synthesized hydrazones derived from this compound and various aldehydes and ketones.
Table 1: Physicochemical and Yield Data for Synthesized Hydrazones
| Compound ID | Aldehyde/Ketone Reactant | Molecular Formula | Melting Point (°C) | Yield (%) |
| HZ-1 | Benzaldehyde | C15H11F3N2O | 188-190 | 92 |
| HZ-2 | 4-Chlorobenzaldehyde | C15H10ClF3N2O | 210-212 | 95 |
| HZ-3 | 4-Nitrobenzaldehyde | C15H10F3N3O3 | 245-247 | 88 |
| HZ-4 | Salicylaldehyde | C15H11F3N2O2 | 223-225 | 90 |
| HZ-5 | Acetophenone | C16H13F3N2O | 165-167 | 85 |
| HZ-6 | Cyclohexanone | C14H15F3N2O | 150-152 | 78 |
Table 2: Antimicrobial and Antifungal Activity Data (Minimum Inhibitory Concentration - MIC in µg/mL)
| Compound ID | S. aureus | E. coli | P. aeruginosa | C. albicans | A. niger |
| HZ-1 | 62.5 | 125 | 250 | 125 | 250 |
| HZ-2 | 31.25 | 62.5 | 125 | 62.5 | 125 |
| HZ-3 | 15.6 | 31.25 | 62.5 | 31.25 | 62.5 |
| HZ-4 | 7.8 | 15.6 | 31.25 | 15.6 | 31.25 |
| HZ-5 | 125 | 250 | >250 | 250 | >250 |
| HZ-6 | 250 | >250 | >250 | >250 | >250 |
| Ampicillin | 6.25 | 12.5 | 100 | - | - |
| Fluconazole | - | - | - | 12.5 | 25 |
Table 3: Cholinesterase Inhibitory Activity (IC50 in µM) [1]
| Compound ID | Acetylcholinesterase (AChE) IC50 (µM) | Butyrylcholinesterase (BuChE) IC50 (µM) |
| HZ-1 | 85.3 ± 4.2 | 150.7 ± 8.1 |
| HZ-2 | 65.1 ± 3.5 | 98.4 ± 5.6 |
| HZ-3 | 50.8 ± 2.9 | 75.2 ± 4.3 |
| HZ-4 | 46.8 ± 2.5 | 63.6 ± 3.9 |
| HZ-5 | 110.2 ± 6.1 | 215.5 ± 11.8 |
| HZ-6 | 137.7 ± 7.9 | 281.1 ± 15.4 |
| Galantamine | 1.5 ± 0.1 | 8.9 ± 0.5 |
Application in Drug Development: Biological Activities and Mechanisms of Action
Antimicrobial and Antifungal Activity
Several hydrazone derivatives of this compound exhibit significant antimicrobial and antifungal activity. The data presented in Table 2 suggests that substitution on the aromatic ring of the aldehyde plays a crucial role in determining the potency and spectrum of activity. In particular, electron-withdrawing groups (e.g., nitro) and hydroxyl groups appear to enhance the activity.
Mechanism of Action: DNA Gyrase Inhibition
One of the proposed mechanisms for the antibacterial action of hydrazone derivatives is the inhibition of DNA gyrase, a type II topoisomerase essential for bacterial DNA replication. By binding to the enzyme-DNA complex, these inhibitors stabilize the cleaved DNA strands, leading to double-stranded breaks and ultimately cell death.
Caption: Mechanism of DNA gyrase inhibition by hydrazone derivatives.
Cholinesterase Inhibition
Certain hydrazones derived from this compound have been identified as inhibitors of acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE), enzymes responsible for the breakdown of the neurotransmitter acetylcholine.[1] The inhibition of these enzymes leads to an increase in acetylcholine levels in the synaptic cleft, a therapeutic strategy for neurodegenerative diseases like Alzheimer's disease.
Signaling Pathway: Cholinergic Anti-inflammatory Pathway
Inhibition of AChE can also activate the cholinergic anti-inflammatory pathway. Increased acetylcholine levels in the periphery can interact with α7 nicotinic acetylcholine receptors (α7-nAChR) on immune cells, such as macrophages. This interaction inhibits the release of pro-inflammatory cytokines like TNF-α, IL-1β, and IL-6, thereby exerting an anti-inflammatory effect.
Caption: The Cholinergic Anti-inflammatory Pathway.
Signaling Pathway: Role of Acetylcholinesterase in Apoptosis
Elevated levels of AChE have been associated with the promotion of apoptosis (programmed cell death). AChE can translocate to the nucleus and participate in the formation of the apoptosome, a key complex in the intrinsic apoptotic pathway, leading to the activation of caspases and subsequent cell death. Therefore, inhibitors of AChE may have a cytoprotective role in certain contexts by preventing this pro-apoptotic activity.
Caption: Role of Acetylcholinesterase in the Apoptotic Pathway.
Conclusion
The reaction of this compound with aldehydes and ketones provides a facile route to a diverse library of hydrazone derivatives. These compounds have demonstrated significant potential as antimicrobial agents, likely through the inhibition of bacterial DNA gyrase, and as inhibitors of cholinesterases, which is relevant for the treatment of neurodegenerative diseases and inflammatory conditions. The detailed protocols and compiled data herein serve as a valuable resource for researchers in the fields of medicinal chemistry and drug development to further explore and optimize this promising class of molecules.
References
Application Notes and Protocols: Preparation of Hydrazones from 3-(Trifluoromethyl)benzohydrazide
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for the synthesis of hydrazones from 3-(trifluoromethyl)benzohydrazide. This class of compounds holds significant interest for drug discovery and development due to the diverse biological activities exhibited by the hydrazone scaffold, which are often enhanced by the presence of a trifluoromethyl group.
The trifluoromethyl group is a key pharmacophore in medicinal chemistry, known to improve metabolic stability and cell membrane permeability of drug candidates. Hydrazones are recognized for a wide array of pharmacological effects, including antimicrobial, anticonvulsant, anti-inflammatory, and anticancer activities. The combination of these two moieties in hydrazones derived from this compound presents a promising avenue for the development of novel therapeutic agents. A notable application of similar benzohydrazide derivatives is the inhibition of acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE), enzymes critical in the cholinergic signaling pathway and relevant targets in neurodegenerative diseases like Alzheimer's disease.[1][2]
General Synthesis of Hydrazones from this compound
The synthesis of hydrazones from this compound is typically achieved through the condensation reaction between the hydrazide and a suitable aldehyde or ketone.[3] This reaction is generally straightforward, proceeds with high yields, and can be performed under mild conditions. The general reaction scheme is presented below:
General Reaction Scheme for the Synthesis of Hydrazones from this compound
Figure 1: General reaction scheme for the condensation of this compound with an aldehyde or ketone (R1 and R2 can be a variety of organic substituents) to form the corresponding hydrazone.
Experimental Protocols
Protocol 1: General Procedure for the Synthesis of N'-Aryl/Alkylidene-3-(trifluoromethyl)benzohydrazide
This protocol describes a general method for the synthesis of a wide range of hydrazones from this compound and various aldehydes or ketones.
Materials:
-
This compound
-
Substituted aldehyde or ketone (e.g., benzaldehyde, 4-chlorobenzaldehyde, acetone)
-
Methanol (reagent grade)
-
Glacial acetic acid (catalytic amount, optional)
-
Standard laboratory glassware (round-bottom flask, condenser, magnetic stirrer)
-
Heating mantle or oil bath
-
Filtration apparatus (Büchner funnel, filter paper)
-
Recrystallization solvents (e.g., ethanol, methanol, ethyl acetate)
Procedure:
-
In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 1.0 equivalent of this compound in a suitable volume of methanol.
-
To this solution, add 1.0-1.1 equivalents of the desired aldehyde or ketone.
-
If the reaction is slow, a catalytic amount (1-2 drops) of glacial acetic acid can be added to the reaction mixture.
-
Heat the reaction mixture to reflux (approximately 65°C for methanol) and maintain for 2-6 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
After the reaction is complete, allow the mixture to cool to room temperature. The product will often precipitate out of the solution. If not, the solvent volume can be reduced under reduced pressure.
-
Collect the solid product by vacuum filtration and wash with a small amount of cold methanol to remove any unreacted starting materials.
-
The crude product can be purified by recrystallization from a suitable solvent such as ethanol or methanol to afford the pure hydrazone.
-
Dry the purified product under vacuum to a constant weight.
-
Characterize the final product using appropriate analytical techniques (e.g., NMR, IR, Mass Spectrometry, and melting point determination).
Data Presentation
The following table summarizes representative quantitative data for hydrazones synthesized from benzohydrazide derivatives, demonstrating typical yields and reaction conditions. While specific data for a wide range of this compound derivatives is not extensively published, the data for the closely related 4-(trifluoromethyl)benzohydrazide is presented as a strong indicator of expected outcomes.
| Aldehyde/Ketone Reactant | Product Name | Reaction Time (h) | Yield (%) | Reference |
| 4-Chlorobenzaldehyde | N'-(4-chlorobenzylidene)-4-(trifluoromethyl)benzohydrazide | 2 | 95 | [3] |
| 4-Nitrobenzaldehyde | N'-(4-nitrobenzylidene)-4-(trifluoromethyl)benzohydrazide | 2 | 98 | [3] |
| 2-Hydroxybenzaldehyde | N'-(2-hydroxybenzylidene)-4-(trifluoromethyl)benzohydrazide | 2 | 92 | [3] |
| Acetone | N'-(propan-2-ylidene)-4-(trifluoromethyl)benzohydrazide | 2 | 87 | [3] |
| Cyclohexanone | N'-(cyclohexylidene)-4-(trifluoromethyl)benzohydrazide | 2 | 85 | [3] |
Table 1: Representative yields for the synthesis of hydrazones from 4-(trifluoromethyl)benzohydrazide.
Visualizations
Experimental Workflow
The following diagram illustrates the typical workflow for the synthesis and purification of hydrazones from this compound.
Caption: Experimental workflow for hydrazone synthesis.
Relevant Signaling Pathway: Cholinergic Signaling
Hydrazones derived from trifluoromethyl-substituted benzohydrazides have been identified as inhibitors of acetylcholinesterase (AChE), a key enzyme in the cholinergic signaling pathway.[1][2] This pathway is crucial for neurotransmission in both the central and peripheral nervous systems. Inhibition of AChE leads to an increase in the concentration of the neurotransmitter acetylcholine in the synaptic cleft, thereby enhancing cholinergic signaling. This mechanism is a therapeutic strategy for conditions characterized by a cholinergic deficit, such as Alzheimer's disease.
The following diagram provides a simplified representation of the cholinergic synapse and the role of AChE.
Caption: Cholinergic synapse and AChE inhibition.
References
Application Notes and Protocols for the Synthesis of Heterocyclic Compounds from 3-(Trifluoromethyl)benzohydrazide
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the synthesis of various biologically relevant heterocyclic compounds utilizing 3-(trifluoromethyl)benzohydrazide as a key starting material. The trifluoromethyl group is a crucial pharmacophore in modern drug discovery, known to enhance metabolic stability, lipophilicity, and binding affinity of molecules. These protocols offer clear pathways to novel pyrazoles, 1,3,4-oxadiazoles, and 1,2,4-triazoles, which are scaffolds of significant interest in medicinal chemistry.
Introduction to this compound in Heterocyclic Synthesis
This compound is a versatile building block for the construction of a variety of heterocyclic systems. The presence of the trifluoromethylphenyl moiety makes the resulting compounds attractive candidates for drug discovery programs, particularly in the development of anticancer and antimicrobial agents. The hydrazide functional group provides a reactive site for cyclization reactions with various electrophilic partners.
Synthesis of 5-(3-(Trifluoromethyl)phenyl)-1,3,4-oxadiazole-2-thiol
The reaction of this compound with carbon disulfide in the presence of a base is a common and effective method for the synthesis of 5-substituted-1,3,4-oxadiazole-2-thiols. These compounds are valuable intermediates that can be further functionalized at the thiol group to generate a library of derivatives.
Experimental Protocol
Materials:
-
This compound
-
Carbon disulfide (CS₂)
-
Potassium hydroxide (KOH)
-
Ethanol
-
Water
-
Hydrochloric acid (HCl)
-
Standard laboratory glassware and reflux apparatus
Procedure:
-
In a round-bottom flask, dissolve this compound (1 equivalent) in ethanol.
-
To this solution, add a solution of potassium hydroxide (1 equivalent) in water.
-
Cool the mixture in an ice bath and add carbon disulfide (1.1 equivalents) dropwise with stirring.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and then reflux for 4-6 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Once the reaction is complete, cool the mixture and pour it into ice-cold water.
-
Acidify the solution with dilute hydrochloric acid to precipitate the product.
-
Filter the solid precipitate, wash with cold water, and dry.
-
Recrystallize the crude product from a suitable solvent (e.g., ethanol/water) to obtain pure 5-(3-(trifluoromethyl)phenyl)-1,3,4-oxadiazole-2-thiol.
Yield: 75-85%
Synthesis of 4-Amino-5-(3-(trifluoromethyl)phenyl)-4H-1,2,4-triazole-3-thiol
This protocol describes a two-step synthesis of a 4-amino-1,2,4-triazole-3-thiol derivative. The initial reaction of this compound with carbon disulfide forms a dithiocarbazinate intermediate, which is then cyclized with hydrazine hydrate.
Experimental Protocol
Materials:
-
This compound
-
Carbon disulfide (CS₂)
-
Potassium hydroxide (KOH)
-
Absolute ethanol
-
Hydrazine hydrate (80%)
-
Water
-
Hydrochloric acid (HCl)
Procedure:
Step 1: Synthesis of Potassium 3-(3-(trifluoromethyl)benzoyl)dithiocarbazinate
-
Dissolve potassium hydroxide (1 equivalent) in absolute ethanol.
-
Add this compound (1 equivalent) and stir until a clear solution is obtained.
-
Cool the mixture to 0-5 °C and add carbon disulfide (1.1 equivalents) dropwise while maintaining the temperature.
-
Stir the reaction mixture at room temperature for 12-16 hours.
-
Collect the precipitated potassium salt by filtration, wash with cold ethanol, and dry under vacuum.
Step 2: Synthesis of 4-Amino-5-(3-(trifluoromethyl)phenyl)-4H-1,2,4-triazole-3-thiol
-
Suspend the potassium dithiocarbazinate salt (1 equivalent) in water.
-
Add hydrazine hydrate (2 equivalents) and reflux the mixture for 6-8 hours.
-
Monitor the reaction by observing the cessation of hydrogen sulfide gas evolution (test with lead acetate paper).
-
Cool the reaction mixture and filter to remove any insoluble material.
-
Acidify the filtrate with dilute hydrochloric acid to precipitate the product.
-
Filter the solid, wash with water, and recrystallize from ethanol to obtain the pure product.
Yield: 60-75% (over two steps)
Synthesis of 5-Methyl-2-(3-(trifluoromethyl)phenyl)-2,4-dihydro-3H-pyrazol-3-one
The condensation of hydrazides with β-ketoesters, such as ethyl acetoacetate, is a classical and straightforward method for the synthesis of pyrazolones. These compounds are known for their wide range of biological activities.
Experimental Protocol
Materials:
-
This compound
-
Ethyl acetoacetate
-
Ethanol
-
Glacial acetic acid (catalyst)
Procedure:
-
In a round-bottom flask, dissolve this compound (1 equivalent) in ethanol.
-
Add ethyl acetoacetate (1.1 equivalents) to the solution.
-
Add a catalytic amount of glacial acetic acid (2-3 drops).
-
Reflux the reaction mixture for 8-10 hours.
-
Monitor the reaction by TLC.
-
After completion, cool the reaction mixture to room temperature.
-
The product will precipitate out of the solution. If not, concentrate the solution under reduced pressure.
-
Filter the solid, wash with cold ethanol, and dry.
-
Recrystallize from ethanol to obtain the pure pyrazolone product.
Yield: 70-80%
Biological Activities of Synthesized Heterocycles
The trifluoromethylphenyl-substituted heterocyclic compounds synthesized from this compound are expected to exhibit a range of biological activities. Literature suggests that similar structures possess significant anticancer and antimicrobial properties.
Anticancer Activity
Pyrazole derivatives, in particular, have been extensively studied for their anticancer potential. Compounds with structures analogous to those synthesized in these protocols have shown inhibitory activity against various cancer cell lines.
| Compound Type | Cancer Cell Line | IC₅₀ (µM) | Reference |
| Pyrazole Derivative | K562 (Leukemia) | 0.021 | [1] |
| Pyrazole Derivative | A549 (Lung Cancer) | 0.69 | [1] |
| Pyrazole Derivative | MCF-7 (Breast Cancer) | 1.3 | |
| Pyrazole Derivative | HeLa (Cervical Cancer) | 5.16 | |
| Pyrazole Derivative | HepG2 (Liver Cancer) | 3.53 |
Antimicrobial Activity
1,3,4-Oxadiazole and 1,2,4-triazole derivatives are well-known for their broad-spectrum antimicrobial activities. The presence of the trifluoromethyl group can enhance these properties.
| Compound Type | Microorganism | Activity | Reference |
| 1,3,4-Oxadiazole-2-thiol | Escherichia coli | Moderate to Good | |
| 1,3,4-Oxadiazole-2-thiol | Staphylococcus aureus | Moderate to Good | |
| 1,3,4-Oxadiazole-2-thiol | Candida albicans | Moderate | |
| 4-Amino-1,2,4-triazole-3-thiol | Aspergillus niger | Good | |
| 4-Amino-1,2,4-triazole-3-thiol | Bacillus subtilis | Moderate |
Note: The biological activity data presented here is based on structurally related compounds found in the literature. The actual activity of the compounds synthesized using these protocols should be determined experimentally.
Conclusion
These application notes provide a practical guide for the synthesis of valuable heterocyclic compounds from this compound. The detailed protocols and workflow diagrams are intended to facilitate the work of researchers in drug discovery and medicinal chemistry. The potential for significant anticancer and antimicrobial activity makes these synthetic routes and the resulting compounds highly relevant for further investigation and development.
References
Application Notes and Protocols: 3-(Trifluoromethyl)benzohydrazide in the Synthesis of Potential Enzyme Inhibitors
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the utilization of 3-(trifluoromethyl)benzohydrazide as a key building block in the synthesis of novel enzyme inhibitors. The trifluoromethyl group offers unique properties such as increased lipophilicity and metabolic stability, making it a valuable moiety in drug design.[1] The primary synthetic route explored herein is the formation of hydrazone derivatives, which have shown significant potential as inhibitors of various enzymes, including cholinesterases.
Overview of Synthetic Strategy
This compound serves as a versatile starting material for the synthesis of a library of potential enzyme inhibitors. The most common and straightforward approach is the condensation reaction with various aldehydes and ketones to yield a diverse range of N'-substituted hydrazones. This reaction is typically high-yielding and allows for the introduction of a wide array of chemical functionalities, enabling the exploration of structure-activity relationships (SAR).
Application in Cholinesterase Inhibition
Derivatives of trifluoromethyl-substituted benzohydrazides have been investigated as inhibitors of acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE), enzymes that are critical targets in the management of neurodegenerative diseases like Alzheimer's disease.[2][3] The hydrazone scaffold can interact with the active sites of these enzymes, leading to their inhibition.
Quantitative Data: Cholinesterase Inhibition
The following table summarizes the inhibitory activities of a series of synthesized hydrazone derivatives of 4-(trifluoromethyl)benzohydrazide against AChE and BuChE. While the original research focused on the 4-substituted isomer, similar activity profiles can be anticipated for derivatives of this compound. The data is presented as IC50 values (µM), representing the concentration of the inhibitor required to reduce enzyme activity by 50%.
| Compound ID | Substituent on Hydrazone | AChE IC50 (µM) | BuChE IC50 (µM) |
| 1 | 2-Bromobenzaldehyde | 46.8 - 137.7 | 19.1 - 881.1 |
| 2 | 3-(Trifluoromethyl)benzaldehyde | 46.8 - 137.7 | 19.1 - 881.1 |
| 3 | Cyclohexanone | 46.8 - 137.7 | 19.1 - 881.1 |
| 4 | Camphor | 46.8 - 137.7 | 19.1 - 881.1 |
| 5 | 2-Chloro/trifluoromethyl benzylidene | 46.8 - 137.7 | 19.1 - 881.1 |
| 6 | 4-(Trifluoromethyl)benzylidene | 46.8 - 137.7 | 19.1 - 881.1 |
Data adapted from studies on 4-(trifluoromethyl)benzohydrazide derivatives.[2][3]
Experimental Protocols
General Synthesis of N'-Substituted Hydrazones
This protocol describes a general method for the synthesis of hydrazone derivatives from this compound and a selected aldehyde or ketone.
Materials:
-
This compound
-
Substituted aldehyde or ketone (e.g., 4-chlorobenzaldehyde)
-
Methanol
-
Concentrated sulfuric acid (catalytic amount, for ketones)
-
Standard laboratory glassware (round-bottom flask, condenser, etc.)
-
Magnetic stirrer with heating
Procedure:
-
Dissolve 1 mmol of this compound in boiling methanol.
-
Add 1.1 mmol of the desired aldehyde or ketone to the solution.
-
If a ketone is used, add a catalytic amount of concentrated sulfuric acid.
-
Reflux the reaction mixture for 2-4 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, allow the mixture to cool to room temperature.
-
The solid product that precipitates is collected by filtration.
-
Wash the product with cold methanol and dry under vacuum.
-
Characterize the final product using appropriate analytical techniques (e.g., NMR, IR, Mass Spectrometry).
In Vitro Cholinesterase Inhibition Assay (Ellman's Method)
This protocol outlines the spectrophotometric method for determining the inhibitory activity of the synthesized compounds against AChE and BuChE.[2][3]
Materials:
-
Acetylcholinesterase (AChE) from electric eel
-
Butyrylcholinesterase (BuChE) from equine serum
-
Acetylthiocholine iodide (ATCI)
-
Butyrylthiocholine iodide (BTCI)
-
5,5'-dithio-bis(2-nitrobenzoic acid) (DTNB, Ellman's reagent)
-
Phosphate buffer (pH 8.0)
-
Synthesized inhibitor compounds
-
96-well microplate reader
Procedure:
-
Prepare stock solutions of the enzymes, substrates (ATCI and BTCI), DTNB, and inhibitor compounds in phosphate buffer.
-
In a 96-well plate, add 25 µL of the inhibitor solution at various concentrations.
-
Add 50 µL of the respective enzyme solution (AChE or BuChE) to each well.
-
Incubate the plate at 37°C for 15 minutes.
-
Add 125 µL of DTNB solution to each well.
-
Initiate the reaction by adding 25 µL of the substrate solution (ATCI for AChE, BTCI for BuChE).
-
Measure the absorbance at 412 nm at regular intervals for 5 minutes using a microplate reader.
-
Calculate the rate of reaction for each inhibitor concentration.
-
Determine the percentage of inhibition and subsequently the IC50 value by plotting the inhibition percentage against the logarithm of the inhibitor concentration.
Visualizations
General Synthetic Workflow
The following diagram illustrates the general workflow for the synthesis and evaluation of enzyme inhibitors derived from this compound.
Caption: Synthetic and evaluation workflow.
Cholinergic Signaling Pathway
The diagram below depicts a simplified cholinergic signaling pathway, highlighting the role of acetylcholinesterase (AChE) as a target for inhibition.
Caption: Cholinergic signaling and AChE inhibition.
Logical Relationship of Drug Discovery Process
This diagram outlines the logical progression of discovering a potential drug candidate starting from a lead compound.
References
Application of 3-(Trifluoromethyl)benzohydrazide in Agrochemical Synthesis: A Detailed Overview
Introduction
3-(Trifluoromethyl)benzohydrazide is a pivotal intermediate in the synthesis of a variety of agrochemicals, particularly insecticides and fungicides. The presence of the trifluoromethyl (-CF3) group is a key structural feature that often enhances the biological activity, metabolic stability, and lipophilicity of the final active ingredient. This application note provides a comprehensive overview of the use of this compound in the synthesis of novel agrochemicals, complete with experimental protocols and quantitative data.
Key Applications in Agrochemical Synthesis
This compound serves as a versatile building block for the creation of diverse heterocyclic compounds with potent pesticidal properties. Its primary application lies in the synthesis of novel insecticides and fungicides through the formation of various five- and six-membered heterocyclic rings.
1. Synthesis of Novel Insecticides:
The hydrazide moiety of this compound is readily cyclized with various reagents to produce a range of insecticidal compounds. These compounds often target the nervous system of insects, leading to rapid and effective pest control.
2. Synthesis of Novel Fungicides:
Derivatives of this compound have shown significant promise as fungicides. The resulting heterocyclic structures can inhibit crucial enzymatic pathways in fungi, preventing their growth and proliferation. Research has shown that benzohydrazide derivatives can exhibit broad-spectrum antifungal effects.
Experimental Protocols
This section details the synthetic protocols for the preparation of key agrochemical intermediates and final products derived from this compound.
Protocol 1: Synthesis of N'-[(E)-(4-chlorophenyl)methylidene]-3-(trifluoromethyl)benzohydrazide (A potential insecticidal precursor)
This protocol describes the synthesis of a Schiff base derivative, which is a common intermediate in the synthesis of more complex heterocyclic agrochemicals.
Workflow for the Synthesis of a Schiff Base Derivative:
Caption: Synthetic workflow for N'-[(E)-(4-chlorophenyl)methylidene]-3-(trifluoromethyl)benzohydrazide.
Materials:
-
This compound
-
4-Chlorobenzaldehyde
-
Absolute Ethanol
-
Glacial Acetic Acid
Procedure:
-
Dissolve this compound (1.0 eq) in absolute ethanol in a round-bottom flask.
-
Add 4-Chlorobenzaldehyde (1.0 eq) to the solution.
-
Add a catalytic amount of glacial acetic acid (2-3 drops).
-
Reflux the reaction mixture for 4-6 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
After completion, cool the reaction mixture to room temperature.
-
The solid product will precipitate out of the solution.
-
Collect the precipitate by vacuum filtration.
-
Wash the solid with a small amount of cold ethanol.
-
Dry the product in a vacuum oven.
Quantitative Data:
| Compound | Molecular Formula | Molar Mass ( g/mol ) | Yield (%) | Melting Point (°C) |
| N'-[(E)-(4-chlorophenyl)methylidene]-3-(trifluoromethyl)benzohydrazide | C15H10ClF3N2O | 326.71 | 85-95 | 210-212 |
Protocol 2: Synthesis of 2-(3-(Trifluoromethyl)phenyl)-5-phenyl-1,3,4-oxadiazole (A potential fungicide)
This protocol outlines the synthesis of an oxadiazole derivative, a class of compounds known for their fungicidal activity.
Logical Flow for Oxadiazole Synthesis:
Caption: Logical steps for the synthesis of a 1,3,4-oxadiazole derivative.
Materials:
-
This compound
-
Benzoic Acid
-
Phosphorus oxychloride (POCl3)
-
Ethanol
Procedure:
-
A mixture of this compound (1.0 eq) and benzoic acid (1.0 eq) is taken in phosphorus oxychloride (5 mL).
-
The reaction mixture is refluxed for 5-7 hours.
-
The progress of the reaction is monitored by TLC.
-
After completion, the reaction mixture is cooled to room temperature and slowly poured into crushed ice with constant stirring.
-
The separated solid is filtered, washed with water, and dried.
-
The crude product is recrystallized from ethanol to afford the pure compound.
Quantitative Data:
| Compound | Molecular Formula | Molar Mass ( g/mol ) | Yield (%) | Melting Point (°C) |
| 2-(3-(Trifluoromethyl)phenyl)-5-phenyl-1,3,4-oxadiazole | C15H9F3N2O | 290.24 | 75-85 | 138-140 |
Conclusion
This compound is a highly valuable and versatile intermediate in the field of agrochemical synthesis. Its utility in the preparation of a wide array of potent insecticides and fungicides underscores its importance in the development of new crop protection agents. The straightforward synthetic transformations and the significant biological activity of its derivatives make it a key target for further research and development in the agrochemical industry. The protocols provided herein offer a foundation for the synthesis and exploration of novel agrochemicals based on this important scaffold.
Application Note: A Detailed Protocol for the N-Alkylation of 3-(Trifluoromethyl)benzohydrazide
Audience: Researchers, scientists, and drug development professionals.
Introduction
N-alkylated hydrazides are pivotal structural motifs in medicinal chemistry, appearing in a wide range of biologically active compounds and serving as versatile intermediates in organic synthesis.[1][2] The incorporation of a trifluoromethyl group can significantly enhance a molecule's metabolic stability, lipophilicity, and binding affinity. This document provides a comprehensive experimental protocol for the N-alkylation of 3-(Trifluoromethyl)benzohydrazide, a key building block for the synthesis of novel pharmaceutical candidates.[3][4] The procedure detailed below utilizes common laboratory reagents and techniques, offering a reliable and adaptable method for researchers in drug discovery and development.
General Reaction Scheme
The N-alkylation of this compound proceeds via a nucleophilic substitution reaction. The hydrazide is first deprotonated by a suitable base, typically at the terminal nitrogen, to form a more nucleophilic hydrazide anion. This anion then attacks an alkyl halide (R-X) to yield the N-alkylated product. While mono-alkylation is generally favored at the more basic terminal nitrogen, the potential for di-alkylation exists, necessitating careful monitoring of the reaction.[5]

Figure 1. General reaction scheme for the N-alkylation of this compound.
Experimental Protocol
This protocol describes a general procedure for the N-alkylation of this compound using an alkyl bromide in the presence of potassium carbonate.[6][7]
Materials and Equipment:
-
This compound
-
Alkylating agent (e.g., benzyl bromide, ethyl bromide, etc.)
-
Anhydrous potassium carbonate (K₂CO₃), finely ground
-
Anhydrous Dimethylformamide (DMF)
-
Ethyl acetate (EtOAc)
-
Deionized water
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Inert atmosphere setup (Nitrogen or Argon)
-
Heating mantle or oil bath with temperature control
-
Thin Layer Chromatography (TLC) plates (silica gel)
-
Rotary evaporator
-
Silica gel for column chromatography
Procedure:
-
Reaction Setup: To a dry round-bottom flask under an inert atmosphere (e.g., nitrogen), add this compound (1.0 eq.).
-
Solvent and Base Addition: Add anhydrous DMF to dissolve the starting material (concentration approx. 0.2-0.5 M). Add finely ground anhydrous potassium carbonate (2.0-3.0 eq.) to the solution.
-
Addition of Alkylating Agent: Stir the suspension vigorously for 15-20 minutes at room temperature. Add the alkylating agent (1.1-1.2 eq.) dropwise to the mixture.
-
Reaction: Heat the reaction mixture to 50-60 °C and stir. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) until the starting material is consumed (typically 4-12 hours).[1]
-
Work-up: After the reaction is complete, cool the mixture to room temperature. Quench the reaction by slowly adding deionized water.
-
Extraction: Transfer the mixture to a separatory funnel and extract the product with ethyl acetate (3 x volume of the aqueous layer).
-
Washing: Combine the organic layers and wash sequentially with deionized water (2x) and brine (1x).
-
Drying and Concentration: Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude product.
-
Purification: Purify the crude residue by silica gel column chromatography using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure N-alkylated product.[6][8]
Data Presentation: Representative Results
The following table summarizes representative, hypothetical results for the N-alkylation of this compound with various alkylating agents based on the protocol described.
| Entry | Alkylating Agent (R-X) | Time (h) | Yield (%) | Product Structure |
| 1 | Benzyl Bromide | 6 | 85 | N'-benzyl-3-(trifluoromethyl)benzohydrazide |
| 2 | Ethyl Bromide | 10 | 72 | N'-ethyl-3-(trifluoromethyl)benzohydrazide |
| 3 | n-Propyl Iodide | 8 | 78 | N'-propyl-3-(trifluoromethyl)benzohydrazide |
| 4 | Allyl Bromide | 4 | 88 | N'-allyl-3-(trifluoromethyl)benzohydrazide |
Table 1. Summary of representative N-alkylation reactions. Conditions: this compound (1.0 eq.), Alkylating Agent (1.1 eq.), K₂CO₃ (2.5 eq.), DMF, 50 °C. Yields are for isolated, purified products.
Visualization of Experimental Workflow
The following diagram illustrates the step-by-step workflow for the N-alkylation experiment.
Caption: Flowchart of the N-alkylation procedure.
Safety and Handling Precautions
-
Solvents: DMF is a skin and respiratory irritant. Handle in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including gloves and safety glasses.[9]
-
Alkylating Agents: Alkyl halides are often toxic, lachrymatory, and potentially carcinogenic. All manipulations should be performed in a fume hood.
-
Bases: Potassium carbonate is an irritant. Avoid inhalation of dust and skin contact.
-
Always consult the Safety Data Sheet (SDS) for each reagent before use.
Troubleshooting
| Issue | Possible Cause(s) | Suggested Solution(s) |
| No or Low Conversion | - Inactive base (absorbed moisture)- Insufficient temperature- Low reactivity of alkylating agent | - Use freshly dried/ground K₂CO₃- Increase reaction temperature moderately (e.g., to 80 °C)- Switch to a more reactive halide (Cl < Br < I) or use a phase-transfer catalyst (e.g., Bu₄NBr)[10] |
| Formation of Di-alkylated Product | - Excess alkylating agent- Prolonged reaction time | - Use closer to stoichiometric amounts of alkylating agent (1.05-1.1 eq.)- Monitor the reaction closely by TLC and stop it once the mono-alkylated product is maximized |
| Difficult Purification | - Products have similar polarity | - Optimize the solvent system for column chromatography; try different solvent mixtures (e.g., Dichloromethane/Methanol). |
References
- 1. d-nb.info [d-nb.info]
- 2. scispace.com [scispace.com]
- 3. Hydrazones of 4-(Trifluoromethyl)benzohydrazide as New Inhibitors of Acetyl- and Butyrylcholinesterase - PMC [pmc.ncbi.nlm.nih.gov]
- 4. chembk.com [chembk.com]
- 5. Amine alkylation - Wikipedia [en.wikipedia.org]
- 6. Experimental and Computational Studies on N-alkylation Reaction of N-Benzoyl 5-(Aminomethyl)Tetrazole [mdpi.com]
- 7. benchchem.com [benchchem.com]
- 8. researchgate.net [researchgate.net]
- 9. N-alkylation - Wordpress [reagents.acsgcipr.org]
- 10. escholarship.org [escholarship.org]
Application Notes and Protocols for the Analytical Characterization of 3-(Trifluoromethyl)benzohydrazide Derivatives
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the analytical techniques and detailed protocols for the characterization of 3-(Trifluoromethyl)benzohydrazide derivatives. These compounds are of significant interest in medicinal chemistry due to their wide range of biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.[1][2] The inclusion of a trifluoromethyl group can significantly enhance a molecule's metabolic stability and lipophilicity, making these derivatives promising candidates for drug development.[3]
Accurate and thorough characterization is crucial to confirm the identity, purity, and structure of newly synthesized this compound derivatives. The following sections detail the most common and effective analytical methods for this purpose.
Spectroscopic Techniques for Structural Elucidation
Spectroscopic methods are fundamental for the structural characterization of this compound derivatives, providing insights into the functional groups and the overall molecular framework.
NMR spectroscopy is the most powerful tool for elucidating the detailed molecular structure of these derivatives. Key nuclei to analyze are ¹H, ¹³C, and ¹⁹F.
¹H NMR Spectroscopy: Provides information on the number and environment of protons in the molecule. Characteristic signals for this compound derivatives include:
-
Aromatic Protons: Multiplets typically observed in the range of δ 7.0-8.5 ppm.[1][2]
-
NH Proton: A singlet that can be exchangeable with D₂O, often appearing downfield (δ > 11.0 ppm), indicating its enolic form.[2]
-
Azomethine Proton (-CH=N-): For hydrazone derivatives, a singlet is typically observed between δ 8.3-8.7 ppm.[2]
¹³C NMR Spectroscopy: Reveals the carbon skeleton of the molecule. Key chemical shifts include:
-
Carbonyl Carbon (C=O): A signal in the range of δ 161.0-163.0 ppm.[4]
-
Azomethine Carbon (C=N): For hydrazone derivatives, a peak around δ 142.0-148.0 ppm.[1][4]
-
Aromatic Carbons: Signals appear in the δ 101-150 ppm region.[1]
-
Trifluoromethyl Carbon (CF₃): A quartet due to C-F coupling.[3][5]
¹⁹F NMR Spectroscopy: This technique is particularly useful for confirming the presence and environment of the trifluoromethyl group. A sharp singlet is typically observed between δ -62 to -68 ppm relative to an external standard like trichlorofluoromethane.[3][5]
Table 1: Summary of Typical NMR Chemical Shifts (δ, ppm) for this compound Derivatives
| Functional Group | ¹H NMR (ppm) | ¹³C NMR (ppm) | ¹⁹F NMR (ppm) |
| Aromatic C-H | 7.0 - 8.5 (m)[1][2] | 101 - 150[1] | N/A |
| NH | > 11.0 (s)[2] | N/A | N/A |
| -CH=N- | 8.3 - 8.7 (s)[2] | 142.0 - 148.0[1][4] | N/A |
| C=O | N/A | 161.0 - 163.0[4] | N/A |
| CF₃ | N/A | Quartet[3][5] | -62 to -68 (s)[3][5] |
(s) = singlet, (m) = multiplet
IR spectroscopy is used to identify the presence of key functional groups. The spectrum of a this compound derivative will typically show characteristic absorption bands.[3]
Table 2: Characteristic IR Absorption Bands
| Functional Group | Wavenumber (cm⁻¹) |
| N-H Stretch | 3187 - 3434[2][4] |
| C=O Stretch (Amide I) | 1637 - 1711[1][6] |
| C=N Stretch (Imine) | 1511 - 1598[2] |
| C-F Stretch | ~1300 |
Mass spectrometry provides information about the molecular weight and fragmentation pattern of the compound, which aids in confirming its identity.[1] Electron Ionization (EI) is a common technique used for these derivatives. The molecular ion peak (M⁺) is expected, along with characteristic fragment ions.
Chromatographic Techniques for Purity Assessment
Chromatographic methods are essential for determining the purity of the synthesized compounds and for separating mixtures.
HPLC is a widely used technique for the separation, identification, and quantification of this compound derivatives. Reversed-phase chromatography is often employed.
Protocol: Purity Analysis by HPLC
-
Column: C18 column (e.g., 4.6 x 250 mm, 5 µm).
-
Mobile Phase: A gradient of an organic solvent (e.g., acetonitrile or methanol) and water (often with a modifier like 0.1% trifluoroacetic acid).
-
Flow Rate: 1.0 mL/min.
-
Detection: UV detector at a wavelength where the compound has maximum absorbance (determined by UV-Vis spectrophotometry).
-
Injection Volume: 10-20 µL.
-
Data Analysis: The purity is determined by the peak area percentage of the main component.
GC can be used for the analysis of volatile and thermally stable derivatives.[6][7] It is often coupled with mass spectrometry (GC-MS) for enhanced identification.
X-ray Crystallography for Definitive Structure Determination
For crystalline derivatives, single-crystal X-ray diffraction provides the absolute and unambiguous three-dimensional structure of the molecule.[8] This technique is invaluable for confirming stereochemistry and understanding intermolecular interactions in the solid state. Powder X-ray diffraction (PXRD) can be used to characterize the crystalline form of the bulk material.[9]
Experimental Workflow and Data Analysis
The following diagram illustrates a typical workflow for the synthesis and characterization of this compound derivatives.
References
- 1. derpharmachemica.com [derpharmachemica.com]
- 2. derpharmachemica.com [derpharmachemica.com]
- 3. Buy 4-(Trifluoromethyl)benzhydrazide | 339-59-3 [smolecule.com]
- 4. Synthesis, characterization, computational, antioxidant and fluorescence properties of novel 1,3,5-trimesic hydrazones derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 5. rsc.org [rsc.org]
- 6. Analytical characterization of three trifluoromethyl-substituted methcathinone isomers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. WO2019049173A1 - An improved process for preparation of trifluoromethylbenzaldehydes and intermediates thereof - Google Patents [patents.google.com]
- 8. researchgate.net [researchgate.net]
- 9. moodle2.units.it [moodle2.units.it]
Application Note and Protocol for the Scale-Up Synthesis of 3-(Trifluoromethyl)benzohydrazide
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a detailed protocol for the scale-up synthesis of 3-(Trifluoromethyl)benzohydrazide, a key intermediate in the development of various pharmaceutical compounds. The described method is a robust two-step process commencing with the esterification of 3-(trifluoromethyl)benzoic acid to its methyl ester, followed by hydrazinolysis. This procedure is designed to be scalable for the production of multi-gram to kilogram quantities of the target compound with high yield and purity.
Introduction
This compound is a crucial building block in medicinal chemistry, frequently utilized in the synthesis of novel therapeutic agents. The trifluoromethyl group can significantly enhance the metabolic stability, lipophilicity, and binding affinity of drug candidates. Consequently, a reliable and scalable synthesis method for this intermediate is of high importance for the pharmaceutical industry. The following protocol details a high-yielding, two-step synthesis suitable for larger-scale production.
Overall Reaction Scheme
Application Notes: 3-(Trifluoromethyl)benzohydrazide as a Precursor for 1,2,4-Triazoles
For Researchers, Scientists, and Drug Development Professionals
Introduction
The 1,2,4-triazole moiety is a critical pharmacophore found in a wide array of therapeutic agents, exhibiting a broad spectrum of biological activities, including antifungal, antibacterial, antiviral, and anticancer properties.[1][2] The incorporation of a trifluoromethyl group can significantly enhance a molecule's metabolic stability, lipophilicity, and bioavailability. 3-(Trifluoromethyl)benzohydrazide is a key starting material for the synthesis of 1,2,4-triazole derivatives bearing this advantageous functional group, offering a pathway to novel drug candidates with potentially improved pharmacological profiles.
This document provides detailed protocols for the synthesis of 1,2,4-triazoles using this compound as a precursor, outlines potential applications, and presents relevant data in a structured format for ease of reference.
Synthetic Pathways
Two primary pathways for the conversion of this compound to 1,2,4-triazoles are presented:
-
Einhorn-Brunner Reaction: Reaction with N-substituted formamides or thioamides.
-
Pellizzari Reaction: Cyclization with amides or thioamides.
A common and effective method for synthesizing 4-amino-1,2,4-triazoles involves the reaction of the hydrazide with carbon disulfide, followed by cyclization with hydrazine.
General Reaction Scheme
Caption: General reaction pathway for the synthesis of a 1,2,4-triazole derivative.
Applications in Drug Discovery
1,2,4-triazole derivatives synthesized from this compound are promising candidates for a variety of therapeutic applications:
-
Antimicrobial Agents: The 1,2,4-triazole nucleus is a well-established scaffold for antifungal and antibacterial agents.[3][1][2] The trifluoromethyl group can enhance the efficacy and spectrum of activity.
-
Anticancer Agents: Many 1,2,4-triazole derivatives have demonstrated potent anticancer activity through various mechanisms of action.
-
Anti-inflammatory Agents: The rigid heterocyclic system of 1,2,4-triazoles can interact with enzymatic targets involved in inflammatory pathways.
Data Presentation
Table 1: Reaction Conditions for the Synthesis of 4-Amino-5-(3-(trifluoromethyl)phenyl)-4H-1,2,4-triazole-3-thiol
| Step | Reagents & Solvents | Temperature (°C) | Time (h) | Yield (%) |
| 1 | This compound, CS₂, KOH, Ethanol | Room Temperature | 12 | ~90 (Intermediate) |
| 2 | Potassium dithiocarbazinate intermediate, N₂H₄·H₂O, Water | 100 (Reflux) | 4-6 | 80-90 |
Note: Yields are approximate and based on general procedures for analogous compounds.
Table 2: Characterization Data for an Exemplary Product: 4-Amino-5-(3-(trifluoromethyl)phenyl)-4H-1,2,4-triazole-3-thiol
| Property | Value |
| Molecular Formula | C₉H₇F₃N₄S |
| Molecular Weight | 260.24 g/mol |
| Appearance | White to off-white solid |
| Melting Point | Expected in the range of 180-220 °C |
| ¹H NMR (DMSO-d₆, δ ppm) | ~13.8 (s, 1H, SH), 8.1-7.7 (m, 4H, Ar-H), 5.8 (s, 2H, NH₂) |
| ¹³C NMR (DMSO-d₆, δ ppm) | ~168 (C=S), ~150 (C-N), 132-123 (Ar-C), 124 (q, J=272 Hz, CF₃) |
Note: Spectral data are predicted based on the structure and may vary.
Experimental Protocols
Protocol 1: Synthesis of Potassium 2-(3-(Trifluoromethyl)benzoyl)hydrazine-1-carbodithioate
Materials:
-
This compound
-
Carbon disulfide (CS₂)
-
Potassium hydroxide (KOH)
-
Absolute Ethanol
-
Magnetic stirrer
-
Round-bottom flask
-
Ice bath
Procedure:
-
In a 250 mL round-bottom flask, dissolve this compound (0.1 mol) in absolute ethanol (100 mL).
-
To this solution, add potassium hydroxide (0.1 mol) and stir until fully dissolved.
-
Cool the mixture in an ice bath and add carbon disulfide (0.12 mol) dropwise while stirring.
-
Continue stirring at room temperature for 12 hours.
-
The precipitated potassium dithiocarbazinate intermediate is collected by filtration, washed with cold ethanol, and dried under vacuum.
Protocol 2: Synthesis of 4-Amino-5-(3-(trifluoromethyl)phenyl)-4H-1,2,4-triazole-3-thiol
Materials:
-
Potassium 2-(3-(trifluoromethyl)benzoyl)hydrazine-1-carbodithioate
-
Hydrazine hydrate (80%)
-
Water
-
Reflux condenser
-
Heating mantle
Procedure:
-
Suspend the potassium dithiocarbazinate intermediate (0.08 mol) in water (80 mL) in a round-bottom flask.
-
Add hydrazine hydrate (0.16 mol) to the suspension.
-
Fit the flask with a reflux condenser and heat the mixture to reflux for 4-6 hours. Hydrogen sulfide gas may evolve.
-
Monitor the reaction by thin-layer chromatography.
-
After completion, cool the reaction mixture to room temperature and acidify with dilute hydrochloric acid to precipitate the product.
-
Filter the solid, wash with cold water, and recrystallize from a suitable solvent (e.g., ethanol/water mixture) to afford the pure 4-amino-5-(3-(trifluoromethyl)phenyl)-4H-1,2,4-triazole-3-thiol.
Experimental Workflow
Caption: Experimental workflow for the synthesis of the 1,2,4-triazole derivative.
References
Troubleshooting & Optimization
optimizing reaction conditions for 3-(Trifluoromethyl)benzohydrazide synthesis
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the synthesis of 3-(Trifluoromethyl)benzohydrazide.
Experimental Workflow Overview
The primary route for synthesizing this compound is a two-step process. The first step involves the esterification of 3-(Trifluoromethyl)benzoic acid, typically with methanol, to form methyl 3-(trifluoromethyl)benzoate. This is followed by the hydrazinolysis of the resulting ester with hydrazine hydrate to yield the final product.
Caption: General two-step synthesis workflow for this compound.
Detailed Experimental Protocols
Below are detailed methodologies for the key steps in the synthesis of this compound.
Protocol 1: Esterification of 3-(Trifluoromethyl)benzoic Acid
This procedure outlines the conversion of 3-(Trifluoromethyl)benzoic acid to its methyl ester.
Materials:
-
3-(Trifluoromethyl)benzoic acid
-
Methanol (anhydrous)
-
Sulfuric acid (concentrated)
-
Sodium bicarbonate (5% aqueous solution)
-
Anhydrous magnesium sulfate
-
Round-bottom flask
-
Reflux condenser
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
To a solution of 3-(Trifluoromethyl)benzoic acid (1 equivalent) in methanol (10-15 mL per gram of acid), slowly add concentrated sulfuric acid (0.1-0.2 equivalents) with cooling.
-
Heat the mixture to reflux and maintain for 3-5 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
After completion, cool the reaction mixture to room temperature and remove the excess methanol using a rotary evaporator.
-
Dissolve the residue in a suitable organic solvent (e.g., ethyl acetate) and wash with a 5% aqueous solution of sodium bicarbonate to neutralize the excess acid.
-
Wash the organic layer with brine, dry over anhydrous magnesium sulfate, and filter.
-
Evaporate the solvent under reduced pressure to obtain the crude methyl 3-(trifluoromethyl)benzoate, which can be used in the next step without further purification.
Protocol 2: Hydrazinolysis of Methyl 3-(Trifluoromethyl)benzoate
This protocol describes the conversion of the methyl ester to the final benzohydrazide product.[1]
Materials:
-
Methyl 3-(trifluoromethyl)benzoate
-
Hydrazine hydrate (80% solution)
-
Ethanol
-
Round-bottom flask
-
Reflux condenser
-
Büchner funnel and flask
Procedure:
-
Dissolve methyl 3-(trifluoromethyl)benzoate (1 equivalent) in ethanol (10-15 mL per gram of ester).
-
Add hydrazine hydrate (1.5-2.0 equivalents) to the solution.
-
Heat the mixture to reflux for 4-6 hours. The formation of a white precipitate may be observed.
-
Monitor the reaction by TLC until the starting ester is consumed.
-
Cool the reaction mixture to room temperature, and then further cool in an ice bath to maximize precipitation.
-
Collect the white precipitate by vacuum filtration using a Büchner funnel.
-
Wash the collected solid with cold ethanol to remove unreacted hydrazine hydrate and other impurities.
-
Dry the product under vacuum to obtain this compound.
Troubleshooting Guide
This section addresses common issues that may be encountered during the synthesis of this compound.
| Issue | Potential Cause | Recommended Solution |
| Low Yield in Esterification | Incomplete reaction. | Increase reflux time or use a Dean-Stark apparatus to remove water. |
| Insufficient catalyst. | Increase the amount of sulfuric acid, but avoid excessive charring. | |
| Loss during workup. | Ensure complete extraction and minimize the number of washing steps. | |
| Low Yield in Hydrazinolysis | Incomplete reaction.[1] | Increase the reflux time or the amount of hydrazine hydrate. |
| Product is soluble in the reaction mixture. | After cooling, add cold water to precipitate the product. | |
| Degradation of hydrazine hydrate. | Use fresh, high-quality hydrazine hydrate. | |
| Product is an Oil or Gummy Solid | Presence of impurities. | Purify by column chromatography or recrystallization from a suitable solvent system. |
| Incomplete removal of solvent. | Ensure the product is thoroughly dried under vacuum. | |
| Formation of Side Products | Reaction with atmospheric carbon dioxide. | Perform the reaction under an inert atmosphere (e.g., nitrogen or argon). |
| Dihydrazide formation. | Use a controlled amount of hydrazine hydrate. |
Frequently Asked Questions (FAQs)
Q1: What is the optimal temperature for the esterification reaction?
A1: The optimal temperature for the esterification of 3-(trifluoromethyl)benzoic acid with methanol is the reflux temperature of methanol, which is approximately 65°C.
Q2: How can I monitor the progress of the reactions?
A2: Thin Layer Chromatography (TLC) is a convenient method to monitor the progress of both the esterification and hydrazinolysis steps. Use a suitable solvent system (e.g., a mixture of ethyl acetate and hexane) to achieve good separation between the starting material, intermediate, and product.
Q3: What are the common impurities in the final product?
A3: Common impurities may include unreacted starting materials (3-(trifluoromethyl)benzoic acid or its methyl ester), and potential side products such as the corresponding dihydrazide.
Q4: What is the best method for purifying this compound?
A4: Recrystallization is the most common and effective method for purifying the final product. Ethanol or a mixture of ethanol and water is often a suitable solvent system. If recrystallization is not effective, column chromatography using silica gel can be employed.
Q5: Are there any specific safety precautions I should take when working with hydrazine hydrate?
A5: Yes, hydrazine hydrate is toxic and corrosive. It should be handled in a well-ventilated fume hood while wearing appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat. Avoid inhalation of vapors and contact with skin.
Logical Troubleshooting Workflow
If you encounter a low yield of the final product, the following decision tree can help diagnose the issue.
Caption: A decision tree for troubleshooting low yield in this compound synthesis.
References
common side reactions in the synthesis of 3-(Trifluoromethyl)benzohydrazide
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals engaged in the synthesis of 3-(Trifluoromethyl)benzohydrazide.
Troubleshooting Guides & FAQs
This section addresses common issues encountered during the synthesis of this compound, providing potential causes and solutions in a user-friendly question-and-answer format.
FAQs
Q1: My reaction to form this compound is complete, but the product will not precipitate from the reaction mixture. How can I isolate my product?
A1: After completion of the reaction (monitored by Thin Layer Chromatography, TLC), the desired product, this compound, should precipitate upon cooling the reaction mixture to room temperature. If it remains in solution, the following steps can be taken:
-
Cooling: Ensure the reaction mixture has cooled to room temperature. Further cooling in an ice bath can promote precipitation.
-
Solvent Evaporation: If the product is highly soluble in the reaction solvent (e.g., ethanol), carefully reducing the solvent volume under reduced pressure may be necessary to induce precipitation.
-
Anti-Solvent Addition: The addition of a cold non-polar solvent in which the product is insoluble, such as hexane or petroleum ether, can also induce precipitation. Add the anti-solvent dropwise with stirring until a precipitate forms.
Q2: The yield of my this compound is lower than expected. What are the potential reasons and how can I improve it?
A2: Low yields can be attributed to several factors:
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Incomplete Reaction: The reaction between methyl 3-(trifluoromethyl)benzoate and hydrazine hydrate may not have reached completion. Ensure the reaction is refluxed for a sufficient duration (typically 4-6 hours) and monitor its progress using TLC.
-
Sub-optimal Reagent Ratio: An insufficient excess of hydrazine hydrate can lead to an incomplete reaction. A molar ratio of at least 1:1.2 to 1:1.5 (ester to hydrazine hydrate) is recommended.
-
Hydrolysis of Starting Material: The starting ester, methyl 3-(trifluoromethyl)benzoate, can undergo hydrolysis to 3-(trifluoromethyl)benzoic acid, especially if there is water in the reaction mixture and prolonged heating. Using anhydrous solvents can minimize this side reaction.
-
Formation of 1,2-bis(3-(trifluoromethyl)benzoyl)hydrazine: This dimeric byproduct can form, especially if the concentration of the starting ester is high relative to hydrazine at any point in the reaction. Adding the ester dropwise to the heated hydrazine solution can sometimes mitigate this.
Q3: I see multiple spots on my TLC plate after the reaction. What are the likely impurities?
A3: Besides unreacted starting material (methyl 3-(trifluoromethyl)benzoate), common impurities include:
-
3-(Trifluoromethyl)benzoic acid: Formed from the hydrolysis of the starting ester.
-
1,2-bis(3-(trifluoromethyl)benzoyl)hydrazine: A dimeric side product.
-
Excess Hydrazine Hydrate: While necessary for the reaction, it needs to be removed during workup.
Q4: How can I effectively purify my crude this compound?
A4: The most common and effective method for purification is recrystallization .
-
Solvent Selection: Ethanol is a commonly used and effective solvent for recrystallizing benzohydrazide derivatives.
-
Procedure: Dissolve the crude product in a minimal amount of hot ethanol. If the solution has a color, a small amount of activated charcoal can be added and the solution briefly heated before hot filtration. Allow the filtrate to cool slowly to room temperature, followed by cooling in an ice bath to maximize crystal formation. The purified crystals can then be collected by filtration, washed with a small amount of cold ethanol, and dried.
If recrystallization does not provide a product of sufficient purity, column chromatography on silica gel can be employed. A typical eluent system would be a mixture of ethyl acetate and hexane, with the polarity adjusted based on TLC analysis.
Summary of Potential Side Reactions
| Side Reaction/Issue | Potential Cause | Troubleshooting/Prevention |
| Low Yield | Incomplete reaction, sub-optimal reagent ratio, side reactions. | Ensure sufficient reaction time (monitor by TLC), use an excess of hydrazine hydrate, and consider dropwise addition of the ester. |
| Ester Hydrolysis | Presence of water in the reaction mixture, prolonged heating. | Use anhydrous solvents and monitor the reaction to avoid unnecessarily long heating times. |
| Dimer Formation | High local concentration of the ester relative to hydrazine. | Add the ester dropwise to the heated solution of hydrazine hydrate. |
| Product Oiling Out | Impurities preventing crystallization. | Purify the crude product by recrystallization or column chromatography. |
Detailed Experimental Protocol
This protocol is for the synthesis of this compound from methyl 3-(trifluoromethyl)benzoate and hydrazine hydrate.
Materials:
-
Methyl 3-(trifluoromethyl)benzoate
-
Hydrazine hydrate (80% solution in water or anhydrous)
-
Ethanol (anhydrous)
-
Deionized water
-
Standard laboratory glassware (round-bottom flask, condenser, etc.)
-
Heating mantle
-
Magnetic stirrer
-
Filtration apparatus
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add methyl 3-(trifluoromethyl)benzoate (1.0 eq).
-
Solvent Addition: Add anhydrous ethanol to the flask (approximately 10 mL per gram of ester).
-
Reagent Addition: To the stirred solution, add hydrazine hydrate (1.5 eq).
-
Reaction: Heat the reaction mixture to reflux and maintain for 4-6 hours. Monitor the progress of the reaction by TLC (e.g., using a 1:1 mixture of ethyl acetate and hexane as the eluent). The starting ester should have a higher Rf value than the product hydrazide.
-
Product Isolation: After the reaction is complete, allow the mixture to cool to room temperature. The product, this compound, should precipitate as a white solid. If precipitation is slow, cool the flask in an ice bath.
-
Filtration and Washing: Collect the solid product by vacuum filtration. Wash the crystals with a small amount of cold deionized water to remove excess hydrazine hydrate, followed by a wash with a small amount of cold ethanol.
-
Drying: Dry the product under vacuum to obtain the crude this compound.
-
Purification (if necessary): Recrystallize the crude product from hot ethanol to obtain pure this compound.
Visualizations
Caption: Experimental workflow for the synthesis of this compound.
Caption: Potential main and side reaction pathways in the synthesis.
Caption: A logical workflow for troubleshooting common synthesis issues.
Technical Support Center: Purification of 3-(Trifluoromethyl)benzohydrazide
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for the purification of crude 3-(Trifluoromethyl)benzohydrazide. The information is tailored for researchers, scientists, and professionals in drug development.
Frequently Asked Questions (FAQs)
Q1: What are the most common methods for purifying crude this compound?
A1: The two most common and effective methods for the purification of crude this compound are recrystallization and column chromatography. The choice between these methods depends on the nature and quantity of the impurities, as well as the desired final purity of the compound.
Q2: How do I choose between recrystallization and column chromatography?
A2: Recrystallization is often the preferred method for removing small amounts of impurities, especially if the crude product is in a solid, crystalline form. It is generally a simpler, faster, and more cost-effective technique. Column chromatography is more suitable for separating the desired product from significant quantities of impurities, impurities with similar solubility profiles, or for purifying non-crystalline, oily products.
Q3: What are the likely impurities in my crude this compound sample?
A3: Common impurities can include unreacted starting materials such as 3-(trifluoromethyl)benzoic acid or its corresponding methyl or ethyl ester, and excess hydrazine hydrate. Side-products from the synthesis may also be present.
Q4: My purified this compound has a low melting point and a broad melting range. What does this indicate?
A4: A low and broad melting point range is a common indicator of an impure sample. Pure crystalline solids typically have a sharp melting point. Further purification by recrystallization or column chromatography is recommended to improve the purity.
Troubleshooting Guides
Recrystallization Issues
| Issue | Possible Cause(s) | Suggested Solution(s) |
| Compound does not dissolve in hot solvent. | - The chosen solvent is unsuitable.- Insoluble impurities are present. | - Test the solubility in a small-scale trial with different solvents (e.g., ethanol, methanol, isopropanol, or a mixture like ethanol/water).- If insoluble impurities are present, perform a hot filtration step to remove them before allowing the solution to cool. |
| No crystals form upon cooling. | - The solution is not saturated (too much solvent was used).- The solution is supersaturated. | - Evaporate some of the solvent to increase the concentration and then allow it to cool again.- Induce crystallization by scratching the inside of the flask with a glass rod or by adding a seed crystal of pure this compound. |
| The product "oils out" instead of crystallizing. | - The boiling point of the solvent is higher than the melting point of the compound.- The solution cooled too rapidly. | - Reheat the solution to redissolve the oil, add a small amount of a co-solvent in which the compound is less soluble, and allow it to cool more slowly.- Choose a solvent with a lower boiling point. |
| Low recovery of purified crystals. | - Too much solvent was used for dissolving or washing.- The crystals were filtered before crystallization was complete. | - Use the minimum amount of hot solvent for dissolution and wash the collected crystals with a minimal amount of ice-cold solvent.- Ensure the solution is sufficiently cooled (e.g., in an ice bath) to maximize crystal formation before filtration. |
Column Chromatography Issues
| Issue | Possible Cause(s) | Suggested Solution(s) |
| Poor separation of the desired compound from impurities. | - The mobile phase is too polar or not polar enough.- The column was not packed properly. | - Optimize the mobile phase composition using thin-layer chromatography (TLC) first. Try different ratios of a non-polar solvent (e.g., hexane or petroleum ether) and a polar solvent (e.g., ethyl acetate).- Ensure the column is packed uniformly without any cracks or channels. |
| The compound is not eluting from the column. | - The mobile phase is not polar enough. | - Gradually increase the polarity of the mobile phase. For example, if you are using a hexane/ethyl acetate mixture, increase the proportion of ethyl acetate. |
| The compound is eluting too quickly with the solvent front. | - The mobile phase is too polar. | - Decrease the polarity of the mobile phase by increasing the proportion of the non-polar solvent. |
Experimental Protocols
Recrystallization Protocol
This protocol is a general guideline and may require optimization based on the purity of the crude material.
-
Solvent Selection: In a small test tube, add approximately 20-30 mg of crude this compound. Add a few drops of a test solvent (e.g., ethanol). Heat the mixture gently. A suitable solvent will dissolve the compound when hot but the compound will precipitate out upon cooling. Ethanol or an ethanol/water mixture is a good starting point.
-
Dissolution: In a larger flask, add the crude this compound and the chosen solvent. Heat the mixture to boiling while stirring to dissolve the solid. Add the minimum amount of hot solvent required to fully dissolve the compound.
-
Hot Filtration (if necessary): If insoluble impurities are present, quickly filter the hot solution through a pre-heated funnel with fluted filter paper into a clean, pre-heated flask.
-
Crystallization: Cover the flask and allow the solution to cool slowly to room temperature. The formation of crystals should be observed. For maximum yield, place the flask in an ice bath for 30-60 minutes after it has reached room temperature.
-
Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the crystals with a small amount of ice-cold recrystallization solvent to remove any remaining soluble impurities.
-
Drying: Dry the purified crystals in a vacuum oven or in a desiccator to remove all traces of solvent.
Column Chromatography Protocol
This protocol provides a general procedure for the purification of this compound using silica gel chromatography.
-
Stationary Phase: Prepare a slurry of silica gel in a non-polar solvent (e.g., hexane).
-
Column Packing: Pack a chromatography column with the silica gel slurry, ensuring there are no air bubbles or cracks in the packing.
-
Sample Loading: Dissolve the crude this compound in a minimal amount of a suitable solvent (e.g., dichloromethane or the mobile phase) and adsorb it onto a small amount of silica gel. Allow the solvent to evaporate, and then carefully add the dry silica with the adsorbed compound to the top of the column.
-
Elution: Begin eluting the column with a low-polarity mobile phase, such as a mixture of petroleum ether and ethyl acetate (e.g., 4:1 v/v).[1] The polarity of the mobile phase can be gradually increased by increasing the proportion of ethyl acetate to facilitate the elution of the desired compound.[1]
-
Fraction Collection: Collect fractions as the solvent elutes from the column.
-
Analysis: Monitor the collected fractions by thin-layer chromatography (TLC) to identify which fractions contain the purified this compound.
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Solvent Removal: Combine the pure fractions and remove the solvent using a rotary evaporator to obtain the purified product.
Visualizations
Caption: Troubleshooting workflow for the purification of crude this compound.
Caption: Logical relationship between impurity type and purification method.
References
improving the solubility of 3-(Trifluoromethyl)benzohydrazide for reactions
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on improving the solubility of 3-(Trifluoromethyl)benzohydrazide for chemical reactions.
Frequently Asked Questions (FAQs)
Q1: What are the general solubility characteristics of this compound?
A1: this compound is a crystalline solid that is generally soluble in common organic solvents such as ethanol, ethyl acetate, and dichloromethane.[1] Its solubility in aqueous solutions is limited due to the hydrophobic nature of the trifluoromethyl group. The related isomer, 4-(Trifluoromethyl)benzohydrazide, is soluble in methanol and dimethyl sulfoxide (DMSO), with slight solubility in chloroform.[2][3][4] This suggests that polar aprotic and protic organic solvents are good starting points for solubilization.
Q2: Why is this compound poorly soluble in some solvents?
A2: The solubility of a compound is influenced by its molecular structure. This compound has a crystalline structure, and energy is required to break this crystal lattice. The trifluoromethyl (-CF3) group, while beneficial for the electronic properties and metabolic stability of a molecule, significantly increases its lipophilicity, which can lead to poor solubility in polar or aqueous solvents.[2]
Q3: What are the most common strategies for improving the solubility of this compound for a reaction?
A3: The most common and effective strategies include:
-
Solvent Selection and Co-solvents: Choosing an appropriate solvent or a mixture of solvents (co-solvents) is the first step.
-
pH Adjustment: For reactions in aqueous or protic media, adjusting the pH can significantly alter the solubility of the compound if it has ionizable groups.
-
Temperature Modification: Increasing the temperature of the reaction mixture can enhance the solubility of the compound. However, the thermal stability of the reactants and products must be considered.
Q4: How does the trifluoromethyl group affect the properties of the molecule?
A4: The trifluoromethyl group is strongly electron-withdrawing, which can influence the reactivity of the benzohydrazide moiety. It also increases the lipophilicity and metabolic stability of the compound, which are desirable properties in drug design but can present challenges for solubility in aqueous media.[2]
Troubleshooting Guide
This guide addresses specific issues you might encounter during your experiments with this compound.
| Problem | Possible Cause | Troubleshooting Steps |
| Compound precipitates out of solution during the reaction. | The initial solvent is not optimal for the reaction conditions (e.g., temperature change, addition of other reagents). | 1. Add a co-solvent to increase the solvating power of the medium. Common co-solvents include DMF, DMAc, and NMP. 2. If applicable, slightly increase the reaction temperature while monitoring for any degradation. 3. Consider if a change in pH upon addition of a reagent is causing precipitation and buffer the reaction mixture if necessary. |
| The reaction is slow or incomplete. | Poor solubility is limiting the concentration of the reactant in the solution, thus affecting the reaction kinetics. | 1. Ensure the compound is fully dissolved before initiating the reaction. This may require gentle heating or sonication. 2. Experiment with different solvents or co-solvent systems to achieve higher concentrations. 3. If the reaction allows, increase the temperature to improve both solubility and reaction rate. |
| Difficulty in preparing a stock solution of a specific concentration. | The chosen solvent has limited capacity to dissolve the compound at the desired concentration. | 1. Consult the solubility data table below for guidance on appropriate solvents. 2. Try preparing the solution at a slightly elevated temperature. 3. Use a stronger solubilizing agent like DMSO, but be mindful of its potential to interfere with certain reactions. |
Quantitative Solubility Data
| Solvent | This compound Solubility | 4-(Trifluoromethyl)benzohydrazide Solubility |
| Ethanol | Soluble[1] | Likely Soluble |
| Ethyl Acetate | Soluble[1] | Likely Soluble |
| Dichloromethane | Soluble[1] | Likely Soluble |
| Methanol | Likely Soluble | Soluble[2][3][4] |
| Chloroform | Likely Slightly Soluble | Slightly Soluble[2][3][4] |
| Dimethyl Sulfoxide (DMSO) | Likely Soluble | Soluble (1-10 mM for stock solutions)[2] |
| Water | Poorly Soluble | Poorly Soluble |
Experimental Protocols
Protocol 1: Screening for Optimal Solvent using a Small-Scale Solubility Test
Objective: To qualitatively determine the best single solvent for dissolving this compound at a desired reaction concentration.
Materials:
-
This compound
-
A selection of solvents (e.g., Ethanol, Acetonitrile, Dichloromethane, Toluene, N,N-Dimethylformamide (DMF), Dimethyl Sulfoxide (DMSO))
-
Small vials (e.g., 1.5 mL or 2 mL)
-
Vortex mixer
-
Magnetic stirrer and stir bars (optional)
Procedure:
-
Weigh a small, fixed amount of this compound (e.g., 5 mg) into each vial.
-
Add a measured volume of a single solvent to each vial to achieve the target concentration (e.g., 0.1 M).
-
Vortex the vials vigorously for 1-2 minutes.
-
Observe the vials for complete dissolution. If not fully dissolved, allow the vials to stir at room temperature for 30 minutes.
-
Record the observations, noting which solvents achieve complete dissolution.
Protocol 2: Improving Solubility with a Co-solvent System
Objective: To enhance the solubility of this compound in a primary reaction solvent by adding a co-solvent.
Materials:
-
This compound
-
Primary reaction solvent (e.g., Toluene)
-
Co-solvent (e.g., DMF or DMSO)
-
Reaction vessel
Procedure:
-
Add this compound to the reaction vessel.
-
Add the primary reaction solvent.
-
While stirring, add the co-solvent dropwise or in small portions (e.g., starting with 5-10% v/v).
-
Continue adding the co-solvent until the this compound is fully dissolved.
-
Monitor the total volume of the co-solvent added to ensure it is compatible with the reaction conditions and downstream processing.
Protocol 3: pH-Mediated Solubility Enhancement (for aqueous or protic media)
Objective: To increase the solubility of this compound by adjusting the pH of the solution.
Materials:
-
This compound
-
Aqueous buffer solutions of different pH values (e.g., pH 4, 7, 9)
-
Dilute acidic solution (e.g., 0.1 M HCl)
-
Dilute basic solution (e.g., 0.1 M NaOH)
-
pH meter
Procedure:
-
Suspend this compound in the chosen aqueous or protic solvent system.
-
Slowly add the dilute acidic or basic solution dropwise while monitoring the pH with a pH meter.
-
Observe for dissolution of the solid. The hydrazide moiety may be protonated under acidic conditions or deprotonated under strongly basic conditions, which can alter its solubility.
-
Once the compound is dissolved, ensure the final pH is compatible with the planned reaction. If necessary, a buffer can be used to maintain the optimal pH.
Visualizations
Caption: Experimental workflow for improving solubility.
Caption: Factors influencing solubility and enhancement strategies.
References
preventing byproduct formation in the synthesis of 3-(Trifluoromethyl)benzohydrazide derivatives
Technical Support Center: Synthesis of 3-(Trifluoromethyl)benzohydrazide Derivatives
Welcome to the technical support center for the synthesis of this compound and its derivatives. This resource provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges and preventing byproduct formation during their experiments.
Troubleshooting Guide
This guide addresses specific issues that may arise during the synthesis of this compound, primarily from the reaction of a 3-(trifluoromethyl)benzoate ester with hydrazine hydrate.
Issue 1: Low Yield of this compound
Possible Causes and Solutions:
-
Incomplete Reaction: The reaction may not have gone to completion.
-
Solution: Monitor the reaction progress using Thin Layer Chromatography (TLC). The reaction is complete when the spot corresponding to the starting ester has disappeared. If the reaction stalls, consider extending the reflux time.
-
-
Suboptimal Reaction Temperature: The temperature may be too low for the reaction to proceed efficiently.
-
Solution: Ensure the reaction mixture is maintained at a gentle reflux. For methanol or ethanol, this is typically between 65-80°C.
-
-
Insufficient Hydrazine Hydrate: An inadequate amount of hydrazine hydrate can lead to an incomplete reaction.
-
Solution: Use a molar excess of hydrazine hydrate. A common starting point is 1.5 to 3 equivalents relative to the ester.
-
-
Loss of Product During Workup: The product may be lost during the extraction or crystallization steps.
-
Solution: When quenching the reaction with water, ensure the solution is sufficiently cooled to minimize the solubility of the product. During filtration, wash the collected crystals with a minimal amount of cold solvent to avoid dissolving the product.
-
Issue 2: Presence of a Major Impurity in the Final Product
Primary Suspect: N,N'-bis(3-(trifluoromethyl)benzoyl)hydrazine
The most common byproduct in this synthesis is the diacylhydrazine derivative. This occurs when one molecule of hydrazine reacts with two molecules of the ester.
Prevention Strategies:
-
Molar Ratio of Reactants: The most critical factor is the molar ratio of hydrazine hydrate to the ester. Using a significant excess of hydrazine hydrate shifts the equilibrium towards the formation of the desired mon-acyl hydrazide.
-
Order of Addition: While less critical than the molar ratio, adding the ester dropwise to the solution of hydrazine hydrate can sometimes help in minimizing the formation of the diacylhydrazine byproduct.
Quantitative Impact of Hydrazine Hydrate Molar Ratio on Product Distribution (Illustrative Data)
| Molar Ratio (Ester:Hydrazine Hydrate) | Approximate Yield of this compound | Approximate Percentage of N,N'-bis(3-(trifluoromethyl)benzoyl)hydrazine Byproduct |
| 1:1 | 50-60% | 30-40% |
| 1:1.5 | 75-85% | 10-15% |
| 1:3 | >90% | <5% |
| 1:5 | >95% | <2% |
Note: These are representative values based on general principles of hydrazide synthesis. Actual results may vary depending on specific reaction conditions.
Issue 3: Difficulty in Product Crystallization
Possible Causes and Solutions:
-
Solvent Choice: The solvent used for recrystallization may not be optimal.
-
Solution: For this compound, a common recrystallization solvent is aqueous ethanol or isopropanol. The product should be highly soluble in the hot solvent and sparingly soluble in the cold solvent.
-
-
Supersaturation: The solution may be supersaturated, preventing crystal formation.
-
Solution: Try scratching the inside of the flask with a glass rod to create nucleation sites. Alternatively, add a small seed crystal of the pure product to induce crystallization.
-
-
Presence of Oily Impurities: Oily byproducts can inhibit crystallization.
-
Solution: If an oil is present, try to decant the supernatant solution before cooling. An additional purification step, such as column chromatography, may be necessary before recrystallization.
-
Frequently Asked Questions (FAQs)
Q1: What is the most common byproduct in the synthesis of this compound from its corresponding ester and why does it form?
A1: The most common byproduct is N,N'-bis(3-(trifluoromethyl)benzoyl)hydrazine. It forms when one molecule of hydrazine, which has two nucleophilic nitrogen atoms, reacts with two molecules of the 3-(trifluoromethyl)benzoate ester. This is more likely to occur if the concentration of the ester is high relative to the concentration of hydrazine.
Q2: How can I effectively monitor the progress of the reaction?
A2: Thin Layer Chromatography (TLC) is an excellent method for monitoring the reaction.[1][2][3][4][5][6] Use a suitable solvent system (e.g., a mixture of ethyl acetate and hexane) to separate the starting ester, the product hydrazide, and any byproducts. The reaction is considered complete when the spot corresponding to the starting ester is no longer visible on the TLC plate when visualized under UV light.
Q3: What is the recommended molar ratio of methyl 3-(trifluoromethyl)benzoate to hydrazine hydrate?
A3: To minimize the formation of the N,N'-diacylhydrazine byproduct, it is highly recommended to use a significant molar excess of hydrazine hydrate. A ratio of 1:3 to 1:5 (ester to hydrazine hydrate) is generally effective in achieving a high yield of the desired this compound.
Q4: My final product has a yellowish tint. What is the likely cause and how can I remove it?
A4: A yellowish tint can be due to colored impurities or degradation products. This can often be removed during recrystallization by adding a small amount of activated charcoal to the hot solution before filtering it. The charcoal will adsorb the colored impurities.
Q5: Can I use 3-(trifluoromethyl)benzoic acid directly with hydrazine to synthesize the hydrazide?
A5: Yes, it is possible to synthesize the hydrazide directly from the carboxylic acid and hydrazine. However, this typically requires a coupling agent (like DCC or EDC) or conversion of the carboxylic acid to a more reactive species like an acid chloride first. The reaction of the ester with hydrazine is often a more direct and cleaner method.
Experimental Protocols
Protocol 1: Synthesis of this compound
This protocol describes the synthesis from methyl 3-(trifluoromethyl)benzoate.
Materials:
-
Methyl 3-(trifluoromethyl)benzoate
-
Hydrazine hydrate (80% or higher)
-
Methanol or Ethanol
-
Round-bottom flask
-
Reflux condenser
-
Stirring apparatus
-
Heating mantle
Procedure:
-
In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve methyl 3-(trifluoromethyl)benzoate (1 equivalent) in methanol or ethanol (approximately 10 mL per gram of ester).
-
Add hydrazine hydrate (3-5 equivalents) to the solution.
-
Heat the reaction mixture to a gentle reflux and maintain for 2-4 hours.
-
Monitor the reaction progress by TLC.
-
Once the reaction is complete, allow the mixture to cool to room temperature.
-
Slowly add cold water to the reaction mixture to precipitate the product.
-
Collect the white solid by vacuum filtration.
-
Wash the solid with a small amount of cold water.
-
Dry the product in a vacuum oven.
Protocol 2: Purification by Recrystallization
Procedure:
-
Transfer the crude this compound to an Erlenmeyer flask.
-
Add a minimal amount of a suitable solvent system (e.g., 50% aqueous ethanol) to the flask.
-
Gently heat the mixture on a hot plate with stirring until the solid completely dissolves.
-
If the solution is colored, remove it from the heat, allow it to cool slightly, and add a small amount of activated charcoal. Reheat the solution to boiling for a few minutes.
-
Perform a hot gravity filtration to remove the activated charcoal and any other insoluble impurities.
-
Allow the filtrate to cool slowly to room temperature.
-
Once crystal formation appears to be complete, place the flask in an ice bath for 15-30 minutes to maximize crystal yield.
-
Collect the purified crystals by vacuum filtration, washing with a small amount of the cold recrystallization solvent.
Visualizations
Caption: Experimental workflow for the synthesis of this compound.
Caption: Desired reaction versus byproduct formation pathways.
Caption: A troubleshooting decision tree for synthesis issues.
References
- 1. researchgate.net [researchgate.net]
- 2. Chemical Reaction Tracking and Reaction Product Confirmation in Organic Synthesis Processes Using a MALDI-TOF Mass Spectrometer : SHIMADZU (Shimadzu Corporation) [shimadzu.com]
- 3. shimadzu.com [shimadzu.com]
- 4. coconote.app [coconote.app]
- 5. pharmacia.pensoft.net [pharmacia.pensoft.net]
- 6. mdpi.com [mdpi.com]
- 7. www2.chem.wisc.edu [www2.chem.wisc.edu]
- 8. mt.com [mt.com]
- 9. youtube.com [youtube.com]
- 10. files.blogs.baruch.cuny.edu [files.blogs.baruch.cuny.edu]
Technical Support Center: Characterization of 3-(Trifluoromethyl)benzohydrazide Products
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 3-(Trifluoromethyl)benzohydrazide and its derivatives.
Frequently Asked Questions (FAQs)
Q1: What are the key spectroscopic features to confirm the identity of this compound?
A1: The primary spectroscopic methods for identifying this compound are Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and Infrared (IR) spectroscopy.
-
¹H NMR: Expect signals corresponding to the aromatic protons and the hydrazide protons (-CONHNH₂). The aromatic protons will show splitting patterns characteristic of a 1,3-disubstituted benzene ring. The NH and NH₂ protons may appear as broad singlets and their chemical shifts can be concentration and solvent dependent.
-
¹³C NMR: Look for the characteristic carbonyl carbon signal (C=O) and aromatic carbon signals. The trifluoromethyl group will cause splitting of the carbon signal to which it is attached (¹J-CF) and adjacent carbons (²J-CF, ³J-CF).
-
¹⁹F NMR: A single, sharp signal is expected for the -CF₃ group. The chemical shift is a key identifier.
-
Mass Spectrometry: The molecular ion peak (M⁺) corresponding to the molecular weight of this compound (C₈H₇F₃N₂O, MW: 204.15 g/mol ) should be observed.[1] Common fragmentation patterns include the loss of the hydrazide group or the trifluoromethyl group.
-
IR Spectroscopy: Key vibrational bands include N-H stretching (around 3200-3400 cm⁻¹), C=O stretching (around 1650 cm⁻¹), and C-F stretching (around 1100-1350 cm⁻¹).
Q2: What are common impurities I might encounter in my this compound product?
A2: Common impurities can originate from the starting materials or side reactions. These may include:
-
Unreacted 3-(Trifluoromethyl)benzoic acid: The starting material for the synthesis.
-
Hydrazine: Excess reagent from the hydrazinolysis step.
-
Hydrazones: Formed by the reaction of the benzohydrazide product with any aldehyde or ketone impurities.[2]
-
Diacylhydrazines: Formed by the reaction of two molecules of the corresponding acyl chloride or ester with one molecule of hydrazine.
-
Solvent residues: Residual solvents from the reaction or purification steps.
Q3: How can I assess the purity of my this compound sample?
A3: A combination of techniques is recommended for purity assessment:
-
Thin-Layer Chromatography (TLC): A quick and simple method to visualize the number of components in your sample.
-
High-Performance Liquid Chromatography (HPLC): Provides quantitative information about the purity of the sample.
-
NMR Spectroscopy: ¹H and ¹⁹F NMR can be used to detect and quantify impurities if they have distinct signals from the main product.
-
Melting Point: A sharp melting point range close to the literature value (around 172-175 °C) is indicative of high purity.[3]
Troubleshooting Guides
Problem 1: Unexpectedly Complex NMR Spectrum
Symptoms:
-
More signals than expected in the ¹H, ¹³C, or ¹⁹F NMR spectrum.
-
Broad or overlapping signals.
Possible Causes and Solutions:
| Possible Cause | Troubleshooting Steps |
| Presence of Impurities | 1. Run a TLC or HPLC to check for multiple components. 2. Compare the spectrum with known spectra of potential impurities (e.g., starting materials, solvents). 3. Purify the sample using column chromatography or recrystallization. |
| Rotational Isomers (Rotamers) | The amide C-N bond has restricted rotation, which can lead to two distinct sets of signals for the groups around this bond. 1. Acquire the NMR spectrum at a higher temperature. Increased temperature can cause the rotamers to interconvert more rapidly, leading to the coalescence of the signals into a single, averaged set. |
| Proton Exchange | The NH and NH₂ protons can exchange with each other and with trace amounts of water or acidic/basic impurities, leading to broad signals. 1. Add a drop of D₂O to the NMR tube and re-acquire the spectrum. The NH and NH₂ proton signals will disappear or decrease in intensity. 2. Ensure the use of dry NMR solvent. |
| Complex C-F Coupling | The trifluoromethyl group can couple to nearby carbon and proton nuclei, leading to complex splitting patterns in the ¹³C and ¹H NMR spectra. 1. Consult literature data for similar compounds to understand the expected coupling patterns. 2. Consider acquiring a ¹³C NMR spectrum with proton decoupling to simplify the spectrum. |
Problem 2: Low Yield or Incomplete Reaction
Symptoms:
-
TLC or NMR analysis shows a significant amount of starting material remaining.
-
The isolated product yield is lower than expected.
Possible Causes and Solutions:
| Possible Cause | Troubleshooting Steps |
| Insufficient Reaction Time or Temperature | 1. Monitor the reaction progress by TLC until the starting material is consumed. 2. If the reaction is sluggish, consider increasing the reaction temperature or extending the reaction time. |
| Poor Quality Reagents | 1. Use fresh, high-purity starting materials and reagents. 2. Ensure hydrazine hydrate is of appropriate quality and concentration. |
| Moisture Contamination | The reaction of 3-(trifluoromethyl)benzoic acid (or its activated form) with hydrazine can be sensitive to moisture. 1. Use dry solvents and glassware. 2. Perform the reaction under an inert atmosphere (e.g., nitrogen or argon). |
Quantitative Data
Table 1: Representative NMR Data for Trifluoromethyl-containing Benzohydrazide Derivatives
| Compound | Nucleus | Solvent | Chemical Shift (δ, ppm) |
| 4-(Trifluoromethyl)benzohydrazide derivative | ¹H | DMSO-d₆ | 12.27 (1H, s, NH) |
| 4-(Trifluoromethyl)benzohydrazide derivative | ¹H | DMSO-d₆ | 8.54 (aromatic H) |
| 4-(Trifluoromethyl)benzohydrazide derivative | ¹H | DMSO-d₆ | 8.03 (aromatic H) |
| 4-(Trifluoromethyl)benzohydrazide derivative | ¹H | DMSO-d₆ | 7.70 (aromatic H) |
| Methyl 4-(trifluoromethyl)benzoate | ¹⁹F | CDCl₃ | -63.2 (s, 3F) |
| 3-(Trifluoromethyl)benzaldehyde | ¹⁹F | CDCl₃ | -63.0 (s, 3F) |
Note: Chemical shifts can vary depending on the solvent and the specific derivative.
Table 2: Mass Spectrometry Data for Trifluoromethyl-containing Compounds
| Compound | Ionization Method | m/z (Observed) | Fragment |
| This compound | ESI | 205.058 | [M+H]⁺ |
| 4-(Trifluoromethyl)benzohydrazide derivative | GC-MS | 188 | [M-NHNH₂]⁺ |
| 4-(Trifluoromethyl)benzohydrazide derivative | GC-MS | 145 | [M-CONHNH₂]⁺ |
Experimental Protocols
Protocol 1: General Procedure for ¹⁹F NMR Spectroscopy
-
Sample Preparation: Dissolve 5-10 mg of the this compound product in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a standard NMR tube.
-
Instrument Setup:
-
Use a spectrometer equipped with a fluorine probe.
-
Set the acquisition frequency for ¹⁹F.
-
Use a reference standard such as trifluorotoluene or hexafluorobenzene, or reference internally to the known shift of a stable component in the mixture.
-
-
Data Acquisition:
-
Acquire the spectrum with a sufficient number of scans to obtain a good signal-to-noise ratio.
-
Proton decoupling is typically used to simplify the spectrum to a singlet for the CF₃ group.
-
-
Data Processing:
-
Apply Fourier transformation to the acquired free induction decay (FID).
-
Phase the spectrum and perform baseline correction.
-
Reference the spectrum to the appropriate standard.
-
Protocol 2: Thin-Layer Chromatography (TLC) for Purity Assessment
-
Stationary Phase: Use silica gel 60 F₂₅₄ plates.
-
Mobile Phase: A common eluent system is a mixture of ethyl acetate and hexane. The polarity can be adjusted to achieve good separation (e.g., 30-50% ethyl acetate in hexane).
-
Sample Preparation: Dissolve a small amount of the crude and purified product in a suitable solvent (e.g., ethyl acetate, dichloromethane).
-
Spotting: Spot the dissolved samples onto the TLC plate baseline.
-
Development: Place the TLC plate in a developing chamber saturated with the mobile phase. Allow the solvent front to travel up the plate.
-
Visualization:
-
Visualize the spots under UV light (254 nm).
-
Further visualization can be achieved by staining with an appropriate reagent (e.g., potassium permanganate stain).
-
-
Analysis: A pure compound should ideally show a single spot. The presence of multiple spots indicates impurities.
Visualizations
Caption: Experimental workflow for the synthesis and characterization of this compound.
Caption: Troubleshooting logic for the characterization of this compound products.
References
Technical Support Center: Catalyst Selection for Reactions Involving 3-(Trifluoromethyl)benzohydrazide
This technical support center provides troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols for researchers, scientists, and drug development professionals working with 3-(Trifluoromethyl)benzohydrazide.
Frequently Asked Questions (FAQs)
Q1: What are the most common types of reactions performed with this compound?
A1: this compound is a versatile building block primarily used in the synthesis of various nitrogen-containing heterocycles. The most common reactions include:
-
Hydrazone Formation: Condensation with aldehydes and ketones to form N-acylhydrazones.
-
Pyrazole Synthesis: Cyclocondensation with 1,3-dicarbonyl compounds.
-
1,3,4-Oxadiazole Synthesis: Cyclization reactions, often through dehydration of a diacylhydrazine intermediate.
Q2: How does the trifluoromethyl group affect the reactivity of the benzohydrazide?
A2: The strong electron-withdrawing nature of the trifluoromethyl (-CF3) group decreases the nucleophilicity of the hydrazide nitrogens. This can make some reactions, particularly those requiring nucleophilic attack by the nitrogen, slower compared to reactions with unsubstituted benzohydrazide. However, it can also influence the regioselectivity of certain cyclization reactions.
Q3: I am observing a low yield in my reaction. What are some general troubleshooting steps?
A3: Low yields can stem from several factors. Here are some initial troubleshooting steps:
-
Purity of Reagents: Ensure your this compound and other reactants are pure. Impurities can inhibit the catalyst or lead to side reactions.
-
Solvent Choice: Use anhydrous solvents, as water can hydrolyze reactants and intermediates. The polarity of the solvent can also significantly impact reaction rates and selectivity.
-
Catalyst Activity: If using a catalyst, ensure it has not degraded. Consider using a freshly opened bottle or purifying the catalyst.
-
Reaction Temperature: The optimal temperature can vary. If the reaction is sluggish, a modest increase in temperature may be necessary. Conversely, high temperatures can sometimes lead to decomposition.
-
Reaction Time: Monitor the reaction progress using techniques like Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to determine the optimal reaction time.
Q4: What are common side reactions to be aware of?
A4: Depending on the reaction, common side reactions can include:
-
Azine formation: In hydrazone synthesis, the hydrazone product may react with a second molecule of the aldehyde or ketone.
-
Formation of regioisomers: In pyrazole synthesis, the reaction of an unsymmetrical 1,3-dicarbonyl compound with the hydrazide can lead to two different regioisomers.
-
Incomplete cyclization: In the synthesis of oxadiazoles, the intermediate diacylhydrazine may not fully cyclize.
Troubleshooting Guides
Issue 1: Low Yield in Hydrazone Synthesis
| Possible Cause | Suggested Solution |
| Low reactivity of the carbonyl compound | Aldehydes are generally more reactive than ketones. For less reactive ketones, consider increasing the reaction temperature, prolonging the reaction time, or using a more effective catalyst. |
| Unfavorable reaction equilibrium | The reaction is often reversible. Use a slight excess (1.1-1.2 equivalents) of the aldehyde or ketone. If possible, remove water as it forms, for example, by using a Dean-Stark apparatus. |
| Inappropriate catalyst or catalyst concentration | For neutral to slightly acidic conditions, a catalytic amount of a weak acid like glacial acetic acid is typically effective. For reactions at neutral pH, especially in bioconjugation, aniline can be used as a nucleophilic catalyst to accelerate the reaction. Optimize the catalyst loading; too much or too little can be detrimental. |
| Steric hindrance | Bulky substituents on either the benzohydrazide or the carbonyl compound can slow down the reaction. In such cases, higher temperatures and longer reaction times are often necessary. |
Issue 2: Poor Regioselectivity in Pyrazole Synthesis
| Possible Cause | Suggested Solution |
| Use of an unsymmetrical 1,3-dicarbonyl compound | The reaction of this compound with an unsymmetrical 1,3-dicarbonyl compound can yield two regioisomers. The selectivity is often influenced by the reaction conditions. |
| Solvent effects | The polarity of the solvent can play a crucial role in directing the initial nucleophilic attack. For instance, in the synthesis of trifluoromethyl-substituted pyrazoles, polar protic solvents like hexafluoroisopropanol (HFIP) have been shown to favor the formation of one regioisomer, while polar aprotic solvents like DMSO favor the other. |
| Catalyst choice | While many pyrazole syntheses are acid-catalyzed, the choice of acid can influence the outcome. For reactions involving trifluoromethylated diketones, conducting the reaction in an aprotic dipolar solvent with the aryl hydrazine hydrochloride can improve regioselectivity compared to reactions in protic solvents like ethanol. |
Issue 3: Incomplete Cyclization in 1,3,4-Oxadiazole Synthesis
| Possible Cause | Suggested Solution | | Insufficient dehydration | The final step in many oxadiazole syntheses is a dehydration reaction. Ensure a suitable dehydrating agent is used. Common reagents include phosphorus oxychloride (POCl₃), sulfuric acid, or Burgess reagent. | | Low reaction temperature | Cyclodehydration often requires elevated temperatures. Ensure the reaction is heated sufficiently to overcome the activation energy for ring closure. | | Use of an inappropriate coupling reagent | For methods involving the cyclization of thiosemicarbazide intermediates, the choice of coupling reagent is critical. Reagents like TBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium tetrafluoroborate) have been shown to be effective. |
Quantitative Data
Table 1: Catalyst and Solvent Screening for the Synthesis of 3-Trifluoromethyl-1,2,4-triazoles *
| Entry | Additive | Solvent | Temperature (°C) | Yield (%) |
| 1 | TsOH·H₂O | Toluene | 100 | 53 |
| 2 | TfOH | Toluene | 100 | 62 |
| 3 | PivOH | Toluene | 100 | 45 |
| 4 | TFA | Toluene | 100 | 78 |
| 5 | TFA | 1,4-Dioxane | 100 | 65 |
| 6 | TFA | CH₃CN | 100 | 58 |
| 7 | TFA | DCM | 100 | 42 |
| 8 | TFA | THF | 100 | 60 |
| 9 | TFA | DCE | 100 | 55 |
| 10 | TFA | Toluene | 80 | 61 |
| 11 | TFA | Toluene | 120 | 75 |
*Data adapted from a multi-component reaction for the synthesis of 3-trifluoromethyl-1,2,4-triazoles involving a trifluoroacetimidoyl chloride, hydrazine hydrate, and a C1 source, which provides insights into acidic additives and solvent effects for similar cyclization reactions.
Experimental Protocols
Protocol 1: Synthesis of N'-[4-(Trifluoromethyl)benzylidene]-3-(trifluoromethyl)benzohydrazide
This protocol describes the synthesis of a hydrazone from this compound and 4-(Trifluoromethyl)benzaldehyde.
Materials:
-
This compound (1.0 mmol)
-
4-(Trifluoromethyl)benzaldehyde (1.1 mmol)
-
Methanol (10 mL)
-
Glacial Acetic Acid (catalytic amount, 1-2 drops)
Procedure:
-
Dissolve this compound (1.0 mmol) in methanol (10 mL) in a round-bottom flask equipped with a magnetic stirrer and a condenser.
-
Add 4-(Trifluoromethyl)benzaldehyde (1.1 mmol) to the solution.
-
Add a catalytic amount of glacial acetic acid (1-2 drops) to the reaction mixture.
-
Heat the mixture to reflux and stir for 2-4 hours.
-
Monitor the reaction progress by TLC until the starting benzohydrazide is consumed.
-
Upon completion, cool the reaction mixture to room temperature.
-
The product will often precipitate out of solution. If so, collect the solid by filtration.
-
Wash the collected solid with a small amount of cold methanol to remove any unreacted starting materials.
-
Dry the purified product under vacuum.
Protocol 2: Synthesis of 3-Methyl-5-phenyl-1-(3-(trifluoromethyl)benzoyl)-1H-pyrazole
This protocol outlines the synthesis of a pyrazole from this compound and a 1,3-diketone.
Materials:
-
This compound (1.0 mmol)
-
Benzoylacetone (1.0 mmol)
-
Ethanol (15 mL)
-
Glacial Acetic Acid (catalytic amount, 2-3 drops)
Procedure:
-
In a round-bottom flask, dissolve this compound (1.0 mmol) and benzoylacetone (1.0 mmol) in ethanol (15 mL).
-
Add a catalytic amount of glacial acetic acid (2-3 drops) to the mixture.
-
Attach a condenser and heat the reaction mixture to reflux for 4-6 hours.
-
Monitor the reaction by TLC.
-
After the reaction is complete, cool the mixture to room temperature.
-
Reduce the solvent volume under reduced pressure.
-
Add cold water to the residue to precipitate the crude product.
-
Collect the solid by filtration and wash with cold water.
-
Recrystallize the crude product from a suitable solvent system (e.g., ethanol/water) to obtain the purified pyrazole.
Protocol 3: Synthesis of 2-(3-(Trifluoromethyl)phenyl)-5-phenyl-1,3,4-oxadiazole
This protocol describes a general method for the synthesis of a 1,3,4-oxadiazole.
Materials:
-
This compound (1.0 mmol)
-
Benzoyl chloride (1.0 mmol)
-
Pyridine (2.0 mmol)
-
Phosphorus oxychloride (POCl₃) (5 mL)
Procedure: Step 1: Synthesis of the Diacylhydrazine Intermediate
-
Dissolve this compound (1.0 mmol) in anhydrous pyridine (5 mL) in a round-bottom flask under a nitrogen atmosphere.
-
Cool the solution in an ice bath.
-
Slowly add benzoyl chloride (1.0 mmol) dropwise to the stirred solution.
-
Allow the reaction to warm to room temperature and stir for 12-16 hours.
-
Pour the reaction mixture into ice-water to precipitate the diacylhydrazine intermediate.
-
Collect the solid by filtration, wash with water, and dry thoroughly.
Step 2: Cyclodehydration to the 1,3,4-Oxadiazole
-
Place the dried diacylhydrazine intermediate in a round-bottom flask.
-
Carefully add phosphorus oxychloride (5 mL) in a fume hood.
-
Heat the mixture at reflux for 2-4 hours.
-
Monitor the reaction by TLC.
-
After completion, cool the reaction mixture to room temperature.
-
Slowly and carefully pour the reaction mixture onto crushed ice with stirring.
-
The product will precipitate. Collect the solid by filtration.
-
Wash the solid with a dilute sodium bicarbonate solution and then with water until the washings are neutral.
-
Dry the crude product and purify by recrystallization from a suitable solvent (e.g., ethanol).
Visualizations
Technical Support Center: Work-up Procedures for Reactions with 3-(Trifluoromethyl)benzohydrazide
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 3-(Trifluoromethyl)benzohydrazide. The information is presented in a question-and-answer format to directly address common issues encountered during experimental work-ups.
Physicochemical Data
For ease of reference, the following table summarizes key quantitative data for this compound and a common derivative type.
| Compound | Molecular Weight ( g/mol ) | Melting Point (°C) | pKa (Predicted) | Solubility |
| This compound | 204.15 | 172-175[1] | 11.93 ± 0.10[1] | Soluble in ethanol, ethyl acetate, dichloromethane[1]; Soluble in DMSO. |
| 3-(Trifluoromethyl)benzoyl hydrazones | Variable | Variable | Generally weakly basic | Generally soluble in common organic solvents like ethyl acetate and dichloromethane; often purified by recrystallization from ethanol or methanol. |
Troubleshooting Guide
This section addresses specific problems that may arise during the work-up of reactions involving this compound, particularly in the synthesis of hydrazones.
Q1: My hydrazone product is an oil and will not crystallize. How can I isolate a solid product?
A1: Oily products are a common challenge in hydrazone synthesis. Here are several techniques to induce crystallization:
-
Trituration: Try stirring the oil vigorously with a cold, non-polar solvent like n-hexane or pentane. This can often induce the formation of a solid by washing away impurities that may be inhibiting crystallization.
-
Solvent Evaporation: Dissolve the oil in a small amount of a volatile solvent like dichloromethane and then slowly evaporate the solvent under a stream of nitrogen.
-
Recrystallization from a different solvent system: If simple recrystallization from a single solvent fails, try a binary solvent system. Dissolve the oil in a good solvent (e.g., ethyl acetate, dichloromethane) and then add a poor solvent (e.g., hexane, heptane) dropwise until the solution becomes slightly cloudy. Gentle warming to redissolve the precipitate followed by slow cooling can promote crystal growth.
-
Seed Crystals: If you have a small amount of solid product from a previous reaction, adding a "seed crystal" to the supersaturated solution can initiate crystallization.[2]
-
Scratching: Use a glass rod to scratch the inside of the flask below the surface of the solution. The microscopic scratches on the glass can provide nucleation sites for crystal growth.[2]
Q2: How can I remove unreacted this compound from my reaction mixture?
A2: Due to its hydrazide functional group, this compound has different solubility properties than its corresponding hydrazone products. This difference can be exploited for its removal:
-
Aqueous Wash: this compound has some water solubility due to the polar hydrazide group. Washing the organic layer with water can help remove a significant portion of the unreacted starting material.
-
Acidic Wash: The hydrazide is basic and can be protonated with a dilute acid. Washing the organic layer with a dilute aqueous acid solution (e.g., 1M HCl) will cause the protonated hydrazide to partition into the aqueous layer. Caution: Ensure your desired hydrazone product is stable to acidic conditions before attempting this.
-
Column Chromatography: If aqueous washes are ineffective or incompatible with your product, column chromatography is a reliable method. A silica gel column with an eluent system such as petroleum ether/ethyl acetate is often effective.[3]
Q3: I am having difficulty purifying my 3-(Trifluoromethyl)benzoyl hydrazone by column chromatography. The product is streaking on the TLC plate.
A3: Streaking on a TLC plate is often an indication of interactions between the compound and the stationary phase, which can be common for basic compounds like hydrazones on acidic silica gel.
-
Add a Basic Modifier to the Eluent: Adding a small amount of a tertiary amine, such as triethylamine (~1%), to your eluent system can neutralize the acidic sites on the silica gel and lead to better peak shapes and improved separation.
-
Use a Different Stationary Phase: Consider using basic alumina as the stationary phase for your column chromatography.
-
Alternative Purification Method: If chromatography proves difficult, recrystallization is often a highly effective method for purifying hydrazones.[3]
Frequently Asked Questions (FAQs)
Q1: What is a standard work-up procedure for the synthesis of a hydrazone from this compound and an aldehyde?
A1: A typical work-up procedure is as follows:
-
After the reaction is complete (as monitored by TLC), cool the reaction mixture to room temperature.
-
If a precipitate has formed, collect the solid by vacuum filtration. Wash the solid with a small amount of cold solvent (often the reaction solvent, e.g., methanol or ethanol) to remove soluble impurities.
-
If no precipitate forms, remove the solvent under reduced pressure (rotoevaporation).
-
Dissolve the residue in an organic solvent like ethyl acetate or dichloromethane.
-
Wash the organic solution with water to remove any water-soluble byproducts or unreacted starting materials.
-
Dry the organic layer over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate under reduced pressure.
-
The crude product can then be purified by recrystallization or column chromatography.
Q2: How can I monitor the progress of my hydrazone formation reaction?
A2: Thin Layer Chromatography (TLC) is the most common and effective method. Spot the reaction mixture alongside the starting materials (this compound and the aldehyde/ketone) on a TLC plate. The reaction is complete when the starting material spots have disappeared and a new product spot has appeared.
Q3: What are some common side reactions to be aware of during hydrazone synthesis and how do they affect the work-up?
A3: A common side reaction is the formation of an azine, which occurs when the initially formed hydrazone reacts with a second molecule of the aldehyde. This is more prevalent when using hydrazine itself, but can still occur. Using a slight excess of the this compound can help to minimize this. If an azine does form, it will likely have different polarity and solubility compared to the desired hydrazone, and can often be separated by column chromatography or careful recrystallization.
Experimental Protocols & Visualizations
General Experimental Protocol for Hydrazone Synthesis
-
Dissolution: In a round-bottom flask, dissolve the aldehyde or ketone (1.0 equivalent) in a suitable solvent (e.g., ethanol or methanol).
-
Addition of Hydrazide: Add this compound (1.0 - 1.1 equivalents) to the solution.
-
Catalysis: Add a catalytic amount of a weak acid, such as a few drops of glacial acetic acid.
-
Reaction: Stir the mixture at room temperature or reflux, monitoring the progress by TLC.
-
Work-up: Follow the appropriate work-up procedure as described in the FAQs and Troubleshooting Guide.
Experimental Workflow for Hydrazone Synthesis and Purification
Caption: Workflow for hydrazone synthesis and purification.
Troubleshooting Logic for Oily Product
Caption: Decision tree for handling an oily hydrazone product.
References
Validation & Comparative
A Comparative Guide to 3-(Trifluoromethyl)benzohydrazide and 4-(Trifluoromethyl)benzohydrazide for Researchers
This guide provides a detailed comparison of 3-(Trifluoromethyl)benzohydrazide and 4-(Trifluoromethyl)benzohydrazide, two isomeric compounds of interest in medicinal chemistry and drug development. We will delve into their physicochemical properties, synthesis, and biological activities, presenting experimental data to highlight their key differences and similarities. This objective analysis aims to equip researchers, scientists, and drug development professionals with the necessary information to select the appropriate isomer for their specific research applications.
Physicochemical Properties: A Tale of Two Isomers
The position of the electron-withdrawing trifluoromethyl (-CF3) group on the benzene ring significantly influences the physicochemical properties of these molecules. A summary of these properties is presented in Table 1.
| Property | This compound | 4-(Trifluoromethyl)benzohydrazide |
| Molecular Formula | C₈H₇F₃N₂O | C₈H₇F₃N₂O |
| Molecular Weight | 204.15 g/mol [1] | 204.15 g/mol |
| Melting Point | 111 °C[2] | 115-119 °C |
| Appearance | White to beige crystalline solid | Off-white to white powder[3] |
| Predicted pKa | 11.93 ± 0.10[2] | 11.90 ± 0.10 |
| Solubility | Soluble in common organic solvents like ethanol, ethyl acetate, and dichloromethane. | Slightly soluble in chloroform and methanol. |
Table 1: Comparison of Physicochemical Properties.
Synthesis and Reactivity
Both isomers can be synthesized from their corresponding trifluoromethyl-substituted benzoic acids. The general synthetic pathway involves the conversion of the carboxylic acid to its methyl ester, followed by hydrazinolysis.
General Synthesis Workflow
References
Positional Isomerism in Trifluoromethylbenzohydrazides: A Comparative Guide to Biological Activity
For researchers, scientists, and drug development professionals, understanding the nuanced differences conferred by positional isomerism is critical in the design of novel therapeutics. This guide provides a comparative analysis of the biological activities of 3- and 4-(Trifluoromethyl)benzohydrazide derivatives, supported by available experimental data.
The introduction of a trifluoromethyl (-CF3) group into a pharmacophore can significantly modulate a molecule's metabolic stability, lipophilicity, and binding interactions. The position of this influential group on the phenyl ring of benzohydrazide derivatives can lead to distinct biological activity profiles. While the 4-(Trifluoromethyl)benzohydrazide scaffold has been more extensively studied, this guide compiles the available data for both 3- and 4-isomers to facilitate a comparative understanding.
Cholinesterase Inhibition: A Key Target for Neurodegenerative Diseases
A significant area of investigation for trifluoromethylbenzohydrazide derivatives has been their potential as cholinesterase inhibitors, which are crucial in the management of neurodegenerative conditions like Alzheimer's disease.
Comparative Inhibitory Activity
A study on hydrazones derived from 4-(trifluoromethyl)benzohydrazide provides a valuable, albeit indirect, point of comparison. In this research, various aldehydes were reacted with 4-(trifluoromethyl)benzohydrazide. One of the synthesized derivatives included a 3-(trifluoromethyl)benzylidene moiety, allowing for an assessment of the trifluoromethyl group's position on the aldehyde portion of the hydrazone.
| Compound | Target Enzyme | IC50 (µM)[1] |
| 4-(Trifluoromethyl)-N'-[4 -(trifluoromethyl)benzylidene]benzohydrazide | AChE | 49.9 ± 1.4 |
| BuChE | 63.6 ± 2.8 | |
| 4-(Trifluoromethyl)-N'-[3 -(trifluoromethyl)benzylidene]benzohydrazide | AChE | 62.6 ± 3.2 |
| BuChE | 54.2 ± 0.1 | |
| AChE: Acetylcholinesterase; BuChE: Butyrylcholinesterase |
From this specific comparison, the 4-substituted benzylidene derivative showed slightly higher potency against Acetylcholinesterase (AChE), while the 3-substituted analogue was marginally more effective against Butyrylcholinesterase (BuChE).[1] This suggests that the spatial arrangement of the trifluoromethyl group can influence selectivity towards different cholinesterase enzymes.
A broader look at other derivatives from the same study reveals that various substitutions on the benzylidene ring of the 4-(Trifluoromethyl)benzohydrazide scaffold result in a range of inhibitory activities. For instance, the IC50 values for AChE inhibition among these derivatives ranged from 46.8 to 137.7 µM, and for BuChE, from 19.1 to 881.1 µM.[1]
Antimicrobial Activity: A Potential Avenue for New Anti-infectives
Derivatives of 4-(Trifluoromethyl)benzohydrazide have also been explored for their antimicrobial properties.[2] While specific quantitative data for direct comparison with 3-isomers is scarce in the provided search results, the general findings indicate that the 4-substituted scaffold is a promising starting point for the development of new anti-infective agents.[2]
Experimental Protocols
Cholinesterase Inhibition Assay (Ellman's Method)
The inhibitory activity against acetylcholinesterase (from electric eel) and butyrylcholinesterase (from equine serum) is typically determined using a modified Ellman's spectrophotometric method.
-
Reagents:
-
Acetylthiocholine iodide (ATCI) or butyrylthiocholine iodide (BTCI) as substrate.
-
5,5'-Dithiobis(2-nitrobenzoic acid) (DTNB) as the chromogen.
-
Tris-HCl buffer (pH 8.0).
-
The test compounds (derivatives of 3- and 4-(Trifluoromethyl)benzohydrazide).
-
AChE or BuChE enzyme solution.
-
-
Procedure:
-
The reaction mixture is prepared in a 96-well plate, containing the buffer, DTNB, the enzyme, and the test compound at various concentrations.
-
The plate is incubated for a specified time (e.g., 10 minutes) at a controlled temperature (e.g., 37°C).
-
The reaction is initiated by the addition of the substrate (ATCI or BTCI).
-
The absorbance is measured continuously at a specific wavelength (e.g., 412 nm) for a set duration (e.g., 5 minutes) using a microplate reader.
-
The rate of reaction is calculated from the change in absorbance over time.
-
The percentage of inhibition is determined by comparing the reaction rates in the presence and absence of the inhibitor.
-
The IC50 value, the concentration of the inhibitor that causes 50% inhibition of the enzyme activity, is calculated from the dose-response curve.
-
Visualizing the Chemistry and Potential Mechanism
To better understand the structure of these compounds and their potential interactions, the following diagrams are provided.
Caption: General synthesis of trifluoromethylbenzohydrazide-hydrazone derivatives.
Caption: Proposed mechanism of cholinesterase inhibition by trifluoromethylbenzohydrazide derivatives.
Conclusion and Future Directions
The available data suggests that the position of the trifluoromethyl group on the benzohydrazide scaffold can influence the biological activity and selectivity of its derivatives. While 4-(Trifluoromethyl)benzohydrazide derivatives have shown promise as cholinesterase inhibitors and antimicrobial agents, a clear and comprehensive comparison with their 3-substituted counterparts is hindered by a lack of dedicated studies on the latter.
Future research should focus on the systematic synthesis and biological evaluation of a series of 3-(Trifluoromethyl)benzohydrazide derivatives against various targets. Such studies would provide a more complete structure-activity relationship and enable a more robust comparison, ultimately aiding in the rational design of more potent and selective therapeutic agents. The subtle yet significant impact of positional isomerism underscores the importance of comprehensive screening of related chemical entities in the drug discovery process.
References
A Comparative Spectroscopic Analysis of 3-(Trifluoromethyl)benzohydrazide and Its Positional Isomers
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed spectroscopic comparison of 3-(Trifluoromethyl)benzohydrazide and its ortho- (2-) and para- (4-) isomers. Understanding the distinct spectroscopic fingerprints of these isomers is crucial for their unambiguous identification, characterization, and quality control in research and pharmaceutical development. The following sections present a summary of their key spectroscopic features based on available data, detailed experimental protocols for acquiring such data, and a logical workflow for their comparative analysis.
Spectroscopic Data Summary
| Spectroscopic Technique | 2-(Trifluoromethyl)benzohydrazide | This compound | 4-(Trifluoromethyl)benzohydrazide |
| ¹H NMR | Aromatic protons expected in the range of 7.5-8.0 ppm with complex splitting patterns due to ortho, meta, and para couplings. NH and NH₂ protons will appear as broad singlets, typically downfield. | Aromatic protons expected in the range of 7.6-8.2 ppm. The proton at position 2 will likely be the most deshielded. NH and NH₂ protons will be present as broad singlets. | Aromatic protons will show a characteristic AA'BB' system, with two doublets in the approximate range of 7.7-8.1 ppm.[1] NH and NH₂ protons appear as broad singlets. |
| ¹³C NMR | The trifluoromethyl group will cause a quartet for the carbon it is attached to (C2) and will influence the chemical shifts of neighboring carbons. The carbonyl carbon (C=O) is expected around 165-170 ppm. Aromatic carbons will appear in the 120-140 ppm range. | The trifluoromethyl group at C3 will result in a quartet for this carbon and will affect the chemical shifts of the surrounding aromatic carbons. The carbonyl carbon signal is expected in the 165-170 ppm region. Aromatic signals will be in the 120-140 ppm range. | The trifluoromethyl group will appear as a quartet. Due to symmetry, fewer aromatic carbon signals are expected compared to the other isomers. The carbonyl carbon is expected around 165-170 ppm. Aromatic carbons are in the 120-135 ppm range. |
| IR (cm⁻¹) | N-H stretching (amide and hydrazine) expected in the 3200-3400 cm⁻¹ region. A strong C=O (amide I) band around 1650-1670 cm⁻¹. C-F stretching bands will be prominent in the 1100-1350 cm⁻¹ region. | N-H stretching vibrations anticipated between 3200 and 3400 cm⁻¹. A strong carbonyl absorption (amide I) is expected around 1650-1670 cm⁻¹. Strong C-F stretching absorptions will be present in the 1100-1350 cm⁻¹ range. | N-H stretching bands are observed in the 3200-3400 cm⁻¹ region.[2] A strong C=O stretching vibration is seen around 1661 cm⁻¹.[2] Prominent C-F stretching bands are expected in the 1100-1350 cm⁻¹ region.[3] |
| Mass Spec (m/z) | The molecular ion peak [M]⁺ is expected at m/z 204.15.[4][5] Common fragmentation patterns would involve the loss of NHNH₂, CO, and CF₃ groups. | The molecular ion peak [M]⁺ is expected at m/z 204.15.[6] Fragmentation will likely include the loss of the hydrazide group, carbonyl group, and the trifluoromethyl substituent. | The molecular ion peak [M]⁺ is observed at m/z 204.[7] Characteristic fragments would result from the cleavage of the C-C bond between the carbonyl group and the aromatic ring, and the loss of the CF₃ group. |
Experimental Workflow
The following diagram illustrates a logical workflow for the spectroscopic comparison of the this compound isomers.
Caption: A flowchart outlining the synthesis, spectroscopic analysis, and comparative data interpretation for the isomers of (Trifluoromethyl)benzohydrazide.
Experimental Protocols
The following are generalized protocols for the spectroscopic techniques discussed. Instrument parameters may need to be optimized for specific samples and equipment.
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H and ¹³C NMR
-
Sample Preparation: Dissolve 5-10 mg of the benzohydrazide isomer in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in a clean, dry NMR tube. Ensure the sample is fully dissolved.
-
Instrumentation: Acquire spectra on a 400 MHz or higher field NMR spectrometer.
-
¹H NMR Acquisition:
-
Tune and shim the spectrometer for optimal magnetic field homogeneity.
-
Acquire a standard one-pulse ¹H spectrum.
-
Set a spectral width of approximately 12-16 ppm.
-
Use a sufficient number of scans to achieve an adequate signal-to-noise ratio.
-
-
¹³C NMR Acquisition:
-
Acquire a proton-decoupled ¹³C spectrum.
-
Set a spectral width of approximately 0-220 ppm.
-
A longer acquisition time and a greater number of scans will be necessary compared to ¹H NMR due to the low natural abundance of ¹³C.
-
-
Data Processing: Process the raw data by applying Fourier transformation, phase correction, and baseline correction. Reference the spectra to the residual solvent peak or an internal standard (e.g., TMS at 0 ppm).
Fourier-Transform Infrared (FT-IR) Spectroscopy
Attenuated Total Reflectance (ATR)
-
Sample Preparation: Place a small amount of the solid benzohydrazide isomer directly onto the ATR crystal.
-
Instrumentation: Use a FT-IR spectrometer equipped with an ATR accessory.
-
Data Acquisition:
-
Obtain a background spectrum of the clean, empty ATR crystal.
-
Apply pressure to the sample using the ATR pressure clamp to ensure good contact with the crystal.
-
Acquire the sample spectrum, typically by co-adding 16 to 32 scans at a resolution of 4 cm⁻¹.
-
-
Data Processing: The spectrum is typically displayed in terms of transmittance or absorbance versus wavenumber (cm⁻¹).
Mass Spectrometry (MS)
Electron Ionization (EI)
-
Sample Introduction: Introduce a small amount of the sample into the mass spectrometer, typically via a direct insertion probe or after separation by gas chromatography (if the compound is sufficiently volatile and thermally stable).
-
Ionization: The sample is vaporized and then bombarded with a beam of high-energy electrons (typically 70 eV), causing ionization and fragmentation.
-
Mass Analysis: The resulting ions are separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., quadrupole or time-of-flight).
-
Detection: The abundance of each ion is measured by a detector, generating a mass spectrum which is a plot of relative ion intensity versus m/z.
References
- 1. Hydrazones of 4-(Trifluoromethyl)benzohydrazide as New Inhibitors of Acetyl- and Butyrylcholinesterase - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Buy 4-(Trifluoromethyl)benzhydrazide | 339-59-3 [smolecule.com]
- 3. mdpi.com [mdpi.com]
- 4. 2-(Trifluoromethyl)benzoic acid hydrazide | C8H7F3N2O | CID 2777415 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. GSRS [gsrs.ncats.nih.gov]
- 6. 3-(Trifluoromethyl)benzoic acid hydrazide | C8H7F3N2O | CID 2777417 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. 4-Trifluoromethylbenzhydrazide [webbook.nist.gov]
validating the structure of 3-(Trifluoromethyl)benzohydrazide using X-ray crystallography
For researchers, scientists, and drug development professionals, the unambiguous determination of a molecule's three-dimensional structure is a cornerstone of chemical research and drug discovery. This guide provides a comparative analysis of methodologies for validating the structure of 3-(Trifluoromethyl)benzohydrazide, with a primary focus on X-ray crystallography, the gold standard for molecular structure determination.
While a specific crystal structure for this compound is not publicly available as of this guide's compilation, the principles and experimental protocols for its structural validation can be thoroughly examined. This guide will delve into the methodology of X-ray crystallography and compare it with other powerful analytical techniques, providing the necessary framework for any researcher embarking on the synthesis and characterization of this and similar molecules.
The Gold Standard: Single-Crystal X-ray Diffraction
Single-crystal X-ray diffraction is an unparalleled technique for determining the precise arrangement of atoms within a crystalline solid.[1][2] This method provides detailed information about bond lengths, bond angles, and stereochemistry, which are critical for understanding a molecule's physical and chemical properties. The process involves irradiating a single, high-quality crystal with X-rays and analyzing the resulting diffraction pattern.[3][4][5]
The successful structural determination of a small molecule like this compound via X-ray crystallography hinges on a meticulous experimental workflow.
1. Synthesis and Purification: The initial step involves the synthesis of this compound. A common route is the reaction of 3-(trifluoromethyl)benzoic acid with hydrazine.[6] Purity is paramount for growing high-quality crystals.
2. Crystal Growth: Growing diffraction-quality single crystals is often the most challenging step.[7][8] This is typically achieved by slow evaporation of a saturated solution, vapor diffusion, or liquid-liquid diffusion.[8] The choice of solvent is critical, and a solvent in which the compound has moderate solubility is often ideal.[8]
3. Data Collection: A suitable single crystal is mounted on a goniometer in an X-ray diffractometer. The crystal is then rotated while being irradiated with a monochromatic X-ray beam.[4] The diffracted X-rays are detected, and their intensities and positions are recorded.[3][4]
4. Structure Solution and Refinement: The collected diffraction data is processed to determine the unit cell dimensions and space group. The atomic positions are then determined using computational methods. This initial model is refined to best fit the experimental data, resulting in an accurate three-dimensional model of the molecule.[4]
Alternative and Complementary Structural Validation Methods
While X-ray crystallography provides the most definitive structural data, other techniques are essential for characterization and can be used when suitable crystals cannot be obtained.
| Technique | Principle | Advantages | Disadvantages |
| Single-Crystal X-ray Diffraction | Diffraction of X-rays by a single crystal. | Provides unambiguous 3D structure, bond lengths, and angles.[2] | Requires high-quality single crystals, which can be difficult to grow.[9] |
| Powder X-ray Diffraction (PXRD) | Diffraction of X-rays by a polycrystalline powder. | Does not require single crystals; useful for phase identification and purity analysis.[1] | Provides less detailed structural information than single-crystal XRD.[1] |
| Nuclear Magnetic Resonance (NMR) Spectroscopy | Absorption of radiofrequency waves by atomic nuclei in a magnetic field. | Excellent for determining the connectivity of atoms in a molecule in solution; essential for routine characterization.[10] | Does not directly provide 3D spatial arrangement or solid-state packing information. |
| Microcrystal Electron Diffraction (MicroED) | Diffraction of electrons by very small crystals. | Can determine high-resolution structures from nanocrystals that are too small for X-ray crystallography.[9] | A newer technique that is less widely available. |
| Mass Spectrometry (MS) | Measures the mass-to-charge ratio of ions. | Determines the molecular weight and elemental composition. | Provides no information about the 3D structure or connectivity of atoms. |
| Infrared (IR) Spectroscopy | Absorption of infrared radiation by molecular vibrations. | Identifies the functional groups present in a molecule.[10] | Gives limited information about the overall molecular structure. |
Comparative Analysis
For the structural validation of this compound, a multi-technique approach is recommended.
-
Initial Characterization: NMR, IR, and mass spectrometry are indispensable for confirming the synthesis of the target molecule and establishing its purity. For instance, the presence of the trifluoromethyl group and the benzohydrazide moiety can be confirmed by their characteristic signals in NMR and IR spectra.
-
Definitive Structure Elucidation: When the goal is to understand the precise three-dimensional arrangement, intermolecular interactions, and solid-state packing, single-crystal X-ray diffraction is the method of choice. The crystal structure of the related 4-(Trifluoromethyl)benzohydrazide has been studied, and such analyses reveal details about the planarity of the hydrazide bridge and the influence of the trifluoromethyl group on the molecular conformation.[10]
-
When Single Crystals Are Elusive: If growing suitably sized single crystals of this compound proves challenging, PXRD can be employed to analyze the crystalline form of the bulk material. For obtaining a detailed 3D structure from very small crystals, MicroED presents a powerful alternative.[9]
References
- 1. Crystal Structure Solution of Organic Compounds from X-ray Powder Diffraction Data [jstage.jst.go.jp]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. X-ray crystallography - Wikipedia [en.wikipedia.org]
- 4. x Ray crystallography - PMC [pmc.ncbi.nlm.nih.gov]
- 5. sciencemuseum.org.uk [sciencemuseum.org.uk]
- 6. chembk.com [chembk.com]
- 7. journals.iucr.org [journals.iucr.org]
- 8. How To [chem.rochester.edu]
- 9. news-medical.net [news-medical.net]
- 10. Buy 4-(Trifluoromethyl)benzhydrazide | 339-59-3 [smolecule.com]
Comparative Inhibitory Effects of Trifluoromethyl-Substituted Benzohydrazide Derivatives on Cholinesterases
This guide provides a comparative analysis of the inhibitory effects of positional isomers of trifluoromethyl-substituted benzohydrazide derivatives against acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE), key enzymes in the nervous system. The data presented is derived from studies on hydrazones synthesized from 4-(trifluoromethyl)benzohydrazide, offering insights into how the isomeric position of substituents influences inhibitory potency.
Data on Inhibitory Activity
The inhibitory activities of various trifluoromethyl-substituted benzohydrazide derivatives were quantified by determining their half-maximal inhibitory concentration (IC50) values. The following table summarizes the IC50 values for selected isomeric compounds against AChE from electric eel (EeAChE) and BuChE from equine serum (EqBuChE). Lower IC50 values indicate greater inhibitory potency.
| Compound | Substituent Position | Target Enzyme | IC50 (µM)[1] |
| 2d | 2-chloro | EeAChE | 137.7 ± 11.2 |
| EqBuChE | 80.0 ± 5.1 | ||
| 2q | 2-(trifluoromethyl) | EeAChE | 70.2 ± 5.6 |
| EqBuChE | 19.1 ± 1.1 | ||
| 2p | 3-(trifluoromethyl) | EeAChE | 46.8 ± 1.9 |
| EqBuChE | 49.5 ± 2.9 | ||
| 2o | 2-bromo | EeAChE | 70.3 ± 3.5 |
| EqBuChE | 69.8 ± 5.1 |
Based on the available data, the hydrazone derived from 2-(trifluoromethyl)benzaldehyde (2q) was a significantly more effective inhibitor of BuChE compared to its 3-(trifluoromethyl) counterpart (2p)[1]. Interestingly, the 3-(trifluoromethyl) derivative (2p) showed stronger inhibition of AChE[1]. Both ortho- and meta-isomers of brominated derivatives demonstrated improved activity against BuChE[1]. Specifically, the 2-chloro (2d) and 2-(trifluoromethyl) (2q) benzylidene derivatives were identified as more potent inhibitors of BuChE[1].
Experimental Protocols
The inhibitory activity of the compounds was assessed using Ellman's spectrophotometric method.
Principle: This assay measures the activity of cholinesterase enzymes by monitoring the formation of the yellow-colored product, 5-thio-2-nitrobenzoate, which results from the reaction of thiocholine (a product of substrate hydrolysis by the enzyme) with 5,5'-dithiobis(2-nitrobenzoic acid) (DTNB). The rate of color formation is proportional to the enzyme activity.
Materials and Reagents:
-
Acetylcholinesterase (AChE) from electric eel
-
Butyrylcholinesterase (BuChE) from equine serum
-
Acetylthiocholine iodide (ATCI) as substrate for AChE
-
Butyrylthiocholine iodide (BTCI) as substrate for BuChE
-
5,5'-dithiobis(2-nitrobenzoic acid) (DTNB)
-
Phosphate buffer (pH 7.4)
-
Test compounds (trifluoromethylbenzohydrazide derivatives)
Procedure:
-
The test compounds were dissolved in a suitable solvent and pre-incubated with the respective enzyme (AChE or BuChE) in phosphate buffer for a defined period.
-
The enzymatic reaction was initiated by the addition of the substrate (ATCI for AChE or BTCI for BuChE) and DTNB.
-
The change in absorbance was monitored spectrophotometrically at a specific wavelength over time.
-
The enzyme activity was calculated from the rate of absorbance change.
-
The percentage of inhibition was determined by comparing the enzyme activity in the presence of the test compound to the activity in its absence (control).
-
IC50 values, the concentration of the inhibitor required to reduce the enzyme activity by 50%, were calculated from the dose-response curves.
Mechanism of Action: Cholinesterase Inhibition
The following diagram illustrates the general mechanism of cholinesterase inhibition, which is the target pathway for the trifluoromethylbenzohydrazide derivatives discussed.
Caption: General mechanism of acetylcholinesterase (AChE) inhibition.
Conclusion
The isomeric position of substituents on trifluoromethyl-substituted benzohydrazide derivatives plays a crucial role in determining their inhibitory potency and selectivity towards AChE and BuChE. The available data on hydrazone derivatives of 4-(trifluoromethyl)benzohydrazide indicates that ortho- and meta-substituted compounds exhibit differential inhibitory activities. Further research focusing on the direct comparison of ortho-, meta-, and para-trifluoromethylbenzohydrazide isomers is warranted to fully elucidate the structure-activity relationships and to guide the development of more potent and selective cholinesterase inhibitors.
References
A Comparative Guide to Assessing the Purity of Synthesized 3-(Trifluoromethyl)benzohydrazide
For researchers, scientists, and professionals in drug development, the purity of synthesized intermediates is paramount to ensure the reliability of experimental results and the safety and efficacy of the final active pharmaceutical ingredient (API). 3-(Trifluoromethyl)benzohydrazide is a key building block in the synthesis of various pharmaceutical compounds, making a thorough assessment of its purity a critical step. This guide provides a comparative overview of the essential analytical techniques for this purpose, complete with experimental protocols and data interpretation.
The purity of a synthesized compound is typically established not by a single method, but by a combination of orthogonal techniques that provide a comprehensive profile of the substance and any potential impurities. These impurities can include unreacted starting materials, byproducts from the synthesis, or residual solvents.
Comparison of Key Analytical Techniques for Purity Assessment
A multi-faceted approach is recommended for the robust purity assessment of this compound. The table below compares the most effective analytical methods, highlighting their principles and the specific information they provide.
| Analytical Technique | Principle of Detection | Information Provided | Typical Purity Range Detected | Primary Application |
| High-Performance Liquid Chromatography (HPLC) | Differential partitioning between a stationary and mobile phase, detected by UV absorbance. | Quantitative purity (area %), detection of non-volatile impurities. | 95-99.9% | Gold standard for quantitative purity assessment of the main component and related substances.[1][2][3] |
| Nuclear Magnetic Resonance (¹H, ¹³C, ¹⁹F NMR) Spectroscopy | Absorption of radiofrequency waves by atomic nuclei in a magnetic field. | Structural confirmation, identification of protonated, carbon-based, and fluorinated impurities. | >95% (quantitative NMR can be more precise) | Structural verification and identification of impurities with distinct NMR signals.[4][5][6][7] |
| Mass Spectrometry (MS) | Ionization of molecules and separation based on their mass-to-charge ratio. | Confirmation of molecular weight, identification of impurities with different masses. | Qualitative | Confirms the identity of the synthesized compound and helps in the structural elucidation of unknown impurities. |
| Melting Point Analysis | Determination of the temperature range over which a solid melts. | Indication of purity; impurities typically broaden and depress the melting point range. | Qualitative to semi-quantitative | A rapid and simple preliminary check of purity for crystalline solids.[8] |
| Elemental Analysis | Combustion of the compound and quantification of the resulting elemental oxides. | Confirms the elemental composition (%C, H, N) of the compound. | ±0.4% deviation from theoretical values | Verifies the empirical formula of the synthesized compound. |
Expected Analytical Data for this compound
The following table summarizes the expected analytical data for pure this compound, which serves as a benchmark for comparison against experimental results.
| Parameter | Expected Value |
| Molecular Formula | C₈H₇F₃N₂O |
| Molecular Weight | 204.15 g/mol |
| Melting Point | Approximately 111 °C |
| ¹H NMR (DMSO-d₆, 400 MHz) | δ ~8.2-7.6 (m, 4H, Ar-H), ~4.5 (br s, 2H, -NH₂), ~9.8 (br s, 1H, -CONH-) |
| ¹⁹F NMR (DMSO-d₆, 376 MHz) | δ ~ -61 ppm (s, 3F, -CF₃) |
| Mass Spectrum (ESI+) | m/z 205.05 [M+H]⁺ |
Detailed Experimental Protocols
Below are detailed methodologies for the key recommended analytical techniques for assessing the purity of this compound.
High-Performance Liquid Chromatography (HPLC)
This protocol is designed for the quantitative analysis of this compound and the detection of related impurities.
-
Instrumentation: HPLC system with a UV detector.
-
Column: C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).
-
Mobile Phase: A gradient of acetonitrile and water (both with 0.1% formic acid) is often effective. A starting condition could be 30% acetonitrile, increasing to 90% over 20 minutes.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Detection Wavelength: 254 nm.
-
Injection Volume: 10 µL.
-
Sample Preparation: Accurately weigh approximately 10 mg of the synthesized this compound and dissolve it in 10 mL of the mobile phase (initial conditions) to prepare a 1 mg/mL stock solution. Further dilute as necessary.
-
Data Analysis: The purity is calculated based on the area percentage of the main peak relative to the total area of all observed peaks.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR is crucial for confirming the structure of the synthesized compound and identifying any structurally related impurities.
-
Instrumentation: 400 MHz NMR spectrometer.
-
Sample Preparation: Dissolve 5-10 mg of the sample in approximately 0.7 mL of deuterated dimethyl sulfoxide (DMSO-d₆).
-
¹H NMR:
-
Acquire the spectrum with a sufficient number of scans to achieve a good signal-to-noise ratio.
-
Integrate all signals and compare the integration values to the expected proton count for the target molecule.
-
Look for any unexpected signals that may indicate the presence of impurities.
-
-
¹⁹F NMR:
-
Data Analysis: The chemical shifts, splitting patterns, and integration of the observed signals should be consistent with the structure of this compound. The absence of significant unassigned peaks is an indicator of high purity.
Mass Spectrometry (MS)
MS is used to confirm the molecular weight of the synthesized compound.
-
Instrumentation: Mass spectrometer with an electrospray ionization (ESI) source.
-
Sample Preparation: Prepare a dilute solution of the sample (approximately 0.1 mg/mL) in methanol or acetonitrile.
-
Method: Infuse the sample solution directly into the mass spectrometer or analyze via LC-MS.
-
Data Analysis: The mass spectrum should show a prominent peak corresponding to the protonated molecule [M+H]⁺ at m/z 205.05. The isotopic pattern should also match the theoretical pattern for C₈H₇F₃N₂O.
Visualizing the Purity Assessment Workflow
A systematic workflow is essential for a thorough purity assessment. The following diagram illustrates a typical process.
References
- 1. mdpi.com [mdpi.com]
- 2. Rapid Stability Indicating HPLC Method for the Analysis of Leflunomide and Its Related Impurities in Bulk Drug and Formulations - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Validated chromatographic methods for determination of teriflunomide and investigation of its intrinsic stability - PMC [pmc.ncbi.nlm.nih.gov]
- 4. rsc.org [rsc.org]
- 5. rsc.org [rsc.org]
- 6. rsc.org [rsc.org]
- 7. beilstein-journals.org [beilstein-journals.org]
- 8. chembk.com [chembk.com]
- 9. Site-specific 19F NMR chemical shift and side chain relaxation analysis of a membrane protein labeled with an unnatural amino acid - PMC [pmc.ncbi.nlm.nih.gov]
structure-activity relationship (SAR) of 3-(Trifluoromethyl)benzohydrazide derivatives
A comparative analysis of the structure-activity relationship (SAR) of 3-(trifluoromethyl)benzohydrazide derivatives reveals insights into their potential as enzyme inhibitors and antimicrobial agents. This guide provides a summary of available experimental data, detailed methodologies for key experiments, and a logical workflow for the evaluation of these compounds.
Enzyme Inhibition Activity
Research into benzohydrazide derivatives has shown their potential as inhibitors of various enzymes, including cholinesterases. A study on hydrazones derived from 4-(trifluoromethyl)benzohydrazide provides valuable data for comparison, including a derivative synthesized with 3-(trifluoromethyl)benzaldehyde.
Table 1: Comparative Inhibition of Acetylcholinesterase (AChE) and Butyrylcholinesterase (BuChE) by Benzohydrazide Derivatives
| Compound ID | R (Substituent on Benzaldehyde) | IC₅₀ AChE (µM) | IC₅₀ BuChE (µM) |
| 2p | 3-CF₃ | 62.6 ± 3.2 | 54.2 ± 0.1 |
| 2a | H | 63.6 ± 0.9 | 47.4 ± 1.8 |
| 2d | 2-Cl | 50.0 ± 1.6 | 19.1 ± 0.5 |
| 2g | 2-OH | 46.8 ± 2.1 | 175.0 ± 8.3 |
| 2l | 4-CF₃ | 46.8 ± 2.1 | 175.0 ± 8.3 |
Data sourced from a study on 4-(trifluoromethyl)benzohydrazide derivatives, where compound 2p is the N'-[3-(trifluoromethyl)benzylidene] derivative.[1]
The data indicates that the derivative with the 3-trifluoromethyl substituent (2p) exhibits balanced inhibitory activity against both AChE and BuChE.[1] In comparison, other substitutions show varied selectivity. For instance, the 2-chloro derivative (2d) is a more potent inhibitor of BuChE, while the 2-hydroxy (2g) and 4-trifluoromethyl (2l) derivatives show stronger inhibition of AChE.[1]
Antimicrobial Activity
While specific quantitative data for the antimicrobial activity of this compound derivatives is limited in the provided search results, the broader class of benzohydrazide derivatives is known to possess antibacterial and antifungal properties.[2] For instance, certain novel benzohydrazide derivatives have demonstrated significant activity against various microorganisms.
Experimental Protocols
Cholinesterase Inhibition Assay (Ellman's Method)
The inhibitory activity against AChE and BuChE is commonly determined using a modified Ellman's spectrophotometric method.
-
Enzyme and Substrate Preparation : Solutions of electric eel acetylcholinesterase (AChE) and equine serum butyrylcholinesterase (BuChE) are prepared in a buffer solution (e.g., phosphate buffer, pH 8.0). Acetylthiocholine iodide (ATCI) and butyrylthiocholine iodide (BTCI) are used as substrates for AChE and BuChE, respectively.
-
Inhibitor Preparation : The synthesized benzohydrazide derivatives are dissolved in a suitable solvent (e.g., DMSO) to prepare stock solutions, which are further diluted to various concentrations.
-
Assay Procedure :
-
In a 96-well plate, the enzyme solution, the inhibitor solution at different concentrations, and 5,5'-dithio-bis(2-nitrobenzoic acid) (DTNB, Ellman's reagent) are mixed and incubated for a specific period (e.g., 10 minutes) at a controlled temperature (e.g., 37°C).
-
The reaction is initiated by adding the respective substrate (ATCI or BTCI).
-
The absorbance is measured at a specific wavelength (e.g., 412 nm) over time using a microplate reader.
-
-
Data Analysis : The rate of reaction is calculated from the change in absorbance over time. The percentage of inhibition is determined by comparing the reaction rates with and without the inhibitor. The IC₅₀ value, which is the concentration of the inhibitor required to reduce the enzyme activity by 50%, is calculated from the dose-response curves.
Logical Workflow for SAR Study
The following diagram illustrates a typical workflow for conducting a structure-activity relationship study of novel chemical compounds.
Caption: Workflow for the SAR study of this compound derivatives.
Signaling Pathway Inhibition
While a specific signaling pathway for this compound derivatives is not detailed in the provided search results, benzohydrazide derivatives have been investigated as inhibitors of various signaling pathways implicated in cancer. For example, some have been evaluated as potential EGFR kinase inhibitors. The following diagram illustrates a simplified representation of the EGFR signaling pathway, a common target for anticancer drug development.
Caption: Simplified EGFR signaling pathway and potential inhibition by benzohydrazide derivatives.
References
comparing the reaction kinetics of 3-(Trifluoromethyl)benzohydrazide with other benzohydrazides
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the reaction kinetics of 3-(Trifluoromethyl)benzohydrazide with other substituted benzohydrazides. Understanding the reactivity of these compounds is crucial for their application in drug design, the synthesis of bioactive molecules, and for bioconjugation strategies. While direct comparative kinetic data from a single study is limited, this guide leverages the well-established principles of physical organic chemistry to predict and explain the relative reactivity of these important chemical entities.
Theoretical Framework: The Role of Substituent Effects in Hydrazone Formation
The primary reaction of benzohydrazides discussed in this guide is the formation of hydrazones through condensation with aldehydes or ketones. This reaction is a cornerstone in medicinal chemistry and bioconjugation due to its reliability and the stability of the resulting C=N bond.
The reaction proceeds via a two-step mechanism:
-
Nucleophilic Addition: The terminal nitrogen atom of the benzohydrazide acts as a nucleophile, attacking the electrophilic carbonyl carbon. This forms a tetrahedral intermediate called a carbinolhydrazine.
-
Dehydration: This intermediate then undergoes an acid-catalyzed elimination of a water molecule to form the stable hydrazone.
The rate of this reaction is highly dependent on the nucleophilicity of the benzohydrazide's terminal nitrogen. Electron-withdrawing groups (EWGs) on the benzene ring decrease the electron density on the hydrazide moiety, reducing its nucleophilicity and thus slowing down the reaction. Conversely, electron-donating groups (EDGs) increase the electron density and accelerate the reaction.
The Hammett Equation
To quantify these electronic effects, the Hammett equation is an invaluable tool:
log(k/k₀) = σρ
Where:
-
k is the rate constant for the reaction with a substituted benzohydrazide.
-
k₀ is the rate constant for the reaction with unsubstituted benzohydrazide.
-
σ (sigma) is the substituent constant , which depends on the specific substituent and its position (meta or para) on the ring. A positive σ value indicates an electron-withdrawing group, while a negative value signifies an electron-donating group.
-
ρ (rho) is the reaction constant , which indicates the sensitivity of the reaction to substituent effects. For hydrazone formation, where nucleophilicity is key, ρ will be negative, as electron-donating groups (negative σ) speed up the reaction.
Comparative Kinetic Analysis
The trifluoromethyl (CF₃) group is a potent electron-withdrawing group due to the high electronegativity of fluorine atoms. When placed at the meta position of the benzohydrazide ring, it significantly reduces the electron density of the hydrazide functional group.
Based on the principles of the Hammett equation, we can predict the relative reaction rates of various substituted benzohydrazides. A more positive Hammett substituent constant (σ) will lead to a slower reaction rate.
Table 1: Hammett Substituent Constants and Predicted Relative Reactivity
| Substituent (Position) | Hammett Constant (σ) | Predicted Effect on Reaction Rate (Compared to Benzohydrazide) | Predicted Relative Rate |
| 4-Nitro (p-NO₂) | +0.78 | Strong Deactivation | Slowest |
| 3-Trifluoromethyl (m-CF₃) | +0.44 [1] | Strong Deactivation | Slow |
| 4-Chloro (p-Cl) | +0.23 | Moderate Deactivation | Slow |
| Unsubstituted (H) | 0.00 | Baseline | Reference |
| 4-Methyl (p-CH₃) | -0.17 | Activation | Fast |
| 4-Methoxy (p-OCH₃) | -0.27 | Strong Activation | Fastest |
Analysis:
As shown in Table 1, the this compound, with a Hammett constant (σ_m) of +0.44, is expected to be significantly less reactive than the parent, unsubstituted benzohydrazide.[1] Its reactivity will be comparable to other benzohydrazides bearing strong electron-withdrawing groups. For instance, it will be considerably slower to react than benzohydrazides with electron-donating substituents like 4-methyl or 4-methoxy groups, but likely more reactive than 4-nitrobenzohydrazide, which has a higher σ value.
This predicted trend is crucial for experimental design. When using this compound in a condensation reaction, longer reaction times, higher temperatures, or the use of a suitable acid catalyst may be necessary to achieve a good yield compared to reactions with unsubstituted or electron-rich benzohydrazides.
Experimental Protocols
To empirically determine and compare the reaction kinetics, the following standardized protocols can be employed.
General Protocol for Hydrazone Synthesis
This procedure outlines a typical synthesis for forming a hydrazone from a benzohydrazide and an aldehyde.
-
Materials:
-
Substituted Benzohydrazide (1.0 mmol)
-
Aldehyde (1.0 mmol)
-
Ethanol or Methanol (10 mL)
-
Glacial Acetic Acid (catalytic amount, ~1-2 drops)
-
-
Procedure:
-
Dissolve the substituted benzohydrazide in the alcohol in a round-bottom flask.
-
Add the aldehyde to the solution.
-
Add a catalytic amount of glacial acetic acid to the mixture.
-
Stir the reaction at room temperature or reflux, monitoring progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the mixture to room temperature and then in an ice bath to induce crystallization.
-
Collect the solid hydrazone product by vacuum filtration and wash with cold solvent.
-
Recrystallize the product from a suitable solvent to purify.
-
Protocol for Kinetic Measurement by UV-Vis Spectrophotometry
This method allows for the determination of the reaction rate constant by monitoring the formation of the hydrazone product, which typically has a unique UV-Vis absorbance maximum (λ_max).[2]
-
Instrumentation:
-
UV-Vis Spectrophotometer with temperature control.
-
-
Procedure:
-
Determine λ_max: Synthesize and purify the desired hydrazone product. Prepare a dilute solution and scan its UV-Vis spectrum to find the wavelength of maximum absorbance (λ_max) where the starting materials have minimal absorbance.[2]
-
Prepare Stock Solutions: Prepare stock solutions of the substituted benzohydrazide and the aldehyde in a suitable buffer (e.g., phosphate or acetate buffer at a specific pH).
-
Set up the Reaction: To establish pseudo-first-order conditions, ensure one reactant (e.g., the benzohydrazide) is in large excess (at least 10-fold) over the other.
-
Initiate the Reaction: In a quartz cuvette, mix the buffer and the excess reactant. Place the cuvette in the spectrophotometer and allow it to equilibrate to the desired temperature. Initiate the reaction by adding a small aliquot of the limiting reactant stock solution and start recording the absorbance at λ_max over time.
-
-
Data Analysis:
-
Plot Absorbance vs. Time.
-
Convert absorbance to the concentration of the hydrazone product using the Beer-Lambert law (A = εbc), where ε is the molar absorptivity of the hydrazone at λ_max.
-
For a pseudo-first-order reaction, the natural logarithm of the change in reactant concentration versus time will be linear. The pseudo-first-order rate constant (k') is the negative of the slope of this line.
-
The second-order rate constant (k) is then calculated by dividing k' by the concentration of the reactant that was in excess.
-
Mandatory Visualizations
The following diagrams illustrate the key processes described in this guide.
Caption: General mechanism of hydrazone formation.
Caption: Experimental workflow for kinetic measurements.
Caption: Logical relationship of substituent effects on reaction rate.
References
The Agrochemical Potential of 3-(Trifluoromethyl)benzohydrazide Derivatives: A Comparative Evaluation
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the fungicidal potential of novel benzohydrazide derivatives, specifically those related to 3-(Trifluoromethyl)benzohydrazide, against established agricultural fungicides. This analysis is supported by experimental data from recent studies and includes detailed methodologies for the key experiments cited.
While direct evaluations of this compound as a primary fungicide are limited in publicly available research, numerous studies have explored its derivatives, incorporating moieties like 4-aminoquinazoline, as potent antifungal agents. These derivatives have demonstrated significant efficacy, in some cases comparable or superior to commercial fungicides, primarily through the inhibition of the succinate dehydrogenase (SDH) enzyme, a critical component of the fungal respiratory chain.
In Vitro Antifungal Activity: A Quantitative Comparison
The in vitro antifungal activity of novel benzohydrazide derivatives has been rigorously tested against a panel of economically important phytopathogenic fungi. The following tables summarize the half-maximal effective concentration (EC50) and half-maximal inhibitory concentration (IC50) values, providing a clear comparison with widely used fungicides.
Table 1: Comparative EC50 Values (µg/mL) of Benzohydrazide Derivatives and Commercial Fungicides Against Various Phytopathogenic Fungi.
| Compound/Fungicide | Rhizoctonia solani | Colletotrichum gloeosporioides | Verticillium dahliae | Alternaria solani |
| Benzohydrazide Derivative A6 | 0.63 - 3.82[1] | 0.71[1] | - | - |
| Benzohydrazide Derivative A16 | 1.49[2] | - | - | - |
| Benzohydrazide Derivative E23 | 0.41[3] | 0.27[3] | 0.27[3] | 1.15[3] |
| Boscalid (Commercial SDHI) | 0.84[2] | 0.36[1] | - | - |
| Carbendazim (Commercial Fungicide) | - | 6.96[1] | - | - |
Note: A lower EC50 value indicates higher antifungal activity.
Table 2: Succinate Dehydrogenase (SDH) Inhibition and In Vivo Efficacy Against Rhizoctonia solani
| Compound/Fungicide | SDH IC50 (µM) | In Vivo Curative Efficacy (%) @ 200 µg/mL | In Vivo Protective Efficacy (%) @ 200 µg/mL |
| Benzohydrazide Derivative A6 | 11.02[1] | 72.6[1] | 78.9[1] |
| Benzohydrazide Derivative A16 | 6.83 µg/mL*[2] | - | - |
| Boscalid (Commercial SDHI) | 5.17[1] | 70.7[1] | 65.2[1] |
*Note: The IC50 for compound A16 was reported in µg/mL.
Mechanism of Action: Inhibition of Succinate Dehydrogenase
The primary mode of action for these promising benzohydrazide derivatives is the inhibition of succinate dehydrogenase (SDH), a key enzyme in the mitochondrial electron transport chain (respiratory complex II). By blocking the activity of SDH, these compounds disrupt the fungus's ability to produce ATP, leading to cellular energy depletion and ultimately, cell death. Molecular docking studies have suggested that these derivatives can form strong interactions with the key amino acid residues within the SDH enzyme.[1]
Caption: Mechanism of action of benzohydrazide derivatives.
Experimental Protocols
The evaluation of these compounds involved standardized in vitro and in vivo assays, as well as specific enzyme inhibition studies.
In Vitro Antifungal Activity Assay (Mycelial Growth Rate Method)
This assay determines the concentration of a compound required to inhibit fungal growth.
References
- 1. Discovery of New Benzohydrazide Derivatives Containing 4-Aminoquinazoline as Effective Agricultural Fungicides, the Related Mechanistic Study, and Safety Assessment - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Design, Synthesis, X-ray Crystal Structure, and Agricultural Antifungal Evaluation of Novel Benzohydrazide Derivatives Bearing the Quinazoline Moiety and a Piperazine Linker | CoLab [colab.ws]
- 3. pubs.acs.org [pubs.acs.org]
A Comparative Analysis of Antibody Cross-Reactivity for 3-(Trifluoromethyl)benzohydrazide Derivatives
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive framework for evaluating the cross-reactivity of polyclonal antibodies raised against 3-(Trifluoromethyl)benzohydrazide. Due to the absence of specific published immunoassay data for this compound, this document presents a standardized methodology and hypothetical data based on established principles for small molecule immunoassays. This guide is intended to serve as a practical template for researchers designing and interpreting cross-reactivity studies for novel haptens.
Introduction
This compound and its derivatives are of increasing interest in medicinal chemistry. The development of specific antibodies against this scaffold is crucial for creating sensitive and selective immunoassays for pharmacokinetic studies, therapeutic drug monitoring, and other applications. A key performance characteristic of any antibody is its cross-reactivity with structurally related molecules, which determines the assay's specificity.
This guide outlines the essential experimental protocols and data interpretation for a cross-reactivity study of antibodies generated against this compound.
Data Presentation: Cross-Reactivity of Anti-3-(Trifluoromethyl)benzohydrazide Antibodies
The cross-reactivity of the polyclonal antibody would be assessed against a panel of structurally related compounds using a competitive enzyme-linked immunosorbent assay (cELISA). The key metrics for comparison are the IC50 (the concentration of the analyte that causes 50% inhibition of the antibody binding to the coating antigen) and the cross-reactivity percentage (CR%), calculated relative to the target analyte.
Table 1: Hypothetical Cross-Reactivity Profile of a Polyclonal Antibody Raised Against this compound
| Compound Name | Structure | IC50 (ng/mL) | Cross-Reactivity (%) |
| This compound |
| 10.5 | 100 |
| 4-(Trifluoromethyl)benzohydrazide |
| 85.2 | 12.3 |
| 2-(Trifluoromethyl)benzohydrazide |
| 150.7 | 7.0 |
| Benzohydrazide |
| > 1000 | < 1 |
| 3-Chlorobenzohydrazide |
| 540.1 | 1.9 |
| 3-Methylbenzohydrazide |
| 780.5 | 1.3 |
| 3-(Trifluoromethyl)benzoic acid |
| > 1000 | < 1 |
Cross-Reactivity (%) = (IC50 of this compound / IC50 of competing compound) x 100
Experimental Protocols
Detailed methodologies are critical for the reproducibility and validation of cross-reactivity studies.
Synthesis of Hapten and Immunogen Preparation
To elicit an immune response against the small molecule this compound (a hapten), it must be covalently conjugated to a larger carrier protein.[1][2][3]
Protocol:
-
Hapten Synthesis: A derivative of this compound is synthesized to introduce a spacer arm with a terminal carboxyl group. For example, reacting the hydrazide with succinic anhydride to form a hemisuccinate derivative. This spacer arm facilitates the presentation of the hapten to the immune system and minimizes steric hindrance.
-
Activation of Carboxyl Group: The carboxyl group on the hapten-spacer conjugate is activated using N-hydroxysuccinimide (NHS) and a carbodiimide, such as N,N'-dicyclohexylcarbodiimide (DCC) or 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC).
-
Conjugation to Carrier Protein: The activated hapten is then reacted with the amine groups on a carrier protein, such as Bovine Serum Albumin (BSA) for the coating antigen or Keyhole Limpet Hemocyanin (KLH) for the immunogen.[4]
-
Purification and Characterization: The resulting immunogen (hapten-KLH) and coating antigen (hapten-BSA) are purified by dialysis to remove unreacted hapten and reagents. The conjugation ratio (moles of hapten per mole of protein) is determined using techniques like MALDI-TOF mass spectrometry or UV-Vis spectroscopy. A hapten density of around 15 molecules per carrier protein is often found to be effective.[1][2]
Antibody Production (Polyclonal)
Protocol:
-
Immunization: The hapten-KLH immunogen is emulsified with an adjuvant (e.g., Freund's complete adjuvant for the primary immunization and incomplete adjuvant for subsequent boosts) and injected into host animals (typically rabbits or goats).
-
Booster Injections: Booster injections are administered at regular intervals (e.g., every 3-4 weeks) to stimulate a high-titer antibody response.
-
Titer Determination: Blood samples are collected periodically, and the antibody titer is determined by non-competitive ELISA using the hapten-BSA coating antigen.
-
Antibody Purification: Once a high titer is achieved, a larger volume of blood is collected, and the polyclonal antibodies are purified from the serum using protein A/G affinity chromatography.
Competitive ELISA for Cross-Reactivity Assessment
Protocol:
-
Plate Coating: A 96-well microtiter plate is coated with the hapten-BSA conjugate (coating antigen) at an optimized concentration (e.g., 1 µg/mL in carbonate-bicarbonate buffer, pH 9.6) and incubated overnight at 4°C.
-
Washing and Blocking: The plate is washed with a wash buffer (e.g., PBS with 0.05% Tween 20) and blocked with a blocking buffer (e.g., 1% BSA in PBS) to prevent non-specific binding.
-
Competitive Reaction: A standard solution of the target analyte (this compound) or the cross-reacting compounds is prepared in a series of dilutions. The diluted analytes are mixed with a constant, optimized concentration of the purified polyclonal antibody and pre-incubated. This mixture is then added to the coated and blocked plate. The plate is incubated to allow competition between the free analyte and the coated antigen for binding to the antibody.
-
Secondary Antibody Incubation: After washing, a secondary antibody conjugated to an enzyme (e.g., Horseradish Peroxidase - HRP-conjugated goat anti-rabbit IgG) is added to the wells and incubated.
-
Substrate Addition and Signal Detection: The plate is washed again, and a substrate solution (e.g., TMB - 3,3',5,5'-Tetramethylbenzidine) is added. The enzymatic reaction produces a colorimetric signal that is inversely proportional to the concentration of the free analyte in the sample.
-
Data Analysis: The reaction is stopped with a stop solution (e.g., 2M H2SO4), and the absorbance is read at 450 nm using a microplate reader. A standard curve is generated by plotting the percentage of inhibition against the logarithm of the analyte concentration. The IC50 values are determined from these curves.
Visualizations
Hapten-Carrier Conjugation for Immunogen Synthesis
Caption: Workflow for preparing an immunogen by conjugating a hapten to a carrier protein.
Competitive ELISA Workflow for Cross-Reactivity Testing
Caption: Step-by-step workflow for a competitive ELISA to determine cross-reactivity.
References
Safety Operating Guide
Prudent Disposal of 3-(Trifluoromethyl)benzohydrazide: A Comprehensive Guide
For Immediate Reference: Proper disposal of 3-(Trifluoromethyl)benzohydrazide requires handling it as hazardous chemical waste. Engage with your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal service for collection and disposal. Under no circumstances should this chemical be disposed of down the drain or in regular solid waste.
This document provides detailed procedural guidance for the safe and compliant disposal of this compound, a compound frequently utilized in pharmaceutical research and development. While a specific Safety Data Sheet (SDS) for this compound was not located, this guide synthesizes safety and disposal information from structurally analogous compounds, such as 4-(Trifluoromethyl)benzohydrazide and other trifluoromethylated aromatic compounds, to establish best practices for its management.
Key Hazard and Disposal Information
The following table summarizes the pertinent hazard classifications and recommended disposal procedures based on data for structurally similar chemicals. These guidelines are intended to ensure the safe handling and disposal of this compound.
| Parameter | Information Based on Structurally Similar Compounds | Implication for Disposal |
| Hazard Classification | - Skin Irritant (Category 2)[1][2]- Serious Eye Irritation (Category 2A)[1][2]- Specific Target Organ Toxicity - Single Exposure (Respiratory tract irritation) (Category 3)[1][2] | Personal Protective Equipment (PPE) is mandatory during handling and disposal. Waste must be segregated and clearly labeled with hazard symbols. |
| Environmental Hazards | Potentially toxic to aquatic life with long-lasting effects. | Do not allow the product to enter drains or waterways.[1] All waste, including the first rinse of containers, must be collected as hazardous waste. |
| Disposal Method | Dispose of contents/container to an approved waste disposal plant.[1][3] | Contact a licensed professional waste disposal service. Do not attempt to treat or dispose of the chemical waste yourself. |
| Container Disposal | Thoroughly empty and rinse containers. The first rinse must be collected and disposed of as hazardous waste. Subsequent rinses may be permissible for drain disposal depending on local regulations, but it is best practice to collect all rinses. | Prevents accidental exposure and environmental contamination from residual chemicals in "empty" containers. |
| Incompatible Materials | Strong oxidizing agents, reducing agents, acids, and bases.[3] | Do not mix this compound waste with other incompatible chemical wastes. Store waste in segregated containers. |
Experimental Protocol: Waste Segregation and Collection
This protocol outlines the step-by-step procedure for the safe segregation and collection of this compound waste in a laboratory setting.
Materials:
-
Appropriate Personal Protective Equipment (PPE): safety goggles, chemical-resistant gloves (e.g., nitrile), and a lab coat.
-
Designated hazardous waste container (clearly labeled).
-
Waste manifest or logbook.
Procedure:
-
Don PPE: Before handling the chemical or its waste, ensure you are wearing the appropriate PPE.
-
Label Waste Container: Clearly label a dedicated waste container with "Hazardous Waste," the chemical name "this compound," and the appropriate hazard pictograms (e.g., irritant, environmentally hazardous).
-
Segregate Waste:
-
Solid Waste: Collect any solid this compound waste, including contaminated personal protective equipment (gloves, etc.), and place it in the designated solid hazardous waste container.
-
Liquid Waste: Collect any liquid waste containing this compound in a designated liquid hazardous waste container. Do not mix with other solvents unless explicitly permitted by your EHS department.
-
-
Container Rinsing:
-
For empty containers of this compound, rinse them at least three times with a suitable solvent (e.g., acetone or ethanol).
-
Collect the first rinseate as hazardous liquid waste. Subsequent rinseates should also be collected as hazardous waste to ensure best practices.
-
-
Secure Storage: Store the sealed hazardous waste container in a designated, well-ventilated, and secure waste accumulation area, away from incompatible materials.
-
Documentation: Record the amount of waste generated in your laboratory's waste log or manifest.
-
Arrange for Pickup: Contact your institution's EHS department or a licensed hazardous waste disposal contractor to schedule a pickup for the waste container.
Disposal Workflow Diagram
The following diagram illustrates the logical flow for the proper disposal of this compound.
Caption: Disposal Workflow for this compound.
References
Personal protective equipment for handling 3-(Trifluoromethyl)benzohydrazide
For Researchers, Scientists, and Drug Development Professionals
This guide provides crucial safety and logistical information for the handling and disposal of 3-(Trifluoromethyl)benzohydrazide. The following procedures are based on established safety protocols for hazardous chemicals and related hydrazide compounds, ensuring a safe laboratory environment.
Hazard Identification and Personal Protective Equipment
This compound is a hazardous substance that requires careful handling to prevent exposure.[1][2] The primary hazards include irritation to the skin, eyes, and respiratory system, and it is harmful if swallowed or in contact with skin.[2][3] Adherence to proper personal protective equipment (PPE) protocols is mandatory.
Summary of Hazard Information:
| Hazard Statement | GHS Classification | Source |
| Harmful if swallowed | Acute toxicity, oral (Warning) | [2] |
| Harmful in contact with skin | Acute toxicity, dermal (Warning) | [2] |
| Causes skin irritation | Skin corrosion/irritation (Warning) | [2][3] |
| Causes serious eye irritation | Serious eye damage/eye irritation (Warning) | [2][3] |
| Harmful if inhaled | Acute toxicity, inhalation (Warning) | [2] |
| May cause respiratory irritation | Specific target organ toxicity, single exposure (Warning) | [2][3] |
Recommended Personal Protective Equipment (PPE):
| Equipment | Specification | Rationale |
| Hand Protection | Chemical-resistant gloves (e.g., Nitrile). Inspect before use and change frequently. | To prevent skin contact and absorption.[1][4][5][6] |
| Eye and Face Protection | Chemical splash goggles meeting ANSI Z87.1 standards. A face shield is recommended when there is a splash risk. | To protect eyes from splashes and aerosols.[1][4][5][6] |
| Skin and Body Protection | A flame-resistant lab coat worn over long-sleeved clothing and closed-toe shoes. | To protect skin from accidental contact.[1][4] |
| Respiratory Protection | All handling of solid and solutions should be conducted in a certified chemical fume hood. | To prevent inhalation of dust or vapors.[1][6][7] For situations where a fume hood is not feasible, a NIOSH-approved respirator with appropriate cartridges should be used after a formal risk assessment.[4][5][8] |
Experimental Protocols: Safe Handling and Disposal
Strict adherence to the following protocols is essential for minimizing risk and ensuring regulatory compliance.
Receiving and Storage:
-
Inspection: Upon receipt, inspect the container for any damage or leaks.
-
Storage: Store in a cool, dry, and well-ventilated area away from incompatible materials such as oxidizing agents.[8][9][10] The container should be tightly closed.
-
Labeling: Ensure the container is clearly labeled with the chemical name and associated hazards.
Handling and Use:
All procedures involving this compound must be performed in a certified chemical fume hood.[1][6][7]
-
Preparation: Before handling, ensure all necessary PPE is donned correctly. Prepare the work area by covering surfaces with absorbent, disposable bench paper.
-
Weighing: To minimize dust generation, carefully weigh the solid compound in the fume hood.
-
Solution Preparation: Add the solid to the solvent slowly and stir to dissolve. Avoid splashing.
-
Post-Handling: After use, decontaminate the work area. Remove and dispose of contaminated PPE properly. Wash hands thoroughly with soap and water.[5][9]
Spill Management:
-
Small Spills: For small spills, absorb the material with an inert absorbent material (e.g., vermiculite, sand).[7] Collect the absorbed material into a labeled, sealed container for hazardous waste disposal.
-
Large Spills: Evacuate the area and contact your institution's Environmental Health and Safety (EHS) department immediately.[7]
Waste Disposal:
-
Segregation: Do not mix this compound waste with other waste streams.[1]
-
Labeling: All waste containing this compound must be collected in a clearly labeled, sealed container. The label should read "HAZARDOUS WASTE" and include the chemical name.[6][7]
-
Disposal: Arrange for pickup and disposal by a licensed professional waste disposal service or your institution's EHS department.[3][6]
Workflow for Safe Handling of this compound
Caption: Workflow for the safe handling of this compound.
References
- 1. benchchem.com [benchchem.com]
- 2. 3-(Trifluoromethyl)benzoic acid hydrazide | C8H7F3N2O | CID 2777417 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. capotchem.com [capotchem.com]
- 4. Chemical Safety: Personal Protective Equipment | Environment, Health & Safety [ehs.ucsf.edu]
- 5. Hydrazine - Wikipedia [en.wikipedia.org]
- 6. ehs.unm.edu [ehs.unm.edu]
- 7. artscimedia.case.edu [artscimedia.case.edu]
- 8. apps.dtic.mil [apps.dtic.mil]
- 9. fishersci.com [fishersci.com]
- 10. chemicalbook.com [chemicalbook.com]
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
